1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
Beschreibung
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Eigenschaften
Molekularformel |
C6H5N3O |
|---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
1,7a-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-4H,(H,8,10) |
InChI-Schlüssel |
OPEOMLIJBBRDES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)N2)N=C1 |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
Abstract: The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold renowned for its structural similarity to endogenous purines, enabling it to interact with a wide array of biological targets.[1][2] This has led to its integration into numerous pharmacologically active agents demonstrating anticancer, anti-inflammatory, and antiviral properties.[2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one. We will explore robust synthetic methodologies, delve into the mechanistic rationale behind key transformations, and detail the analytical techniques required for unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities for therapeutic applications.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The fusion of an imidazole ring with a pyridine moiety creates the imidazopyridine system, a class of compounds with significant therapeutic potential.[2] Their resemblance to natural purines allows them to function as bioisosteres, interacting with enzymes and receptors that recognize purine structures.[1] This has established the imidazo[4,5-b]pyridine framework as a cornerstone in medicinal chemistry, serving as the foundational structure for agents targeting GABAA receptors, proton pumps, and aromatase.[2]
The introduction of a carbonyl group at the 2-position to form an imidazo[4,5-b]pyridin-2-one, and the specific consideration of its 1,7a-dihydro tautomer, presents a unique scaffold for further functionalization. The hydrogen bond donor and acceptor sites, coupled with the rigid, planar ring system, provide an ideal platform for designing molecules with high target affinity and specificity. This guide focuses on the practical aspects of obtaining and verifying the structure of this high-value chemical entity.
Synthetic Strategies and Methodologies
The synthesis of the imidazo[4,5-b]pyridin-2-one core can be achieved through several strategic approaches. The most reliable and widely adopted methods originate from appropriately substituted diaminopyridine precursors. Below, we detail a highly efficient route involving a palladium-catalyzed amination followed by cyclization.
Retrosynthetic Analysis & Strategic Overview
A logical retrosynthetic disconnection of the target 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one reveals a key precursor: a 2,3-diaminopyridine derivative. This intermediate can be constructed from a commercially available di-halogenated pyridine, such as 2-chloro-3-iodopyridine, through sequential, regioselective amination reactions. The final ring-closing step to form the imidazolone can be accomplished using a phosgene equivalent. This multi-step approach allows for the introduction of various substituents, making it a versatile strategy for library synthesis.
Caption: Retrosynthetic pathway for imidazo[4,5-b]pyridin-2-one.
Key Synthetic Route: Sequential Amination and Cyclization
A robust and modular synthesis involves a three-step process starting from 2-chloro-3-iodopyridine.[5] This method provides excellent control over regioselectivity and allows for the introduction of diverse substituents.
-
First Palladium-Catalyzed Amination: The greater reactivity of the C-I bond compared to the C-Cl bond allows for a regioselective Buchwald-Hartwig amination at the 3-position. This step introduces the first nitrogen substituent.
-
Second Palladium-Catalyzed Amination: The remaining chloro-substituent at the 2-position is then subjected to a second amination reaction, typically requiring more forcing conditions, to install the second amino group and form the crucial 2,3-diaminopyridine intermediate.
-
Cyclization with Triphosgene: The resulting diamine is cyclized by treatment with triphosgene (bis(trichloromethyl) carbonate), a safer and more easily handled solid substitute for phosgene gas. This reaction efficiently forms the desired imidazolone ring.
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridin-2-ones.
Detailed Experimental Protocol
This protocol is a representative example based on established literature procedures.[5] Researchers should adapt conditions based on their specific substrates and perform appropriate safety assessments.
Step 1 & 2: Synthesis of N2,N3-Disubstituted Pyridine-2,3-diamine
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 2-chloro-3-iodopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Reagent Addition: Add the first amine (R¹-NH₂, 1.1 eq) and Cs₂CO₃ (2.0 eq). Add anhydrous toluene as the solvent.
-
First Amination: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the 2-chloro-3-(alkylamino)pyridine intermediate.
-
Second Amination: Subject the intermediate from the previous step to a second Buchwald-Hartwig amination using the second amine (R²-NH₂, 1.5 eq) and a suitable base like NaOt-Bu (2.5 eq). This step may require higher temperatures (e.g., 110 °C).
-
Purification: After completion, perform an aqueous work-up, extract with an organic solvent, and purify the crude product via column chromatography to obtain the pure 2,3-diaminopyridine derivative.
Step 3: Cyclization to form 1,3-Disubstituted-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
-
Reaction Setup: Dissolve the 2,3-diaminopyridine derivative (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq) portion-wise over 10 minutes. Caution: Triphosgene can release toxic phosgene gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Add triethylamine (Et₃N, 2.5 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Final Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the final imidazo[4,5-b]pyridin-2-one product.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization of the synthesized compound is critical. A combination of spectroscopic methods should be employed to confirm the structure and purity of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one.
| Technique | Expected Observations | Reference Data |
| ¹H NMR | Aromatic protons on the pyridine ring typically appear in the δ 7.0-8.5 ppm range. The N-H proton of the imidazolone ring will appear as a broad singlet, often downfield (δ 10.0-13.0 ppm). The proton at the 7a position, if observable, would be an aliphatic signal. | [6][7] |
| ¹³C NMR | The carbonyl carbon (C=O) is a key diagnostic signal, expected in the δ 150-170 ppm region. Aromatic carbons will appear between δ 110-150 ppm. | [8] |
| Mass Spec (MS) | ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the target compound. | [6][9] |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected around 1700-1750 cm⁻¹. A broad N-H stretching band may be observed around 3200-3400 cm⁻¹. | [6] |
Mechanistic Rationale and Scientific Insights
Causality in Reagent Selection
-
Palladium/Ligand System: The choice of a palladium catalyst combined with a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient C-N bond formation. The ligand facilitates the reductive elimination step, which is often rate-limiting, and its wide bite angle helps to prevent catalyst decomposition.
-
Triphosgene as a Phosgene Source: Triphosgene is selected over gaseous phosgene for its superior handling characteristics and safety profile. In the presence of a base like triethylamine, it decomposes in situ to generate the reactive phosgene required for the cyclization, minimizing exposure risks.
Mechanism of Imidazolone Ring Formation
The cyclization proceeds through a well-understood mechanism. The more nucleophilic amino group of the 2,3-diaminopyridine attacks the electrophilic carbonyl carbon of the in situ-generated phosgene. This is followed by an intramolecular cyclization where the second amino group displaces a chloride ion. Subsequent elimination and proton transfers, facilitated by the base, lead to the formation of the stable, aromatic-like imidazolone ring system.
Applications in Drug Discovery and Development
The 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one core is a valuable scaffold for the development of novel therapeutics. Its structural features allow for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Derivatives have shown promise as:
-
Antiproliferative Agents: The scaffold can be functionalized to interact with key targets in cancer cells, such as kinases or DNA.[1]
-
Anti-inflammatory Compounds: By mimicking the purine core, these molecules can modulate pathways involved in inflammation.[3]
-
Antimicrobial Agents: The heterocyclic system has been incorporated into molecules with activity against various bacterial and fungal strains.[10]
The synthetic routes described herein provide a robust platform for generating diverse libraries of these compounds for high-throughput screening and lead optimization campaigns.
Conclusion
This guide has detailed a reliable and versatile synthetic pathway for accessing the 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one scaffold, a molecule of significant interest in medicinal chemistry. By leveraging a sequential palladium-catalyzed amination strategy followed by a triphosgene-mediated cyclization, researchers can efficiently construct this heterocyclic core. The comprehensive characterization protocol ensures the structural integrity of the final product. The insights into the mechanistic rationale and the broad applicability of this scaffold underscore its importance for future drug discovery endeavors.
References
-
Synthesis of novel N , N -bis(triflyl)-1,7-dihydroimidazo[4,5-b]pyridines and their δ-bromolactone derivatives as antifungal agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
-
Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl) - Der Pharma Chemica. Scholars Research Library. Available at: [Link]
-
Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. PubMed. Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Facile Three-component Synthesis of imidazo[4,5-b]indoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Synthesis and modulation properties of imidazo[4,5-b]pyridin-7-one and indazole-4,7-dione derivatives towards the Cryptosporidium parvum CpABC3 transporter. PubMed. Available at: [Link]
-
New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. Available at: [Link]
-
Synthesis of New 2‐(Pyridin‐4‐yl)‐1H‐imidazo[4,5‐b]pyridine Derivatives: In vitro Antibacterial and In silico Screening. ResearchGate. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
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Biological Activity and Therapeutic Potential of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one Derivatives: A Comprehensive Technical Guide
Executive Summary
The 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By introducing saturation at the 7a-position of the imidazo[4,5-b]pyridine core, researchers can subtly break the absolute planarity of the fused bicyclic system. This conformational restriction enhances target selectivity, particularly within the highly conserved ATP-binding pockets of kinases. This whitepaper synthesizes the biological activities of these derivatives, focusing on their roles as p38 Mitogen-Activated Protein (MAP) Kinase inhibitors, Protein Kinase C-theta (PKC-θ) modulators, and Corticotropin-Releasing Factor-1 (CRF1) antagonists.
Structural Biology & Scaffold Mechanics
The biological efficacy of 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivatives stems from their unique hydrogen-bonding capabilities. The pyridin-2-one moiety acts as both a hydrogen bond donor and acceptor, allowing it to anchor securely to the "flipped" hinge backbone of various enzymes[1].
Unlike fully aromatic imidazopyridines, the partially saturated 1,7a-dihydro derivatives populate a smaller subset of biologically relevant conformations. This restricted conformational freedom minimizes off-target binding (reducing toxicity) and maximizes thermodynamic efficiency when docking into specific kinase domains[2].
Primary Biological Activities
p38 MAP Kinase Inhibition (Anti-Inflammatory)
The p38 MAP kinase pathway is a central regulator of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). Derivatives of the imidazo[4,5-b]pyridin-2-one class have been identified as potent, orally bioavailable inhibitors of p38α[1]. By binding to the ATP pocket, these compounds prevent the phosphorylation cascade that typically follows Lipopolysaccharide (LPS) stimulation of the Toll-Like Receptor 4 (TLR4). Advanced hybrid compounds, such as those linking the core to a p-methylbenzamide fragment, have demonstrated significant in vivo efficacy in rat models of collagen-induced arthritis (CIA)[3].
PKC-Theta Modulation (Immunomodulation)
Recent patent literature highlights the utility of 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivatives as modulators of PKC-θ[4]. PKC-θ is critical for T-cell receptor (TCR) signaling. Modulating this kinase offers a targeted approach to treating autoimmune diseases by suppressing aberrant T-cell activation without causing broad immunosuppression.
Corticotropin-Releasing Factor-1 (CRF1) Antagonism
Beyond kinase inhibition, tricyclic adaptations of this scaffold function as potent CRF1 receptor antagonists. These derivatives exhibit high binding affinities and effectively inhibit CRF-stimulated cyclic adenosine monophosphate (cAMP) production, showing promise as central nervous system agents for stress-related disorders[2].
Kinase Signaling Inhibition by Imidazo[4,5-b]pyridin-2-one Derivatives
Quantitative Efficacy Profiles
To contextualize the biological activity, the following table summarizes the pharmacological metrics of key derivatives cited in recent structural-activity relationship (SAR) studies.
| Compound / Derivative | Primary Target | Pharmacological Effect | Reference Source |
| Compound 21 | p38α MAP Kinase | Potent suppression of LPS-induced TNF-α in human monocytes. | 1[1] |
| Compound 25 | p38 MAP Kinase | Superior in vivo efficacy in collagen-induced arthritis (CIA) rat models. | 3[3] |
| Compound 16g | CRF1 Receptor | High-affinity functional antagonism; inhibits cAMP production. | 2[2] |
| Example 55 | PKC-Theta | Immunomodulation via T-cell signaling disruption. | 4[4] |
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity, the biological evaluation of these compounds requires robust, self-validating experimental designs. Below are the definitive protocols for assessing the primary biological activities of these derivatives.
Protocol 1: Human Whole Blood (hWB) TNF-α Suppression Assay
This assay evaluates the ex vivo anti-inflammatory potency of p38 MAPK inhibitors.
Causality of Experimental Choices:
-
Heparinized Blood: EDTA chelates divalent cations ( Ca2+ , Mg2+ ) which are strictly required for kinase signaling cascades. Heparin prevents coagulation without stripping these essential ions.
-
Pre-incubation (30 mins): Allows the inhibitor to achieve thermodynamic equilibrium with the p38 ATP-binding pocket before the massive influx of intracellular ATP generated by LPS stimulation.
-
Self-Validation: The inclusion of a known p38 inhibitor (e.g., SB203580) serves as a positive control to validate the dynamic range of the ELISA.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy human volunteers into sodium heparin vacutainers. Aliquot 180 µL of whole blood per well into a 96-well tissue culture plate.
-
Compound Preparation: Dissolve the 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivative in 100% DMSO. Perform a 10-point serial dilution. Add 10 µL of the diluted compound (or DMSO vehicle control) to the blood. The final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Pre-Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 30 minutes.
-
Stimulation: Add 10 µL of LPS (from E. coli O111:B4) to achieve a final concentration of 10 ng/mL.
-
Cytokine Accumulation: Incubate the plate for 4 hours at 37°C.
-
Plasma Harvesting: Centrifuge the 96-well plate at 1,000 × g for 10 minutes at 4°C. Carefully transfer 50 µL of the upper plasma layer to a clean plate.
-
Quantification: Measure TNF-α levels using a standard sandwich ELISA. Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve).
Workflow: Human Whole Blood (hWB) TNF-α Suppression Assay
Protocol 2: CRF-Stimulated cAMP Production Assay
This protocol validates the functional antagonism of tricyclic imidazo[4,5-b]pyridin-2-one derivatives against the CRF1 receptor[2].
Causality of Experimental Choices:
-
Phosphodiesterase (PDE) Inhibition: IBMX (3-isobutyl-1-methylxanthine) must be added to the assay buffer. Without IBMX, endogenous PDEs will rapidly hydrolyze the newly synthesized cAMP into AMP, resulting in false-negative readings.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the human CRF1 receptor into 96-well plates at a density of 2×104 cells/well. Cultivate overnight.
-
Buffer Exchange: Wash cells with assay buffer (HBSS containing 20 mM HEPES, 0.1% BSA, and 1 mM IBMX).
-
Antagonist Binding: Add the test derivative at varying concentrations and incubate for 15 minutes at 37°C.
-
Agonist Challenge: Stimulate the cells with 1 nM of human/rat Corticotropin-Releasing Factor (CRF) for 30 minutes.
-
Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
Conclusion
The 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold is a versatile and highly tunable chemical core. By leveraging its unique hydrogen-bonding profile and restricted conformational geometry, researchers have successfully developed potent p38 MAP kinase inhibitors, PKC-θ modulators, and CRF1 antagonists. Future drug development utilizing this scaffold will likely focus on optimizing pharmacokinetic profiles (such as volume of distribution and brain penetrance) to target neuroinflammatory and autoimmune pathologies.
References
- Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1.ChemMedChem / NIH.
- Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2.ChemMedChem / NIH.
- Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists.Journal of Medicinal Chemistry - ACS Publications.
- US20240239794A1 - PKC-Theta Modulators.Google Patents.
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- 3. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20240239794A1 - PKC-Theta Modulators - Google Patents [patents.google.com]
In Silico Analysis of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one Derivatives: A Comprehensive Technical Guide for Kinase Inhibitor Design
Executive Summary
The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most privileged scaffolds in recent medicinal chemistry is the imidazo[4,5-b]pyridin-2-one core. Specifically, the 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivatives represent a unique structural class. The saturation at the 1,7a-positions introduces an sp3 -hybridized carbon, breaking the planar aromaticity of the standard imidazopyridine core. This out-of-plane 3D geometry (puckering) provides a distinct stereoelectronic profile, allowing these derivatives to exploit atypical kinase active sites—most notably the flipped hinge region of p38 Mitogen-Activated Protein (MAP) Kinase and the deep hydrophobic pockets of Aurora Kinase A.
As a Senior Application Scientist, I have structured this whitepaper to guide you through the rigorous in silico methodologies required to design, validate, and optimize these derivatives. We will move beyond merely listing software tools; we will explore the causality behind every computational choice to ensure your protocols are self-validating and scientifically sound.
Pharmacological Relevance & Structural Grounding
Targeting the Flipped Hinge of p38 MAP Kinase
Standard kinase inhibitors bind to the ATP-binding pocket by forming hydrogen bonds with the normal hinge region. However, X-ray crystallographic studies have revealed that certain imidazo[4,5-b]pyridin-2-one derivatives induce or stabilize an infrequent flip of the peptide bond between Met109 and Gly110 in p38 MAP kinase[1]. This flip switches the hydrogen-bond acceptor and donor distribution around the peptide plane. The carbonyl group of the 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold acts as a precise dual hydrogen-bond acceptor/donor system that perfectly complements this flipped backbone, conferring extreme kinase selectivity and reducing off-target toxicity[2].
Inhibition of Aurora Kinase A
Aurora Kinase A is a critical regulator of cellular mitosis, and its overexpression is linked to oncogenesis. Recent 3D-QSAR and molecular dynamics studies have demonstrated that imidazo[4,5-b]pyridine derivatives act as potent, orally bioavailable Aurora Kinase A inhibitors[3]. The 1,7a-dihydro modification allows for precise vectorization of R -groups into the solvent-exposed region and the DFG-in motif of the kinase domain.
p38 MAPK signaling pathway inhibition by 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivatives.
The In Silico Workflow: A Step-by-Step Methodology
To design highly potent 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivatives, a sequential, self-validating computational workflow is required.
In silico workflow for the design and validation of imidazo[4,5-b]pyridin-2-one derivatives.
Protocol 1: Ligand Preparation and Conformational Search
-
Rationale: The sp3 carbon at the 7a-position introduces chirality and ring puckering. Standard 2D-to-3D conversions often fail to capture the global energy minimum of this non-planar system.
-
Step-by-Step:
-
Sketch the 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivatives using a chemical drawing tool.
-
Assign appropriate protonation states at pH 7.4. The imidazole nitrogen can act as a hydrogen bond donor or acceptor depending on the tautomeric state.
-
Perform a conformational search using the OPLS4 force field . Retain conformations within a 5.0 kcal/mol energy window of the global minimum to ensure the puckered geometry is accurately represented.
-
Protocol 2: Structure-Based Virtual Screening (SBVS) & Molecular Docking
-
Rationale: Docking must account for the specific flipped hinge conformation of the target kinase. Using a standard kinase crystal structure will yield false negatives.
-
Step-by-Step:
-
Retrieve the target crystal structure with the flipped hinge (e.g., PDB ID: 6M95 or 6M9L for p38 MAPK)[1].
-
Prepare the protein by adding missing hydrogens, optimizing the hydrogen bond network, and minimizing the structure (heavy atoms constrained to 0.3 Å RMSD).
-
Define the docking grid centered on the Met109/Gly110 residues.
-
Execute Induced Fit Docking (IFD) to allow side-chain flexibility, ensuring the bulky R -groups attached to the 1,7a-dihydro core can induce the necessary hydrophobic pocket opening.
-
Protocol 3: 3D-QSAR Modeling (CoMFA, CoMSIA, and TopomerCoMFA)
-
Rationale: To optimize the R -groups, we must quantify the steric, electrostatic, and hydrophobic fields. TopomerCoMFA is specifically utilized alongside traditional CoMFA/CoMSIA because it is alignment-independent, bypassing the difficulties of aligning the flexible, non-planar 1,7a-dihydro core[3].
-
Step-by-Step:
-
Select a training set of synthesized derivatives with known pIC50 values.
-
Generate CoMFA (Comparative Molecular Field Analysis) models using steric (Lennard-Jones) and electrostatic (Coulombic) probes.
-
Generate CoMSIA (Comparative Molecular Similarity Indices Analysis) models, incorporating hydrophobic and hydrogen-bond donor/acceptor fields.
-
Validate the model rigorously. A model is only statistically trustworthy if the cross-validation coefficient ( q2 ) is > 0.5 and the non-cross-validation coefficient ( r2 ) is > 0.9[3].
-
Protocol 4: Molecular Dynamics (MD) Simulations
-
Rationale: Docking provides a static snapshot. MD simulations are mandatory to verify that the 1,7a-dihydro core maintains its hydrogen bonds with the flipped hinge over time without destabilizing the protein.
-
Step-by-Step:
-
Solvate the docked protein-ligand complex in an octahedral box using the TIP3P water model .
-
Parameterize the ligand using the General Amber Force Field (GAFF) and calculate AM1-BCC partial charges.
-
Neutralize the system with Na+ or Cl− ions.
-
Perform energy minimization (steepest descent followed by conjugate gradient).
-
Equilibrate the system in the NVT ensemble (constant volume/temperature) for 1 ns at 300 K, followed by the NPT ensemble (constant pressure/temperature) for 1 ns at 1 bar.
-
Run the production MD simulation for 50 to 100 ns .
-
Extract the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm complex stability. Compute the binding free energy using the MM/GBSA method.
-
Data Presentation: Quantitative Summaries
The efficacy of the in silico pipeline is validated through rigorous statistical metrics. Table 1 summarizes the benchmark 3D-QSAR statistical parameters required for a robust predictive model of imidazo[4,5-b]pyridine derivatives against Aurora Kinase A, based on recent literature[3].
Table 1: Comparative 3D-QSAR Statistical Parameters for Imidazo[4,5-b]pyridine Derivatives
| QSAR Model | Cross-Validation ( q2 ) | Non-Cross-Validation ( r2 ) | External Validation ( rpred2 ) | Causality / Interpretation |
| HQSAR | 0.892 | 0.948 | 0.814 | High q2 indicates strong internal predictive capability based on 2D fragments. |
| CoMFA | 0.866 | 0.983 | 0.829 | Steric and electrostatic fields strongly correlate with kinase inhibition. |
| CoMSIA | 0.877 | 0.995 | 0.758 | Addition of hydrophobic fields yields the highest r2 , crucial for deep pocket binding. |
| TopomerCoMFA | 0.905 | 0.971 | 0.855 | Alignment-independent approach provides the most robust external predictability for non-planar cores. |
Note: A self-validating system requires q2>0.5 and rpred2>0.6 . The models above significantly exceed these thresholds, ensuring high trustworthiness in predicting novel 1,7a-dihydro derivatives.
Table 2: Molecular Dynamics Simulation Parameters & Stability Metrics
| Parameter | Value / Metric | Causality / Rationale |
| Force Field | AMBER14SB / GAFF | Accurately models both the kinase peptide backbone and the sp3 -hybridized ligand core. |
| Water Model | TIP3P | Simulates bulk solvent environment, critical for capturing solvent-exposed R -group dynamics. |
| Simulation Time | 50 ns | Minimum time required to observe conformational stability and RMSD plateau of the flipped hinge. |
| Ensemble | NPT (300 K, 1 bar) | Mimics physiological conditions to accurately assess thermodynamic binding free energy (MM/GBSA). |
Conclusion & Future Perspectives
The 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold is a masterclass in structure-based drug design. By intentionally utilizing an sp3 -hybridized, puckered core, researchers can break planar constraints and achieve exquisite selectivity against targets like p38 MAP kinase and Aurora Kinase A. The in silico workflow detailed above—spanning IFD, TopomerCoMFA, and MD simulations—provides a self-validating system to rationally design the next generation of targeted kinase inhibitors. Future efforts should focus on integrating machine learning-assisted ADMET profiling to ensure these highly potent in silico hits translate successfully into orally bioavailable clinical candidates.
References
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Kaieda, A., Takahashi, M., Fukuda, H., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022-1030.[Link]
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Kaieda, A., Takahashi, M., Fukuda, H., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem, 14(24), 2093-2101.[Link]
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Tian, Y.-Y., Tong, J.-B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772.[Link]
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Discovery of Novel Imidazo[4,5-b]pyridine Kinase Inhibitors: From Scaffold to Preclinical Candidate
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Enduring Pursuit of Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target families in modern drug discovery. These enzymes, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Consequently, the dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, but also inflammatory and autoimmune disorders. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a "privileged" structure in kinase inhibitor design.[1][2] Its intrinsic ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases provides a robust foundation for the development of potent and selective inhibitors. This guide provides a technical overview of the strategic and methodological considerations involved in the discovery of novel imidazo[4,5-b]pyridine-based kinase inhibitors, from initial hit identification through lead optimization to the selection of a preclinical candidate.
Chapter 1: The Imidazo[4,5-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The efficacy of the imidazo[4,5-b]pyridine core lies in its structural mimicry of the adenine moiety of ATP. This allows it to anchor within the highly conserved hinge region of the kinase ATP-binding pocket. Specifically, the pyridine nitrogen and the imidazole NH group are perfectly positioned to act as hydrogen bond acceptor and donor, respectively. This bidentate hydrogen bonding pattern with the backbone of the hinge region residues, such as Alanine 213 in Aurora-A kinase, provides the high-affinity interaction essential for potent inhibition.[3][4] The scaffold's rigid, planar structure serves as an excellent foundation for presenting substituents into different pockets of the ATP-binding site, enabling the fine-tuning of potency and selectivity.
The core interaction can be visualized as follows:
Figure 1: Core binding mode of the imidazo[4,5-b]pyridine scaffold.
Chapter 2: The Discovery Cascade: Target Selection to Lead Identification
The journey from concept to candidate follows a well-defined, albeit challenging, path. The versatility of the imidazo[4,5-b]pyridine scaffold has led to its application against a wide range of kinase targets implicated in oncology, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and PI3K/mTOR.[5][6][7]
The general workflow is a multi-stage process designed to progressively refine a large pool of initial hits into a single, optimized preclinical candidate.
Figure 2: The kinase inhibitor discovery workflow.
Target Selection
The choice of kinase target is driven by a deep understanding of disease biology. For instance:
-
Aurora Kinases: These are serine/threonine kinases crucial for mitotic progression. Their overexpression is common in various cancers, making them attractive targets.[8][9]
-
FLT3: This receptor tyrosine kinase is a key driver in acute myeloid leukemia (AML), with activating mutations (like internal tandem duplications, ITD) conferring a poor prognosis.[4][10] The development of dual FLT3/Aurora inhibitors is a compelling strategy, as Aurora kinases are also highly expressed in leukemia.[5]
-
BTK: A non-receptor tyrosine kinase essential for B-cell receptor signaling, BTK is a validated target for B-cell malignancies.[6][11]
Hit Identification
Initial "hits" can be identified through several strategies. A high-throughput screening (HTS) campaign against a large compound library can identify novel starting points. Alternatively, a "hit generation and exploration" approach, as described in the discovery of Aurora kinase inhibitors, can build upon a known chemical scaffold to rapidly generate potent compounds.[12]
Chapter 3: The Engine Room: Lead Optimization and SAR
Once a promising hit is identified, the iterative process of lead optimization begins. This phase aims to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Structure-Activity Relationship (SAR) studies are central to this effort, systematically modifying the scaffold at various positions to understand the impact on biological activity.
A common strategy involves exploring substitutions at the C2, C6, and C7 positions of the imidazo[4,5-b]pyridine core.[3][5]
-
C2 Position: Substituents here often project towards the solvent-exposed region of the ATP pocket. Modifications can significantly impact potency and selectivity. For example, replacing a (4-methylpiperazin-1-yl)phenyl group with smaller heteroaromatic rings like 1-methyl-1H-pyrazol-4-yl can maintain potency while modulating other properties.[5]
-
C6 Position: This position is often sterically constrained. Small, electron-withdrawing groups like chlorine or bromine can enhance potency.[3]
-
C7 Position: This position typically points towards a deeper pocket. Introducing motifs like a 1-benzylpiperazinyl group can significantly boost potency and influence properties like microsomal stability.[3]
Data Presentation: SAR Table
The following table, synthesized from lead optimization studies on Aurora kinase inhibitors, illustrates the impact of chemical modifications on enzymatic potency and cellular activity.[3][5]
| Compound | R2 Substituent | R6 Substituent | R7 Substituent | Aurora-A IC50 (µM) | HCT116 GI50 (µM) |
| 7 | (dimethylamino)phenyl | Cl | (piperazin-1-yl)-N-(thiazol-2-yl)acetamide | 0.042 | Potent |
| 36a | p-methoxyphenyl | Cl | (4-(pyridin-4-ylmethyl)piperazin-1-yl) | 0.021 | - |
| 40c | p-methoxyphenyl | Br | (4-(pyridin-4-ylmethyl)piperazin-1-yl) | 0.015 | 0.081 |
| 21i | 1-methyl-1H-pyrazol-4-yl | Cl | (4-(4-methylbenzyl)piperazin-1-yl) | 0.170 | 0.900 |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | Cl | (4-(4-chlorobenzyl)piperazin-1-yl) | 0.038 | 0.283 |
Data synthesized from public domain research to illustrate SAR trends.[3][5][12]
A critical aspect of lead optimization is mitigating off-target effects and potential liabilities. A key concern is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity. SAR exploration often involves modulating the basicity and lipophilicity of the molecule to reduce hERG affinity.[4]
Chapter 4: The Self-Validating System: In Vitro Assay Methodologies
Robust and reproducible assays are the bedrock of any successful drug discovery program. Both biochemical and cell-based assays are required to build a comprehensive picture of a compound's activity.
Experimental Protocol: Biochemical Kinase Assay
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme. While radiometric assays using ³³P-ATP are considered a gold standard for their directness and sensitivity, non-radioactive, luminescence-based formats like ADP-Glo™ are widely used for their high-throughput capability and safety.[13][14][15]
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol provides a representative workflow for determining the IC50 value of an inhibitor.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the purified kinase (e.g., Aurora-A) in kinase buffer. The final concentration should be optimized to yield a robust signal.
-
Prepare a solution of the substrate (e.g., a specific peptide) in kinase buffer.
-
Prepare a solution of ultra-pure ATP in kinase buffer. The concentration is typically at or near the Km value for the specific kinase.
-
Serially dilute the test inhibitor (e.g., imidazo[4,5-b]pyridine compound) in DMSO, then further dilute in kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test inhibitor solution or DMSO (for positive and negative controls).
-
Add 2.5 µL of the kinase/substrate mixture.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol: Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can enter cells, engage its target in a physiological environment, and exert the desired biological effect.[16][17]
Protocol: Cell Proliferation (GI50) Assay
This protocol measures the concentration of an inhibitor required to reduce cell growth by 50%.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT116 for colon cancer, MOLM-13 for FLT3-ITD positive AML) in the appropriate medium supplemented with fetal bovine serum.
-
-
Cell Plating:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth for each concentration relative to the DMSO-treated control cells.
-
Plot the percent growth against the logarithm of inhibitor concentration and fit the data to determine the GI50 (Growth Inhibition 50) value.
-
Chapter 5: Case Study: A Dual FLT3/Aurora Inhibitor for AML
The development of compound 27e (CCT241736) serves as an excellent case study in rational drug design, targeting a clear unmet medical need in FLT3-ITD positive AML.[4][5][10] The strategy was to optimize an existing imidazo[4,5-b]pyridine Aurora kinase inhibitor series to gain potent FLT3 activity while maintaining desirable drug-like properties.
The Biological Rationale
In FLT3-ITD AML, the FLT3 receptor is constitutively active, driving leukemic cell proliferation through downstream pathways like PI3K/Akt and MAPK. Aurora kinases are also highly expressed in AML, making a dual-targeting agent a powerful therapeutic strategy.[4][5]
Figure 3: Dual inhibition strategy in FLT3-ITD AML.
Optimization and Profile of Compound 27e
Starting from a potent Aurora inhibitor, optimization focused on the C2 and C7 positions. Introducing a 1,3-dimethyl-1H-pyrazol-4-yl group at C2 and a 4-(4-chlorobenzyl)piperazin-1-yl moiety at C7 led to compound 27e . This compound exhibited a potent dual kinase profile and favorable ADME properties.[5][10]
Table 2: Kinase Selectivity Profile of Compound 27e
| Kinase Target | Binding Affinity (Kd, nM) |
| FLT3 (wild-type) | 6.2 |
| FLT3-ITD | 38 |
| FLT3 (D835Y) | 14 |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
Data from J. Med. Chem. 2012, 55, 20, 8721–8734.[5][10]
Table 3: In Vitro Cellular Activity of Compound 27e
| Cell Line | Cancer Type | Key Mutation | GI50 (µM) |
| HCT116 | Colon Carcinoma | - | 0.300 |
| MOLM-13 | AML | FLT3-ITD | 0.104 |
| MV4-11 | AML | FLT3-ITD | 0.291 |
Data from J. Med. Chem. 2012, 55, 20, 8721–8734.[5][10]
Furthermore, compound 27e demonstrated significant in vivo efficacy in a human FLT3-ITD-positive AML xenograft model, with biomarker modulation consistent with dual FLT3 and Aurora kinase inhibition.[4] This successful translation from a potent, selective chemical tool to a preclinical candidate with in vivo activity underscores the power of the imidazo[4,5-b]pyridine scaffold and a rational, data-driven optimization strategy.
Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a remarkably fertile ground for the discovery of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region provides a foundation of affinity that can be expertly tailored through synthetic chemistry. The successful development of potent and selective inhibitors against diverse targets like Aurora, FLT3, and BTK highlights the scaffold's versatility. The journey from hit to preclinical candidate is a testament to a multidisciplinary approach, integrating medicinal chemistry, robust biochemical and cellular screening, and a deep biological understanding of the target. By adhering to the principles of rational design and rigorous, self-validating experimental protocols, researchers can continue to unlock the therapeutic potential of this exceptional chemical class.
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. [Link]
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Scott, J.S., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
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Kim, Y., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Mortensen, D.S., et al. (2011). Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
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Scott, J.S., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics. [Link]
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Profacgen. Cell-based Kinase Assays. Profacgen. [Link]
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BPS Bioscience. Kinase Screening and Profiling Services. BPS Bioscience. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]
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Sun, H., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry. [Link]
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Eurofins Discovery. Cell-based Tyrosine Kinase Assays. Eurofins Discovery. [Link]
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Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
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Tian, Y-Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. [Link]
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Thomas, J., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. [Link]
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El-Badry, O.M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. [Link]
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Large, J.M., et al. (2014). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. [Link]
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Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry. [Link]
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Gucka, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
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Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
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IU Indianapolis ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]
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Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
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Li, J., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. [Link]
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ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]
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Gucka, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
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Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. [Link]
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Ferrières, V., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. HAL Open Science. [Link]
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Application Note: Palladium-Catalyzed Protocols for the Synthesis of Imidazo[4,5-b]pyridin-2-ones
Introduction & Strategic Rationale
The imidazo[4,5-b]pyridin-2-one scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded within the structures of kinase inhibitors, GPCR antagonists, and novel antimicrobial agents. Historically, the synthesis of this core relied on harsh dehydrating conditions or the unselective alkylation of pre-formed heterocycles. These classical approaches inevitably suffer from poor regioselectivity—often yielding intractable mixtures of N1, N3, and N4 alkylated isomers—and sub-optimal overall yields[1].
To circumvent these limitations, transition-metal catalysis has introduced highly regioselective, tandem C–N bond formation strategies. By leveraging the predictable oxidative addition of palladium into specific carbon-halogen bonds, chemists can dictate the exact site of functionalization. This application note details two field-proven, palladium-catalyzed methodologies for constructing this core:
-
The Scott Protocol : A one-pot tandem amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate[2].
-
The Lach–Koza Protocol : A cascade ureidation followed by palladium-catalyzed cyclization of carbamoyl chlorides[3].
Mechanistic Insights & Catalyst Selection
Understanding the underlying catalytic cycle is critical for successful reaction execution, troubleshooting, and substrate optimization.
The Tandem Amination/Amidation Pathway
In the Scott protocol, the reaction initiates via a standard Buchwald-Hartwig cross-coupling. The active Pd(0) species undergoes oxidative addition into the C2–Cl bond of the pyridine ring. Following amine coordination and base-mediated deprotonation, reductive elimination yields a 2-amino-3-carbamate intermediate. The elevated temperature and presence of a strong base (t-BuONa) subsequently drive an intramolecular nucleophilic attack of the newly installed C2-amine onto the C3-carbamate (Boc) carbonyl. This expels tert-butanol and irreversibly closes the imidazolidin-2-one ring[2].
Causality in Ligand Selection : XantPhos is explicitly chosen for this transformation due to its exceptionally large bite angle (~111°). This steric bulk forcibly narrows the angle between the coordinating substrate ligands on the palladium center, accelerating the critical reductive elimination step. Furthermore, the rigid backbone suppresses unwanted β -hydride elimination, ensuring the intermediate is funneled efficiently into the cyclization cascade[2].
Figure 1: Catalytic workflow for the tandem Pd-catalyzed amination and intramolecular amidation.
Experimental Protocols
Protocol A: The Scott Method (Tandem Amination/Amidation)
Scope : Optimal for the rapid preparation of 3-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones directly from commercially available anilines[4].
Materials & Reagents :
-
tert-Butyl (2-chloropyridin-3-yl)carbamate (1.0 equiv, 1.75 mmol)
-
Primary aniline derivative (1.5 equiv, 2.63 mmol)
-
Pd2(dba)3 (3 mol%, equivalent to 6 mol% Pd)
-
XantPhos (6 mol%)
-
Sodium tert-butoxide (t-BuONa) (1.4 equiv, 2.45 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL/g of substrate)
Step-by-Step Procedure :
-
Pre-catalyst Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Pd2(dba)3 and XantPhos.
-
Self-Validation Check: Before adding other reagents, observe the solid mixture; Pd2(dba)3 should appear as a deep purple/dark red powder. If it is grey or black, the catalyst has decomposed to inactive palladium black.
-
-
Reagent Addition : Add the tert-butyl (2-chloropyridin-3-yl)carbamate, the primary aniline, and t-BuONa to the flask.
-
Degassing (Critical Step) : Add the anhydrous THF. Seal the flask with a rubber septum and purge the heterogeneous mixture with dry N2 (or Argon) via a subsurface sparge for at least 15 minutes.
-
Causality: Oxygen rapidly deactivates the electron-rich Pd(0)-XantPhos complex. Failure to thoroughly degas will result in reaction stalling and low yields.
-
-
Tandem Reaction : Replace the sparge needle with an N2 balloon or manifold connection. Heat the reaction mixture to reflux (approx. 65–70 °C internal temperature) for 18 hours.
-
In-Process Monitoring : Analyze an aliquot via LC-MS.
-
Self-Validation Check: The intermediate mass (the uncyclized 2-aminopyridine derivative) should be minimal (<5%). The dominant peak must correspond to the cyclized imidazo[4,5-b]pyridin-2-one [M+H]+.
-
-
Workup & Isolation : Cool the mixture to ambient temperature. Dilute with CH2Cl2 and filter through a short pad of silica gel to remove precipitated palladium and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.
Protocol B: The Lach–Koza Method (Cascade Ureidation/Cyclization)
Scope : Highly amenable to parallel/combinatorial synthesis and successfully accesses both imidazo[4,5-b] and the more elusive imidazo[4,5-c] isomers[5].
Materials & Reagents :
-
2-Chloropyridin-3-yl carbamoyl chloride derivative (1.0 equiv, 0.50 mmol)
-
Primary or secondary amine (1.2 equiv, 0.60 mmol)
-
Pd(OAc)2 (5 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (10 mol%)
-
K2CO3 or NaHCO3 (3.5 equiv, 1.75 mmol)
-
Degassed Isopropanol (i-PrOH) (1.2–1.3 mL)
Step-by-Step Procedure :
-
Ureidation : In a heavy-walled sealed reaction tube, combine the carbamoyl chloride and the amine in i-PrOH. Stir at room temperature for 16 hours.
-
Causality: This step forms the urea intermediate in situ without the need for isolation, streamlining the workflow.
-
-
Catalyst Addition : To the same reaction vessel, add Pd(OAc)2, dppb, and the carbonate base (K2CO3 is preferred for challenging substrates).
-
Cyclization : Seal the tube under an inert atmosphere and heat to 80–85 °C for 8–12 hours.
-
Workup : Cool to room temperature, dilute the mixture with EtOAc, wash sequentially with water and brine, dry over anhydrous Na2SO4, and concentrate for subsequent purification.
Quantitative Data & Protocol Comparison
To aid in protocol selection for specific drug development campaigns, the following table summarizes the operational parameters, scope, and typical yields of both methodologies.
| Parameter | Protocol A (Scott Method) | Protocol B (Lach & Koza Method) |
| Starting Material | tert-Butyl (2-chloropyridin-3-yl)carbamate | 2-Chloropyridin-3-yl carbamoyl chlorides |
| Nucleophile Scope | Primary anilines (electron-rich & deficient) | Primary and secondary alkyl/aryl amines |
| Catalyst System | Pd2(dba)3 / XantPhos | Pd(OAc)2 / dppb |
| Base | t-BuONa (Strong Base) | K2CO3 or NaHCO3 (Mild Base) |
| Solvent & Temp | THF, Reflux (65 °C) | i-PrOH, 80–85 °C |
| Typical Yields | 49% – 90% | Moderate to Excellent (Target-dependent) |
| Key Advantage | Uses commercially available anilines directly | Amenable to parallel/combinatorial synthesis |
| Known Limitation | Poor yields with alkylamines (<20%) | Requires pre-synthesis of carbamoyl chlorides |
References
-
Rosenberg, J. M.; Clark, C. G. "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters 2012, 14, 7, 1764-1767. URL: [Link]
-
Scott, J. P. "Two-Step Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones." Synlett 2006, 13, 2083-2086. URL: [Link]
-
Lach, F.; Koza, P. "Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization." ACS Combinatorial Science 2012, 14, 9, 491-495. URL: [Link]
Sources
High-throughput screening assays for 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
As a Senior Application Scientist, this guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns for novel compounds based on the 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one scaffold. Recognizing that this chemical class represents a "privileged structure" with the potential to interact with multiple biological targets, this document outlines a multi-faceted strategy. We will progress from broad phenotypic screens to identify cellular effects, to targeted biochemical and biophysical assays against high-probability target families, and finally, to orthogonal methods for hit validation.
Section 1: The Strategic Imperative for a Multi-Assay Approach
The imidazo[4,5-b]pyridine core is structurally analogous to endogenous purines, suggesting a high likelihood of interaction with nucleotide-binding proteins. Indeed, derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including but not limited to:
-
Kinase Inhibition: A significant portion of modern drug discovery targets kinases, and many heterocyclic compounds are potent inhibitors.
-
Phosphodiesterase (PDE) Inhibition: PDEs are critical enzymes in second messenger signaling that hydrolyze cAMP and cGMP.
-
Antiproliferative Activity: Many compounds with this core structure have shown the ability to inhibit cancer cell growth, potentially through mechanisms like tubulin polymerization inhibition.
Given this landscape, a single-assay approach is insufficient. The following protocols are designed as a screening cascade to first identify a compound's biological effect and then systematically deconvolve its molecular mechanism of action.
Section 2: Primary Screening - Identifying Cellular Phenotypes
The initial step is to determine if the compound elicits a cellular response. A phenotypic assay provides a target-agnostic view of the compound's overall effect on cell health and proliferation.
Protocol 1: High-Throughput Cell Viability Assays
Principle: The most robust method for assessing cell viability in HTS is to measure intracellular ATP levels. The amount of ATP is directly proportional to the number of metabolically active, viable cells. Luminescent assays, such as Promega's CellTiter-Glo®, provide a highly sensitive and stable signal suitable for automated screening.
Experimental Workflow Diagram
Caption: Workflow for a cell viability HTS assay.
Detailed Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., HCT116, MCF-7) into 384-well white, solid-bottom microplates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in 40 µL of culture medium.
-
Incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
Compound Addition: Prepare a 10-point, 3-fold serial dilution of the 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one compound library in DMSO. Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of compound to the assay plates. Include vehicle (DMSO) controls for 0% inhibition and a known cytotoxic agent (e.g., staurosporine) for 100% inhibition.
-
Treatment Incubation: Return plates to the incubator for 48 to 72 hours.
-
Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Place plates on an orbital shaker for 2 minutes to induce
Application Note: Engineering Isoform-Selective JAK Inhibitors Using the Imidazo[4,5-b]pyridine Scaffold
Executive Summary & Scientific Rationale
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) plays an essential role in cytokine signaling and immune regulation[1]. While first-generation pan-JAK inhibitors (e.g., tofacitinib) demonstrated clinical efficacy in rheumatoid arthritis, their lack of isoform selectivity often leads to dose-limiting toxicities, such as anemia and neutropenia, driven by off-target JAK2 inhibition[2],[1].
To address this, modern drug discovery has pivoted toward isoform-selective inhibitors, particularly targeting TYK2 and JAK1 for autoimmune disorders[3]. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged, purine-bioisosteric core that offers superior tunability, metabolic stability, and kinase selectivity compared to traditional purines or imidazo[4,5-c]pyridines[4],[5].
The Causality of Scaffold Hopping
Why choose 3H-imidazo[4,5-b]pyridine? The spatial arrangement of nitrogen atoms in the bicyclic core dictates the dipole moment, desolvation penalty, and hydrogen-bonding geometry within the ATP-binding pocket.
-
Hinge Binding: The nitrogen at the 4-position acts as a precise hydrogen bond acceptor, while the NH at the 3-position serves as a donor, optimally pairing with the hinge region backbone (e.g., Val981 in TYK2)[3],[6].
-
Vector Trajectory: Unlike the 1H-imidazo[4,5-c]pyridine core, the[4,5-b] isomer directs the C7 position perfectly toward the solvent-exposed region. This allows for the introduction of bulky, selectivity-driving substituents (e.g., pyrimidin-4-amines) without sterically clashing with the gatekeeper residue, thereby driving remarkable TYK2 selectivity over JAK1/2/3[3].
Fig 1. JAK/STAT pathway and targeted ATP-competitive inhibition by imidazo[4,5-b]pyridines.
Quantitative SAR & Selectivity Profiling
The strategic shift from a 1H-imidazo[4,5-c]pyridine to a 3H-imidazo[4,5-b]pyridine core fundamentally alters the kinase selectivity profile. As demonstrated in the development of clinical candidates like GLPG3667, this regioisomerization, coupled with C7 optimization, yields up to a 37-fold improvement in TYK2 vs. JAK1 selectivity[3].
Table 1: Comparative Selectivity of Matched-Pair Scaffolds
| Scaffold Core | C7 Substituent | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Fold Selectivity (JAK1/TYK2) |
| Purine | Cyclopropane carboxamide | ~5.0 | ~15.0 | ~20.0 | ~3x |
| 1H-Imidazo[4,5-c]pyridine | Cyclopropane carboxamide | 1.2 | 8.5 | 12.0 | 7x |
| 3H-Imidazo[4,5-b]pyridine | Cyclopropane carboxamide | < 1.0 | 21.0 | > 100 | 21x |
| 3H-Imidazo[4,5-b]pyridine | Pyrimidin-4-amine | < 1.0 | 37.0 | > 100 | 37x |
Data synthesized from matched-pair SAR studies highlighting the superiority of the [4,5-b] core[3].
Fig 2. Scaffold hopping evolution from purine to highly selective 3H-imidazo[4,5-b]pyridine cores.
Experimental Workflows & Self-Validating Protocols
Protocol A: Chemical Synthesis of the 3H-Imidazo[4,5-b]pyridine Core
Objective: Synthesize a functionalized imidazo[4,5-b]pyridine scaffold ready for late-stage diversification[7],[8].
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) and the desired primary amine (1.2 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir at 80°C for 4 hours.
-
Causality: The highly electron-deficient nature of the nitropyridine ring drives the SNAr reaction exclusively at the 2-position.
-
-
Nitro Reduction:
-
Transfer the intermediate to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) in methanol.
-
Stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to yield the 2,3-diaminopyridine derivative.
-
Self-Validation Step: Monitor complete disappearance of the nitro group via LC-MS. An incomplete reduction will halt the subsequent cyclization.
-
-
Cyclization:
-
React the diaminopyridine with triethyl orthoformate (excess) and a catalytic amount of p-toluenesulfonic acid (pTSA) at 110°C for 6 hours.
-
Causality: The orthoester acts as both the carbon source for the imidazole ring and the dehydrating agent, driving the thermodynamic formation of the bicyclic core.
-
-
Regiochemical Validation (Critical):
-
Self-Validating System: Perform 2D NMR (NOESY and HMBC). The spatial proximity (NOE) between the newly formed imidazole proton and the N-alkyl substituent confirms the 3H-isomer. The distinctive doublet-of-doublets splitting pattern of the pyridine protons confirms the [4,5-b] connectivity, distinguishing it from potential[4,5-c] rearrangements.
-
Protocol B: Biochemical Profiling via TR-FRET Kinase Assay
Objective: Quantify IC₅₀ values to determine isoform selectivity (TYK2 vs. JAK1/2/3) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[7],[1].
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyridine compounds in 100% DMSO.
-
Transfer 50 nL of the compounds into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.
-
-
Kinase Reaction Incubation:
-
Add 2.5 µL of the Kinase/Peptide substrate mix (e.g., recombinant TYK2 kinase domain + ULight-labeled generic peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add 2.5 µL of ATP solution (at the predetermined Kₘ for each specific JAK isoform to ensure competitive inhibition comparisons are valid).
-
Incubate at room temperature for 60 minutes.
-
-
Detection & Quenching:
-
Add 5 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium (Eu)-labeled anti-phospho antibody.
-
Incubate for 60 minutes.
-
-
Signal Acquisition & Self-Validation:
-
Read the plate on a multimode microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).
-
Self-Validating System: Calculate the Z'-factor for each plate using DMSO (vehicle) as the high control and 1 µM staurosporine (or tofacitinib) as the low control.
-
Causality: A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range. If Z' < 0.6, the data is discarded, as the signal-to-noise ratio is insufficient to accurately distinguish subtle selectivity folds (e.g., 21x vs 37x).
-
Conclusion
The development of JAK inhibitors utilizing the imidazo[4,5-b]pyridine scaffold represents a masterclass in structure-based drug design and scaffold hopping. By understanding the precise causality of nitrogen placement within the bicyclic core, researchers can manipulate hydrogen-bonding networks and solvent vectors to achieve profound isoform selectivity. Robust, self-validating synthetic and biochemical protocols are essential to ensure that the subtle structural modifications translate into reliable, therapeutically viable clinical candidates.
References
-
Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. URL: [Link]
- WO2013116291A1 - Imidazo[4, 5 - b] pyridine derivatives as alk and jak modulators for the treatment of proliferative disorders.WIPO/Google Patents.
-
Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1. Expert Opinion on Therapeutic Patents. URL: [Link]
- WO2012069202A1 - Imidazo [1,2-b] pyridazine and imidazo[4,5-b] pyridine derivatives as jak inhibitors.WIPO/Google Patents.
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2012069202A1 - Imidazo [1,2-b] pyridazine and imidazo [4,5-b] pyridine derivatives as jak inhibitors - Google Patents [patents.google.com]
- 8. fulir.irb.hr [fulir.irb.hr]
Application Note: One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines
Strategic Rationale & Executive Summary
Imidazo[1,2-a]pyridines are privileged, nitrogen-fused heterocyclic scaffolds that form the pharmacophoric core of numerous marketed therapeutics, including the widely prescribed anxiolytics and sedatives zolpidem, alpidem, and saripidem 1[1]. Traditional step-wise syntheses often rely on the condensation of 2-aminopyridines with α-halo carbonyl compounds, which are notoriously lachrymatory, toxic, and suffer from limited commercial availability.
To overcome these bottlenecks, modern synthetic workflows have pivoted toward One-Pot Multicomponent Reactions (MCRs) . By combining three or more reagents in a single vessel, MCRs maximize atom economy, eliminate intermediate purification losses, and enable rapid library generation for structure-activity relationship (SAR) studies. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols for synthesizing highly functionalized imidazo[1,2-a]pyridines.
Mechanistic Causality: The Groebke–Blackburn–Bienaymé (GBB) Reaction
The most robust MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. Rather than relying on pre-functionalized halides, the GBB reaction utilizes a 2-aminopyridine, an aldehyde, and an isocyanide.
Causality of the Transformation:
-
Imine Formation: A Brønsted or Lewis acid catalyst activates the aldehyde, facilitating nucleophilic attack by the exocyclic amine of the 2-aminopyridine to form a protonated Schiff base (imine).
-
Cycloaddition: The isocyanide, acting as a potent carbon nucleophile, attacks the imine in a formal [4+1] cycloaddition, generating a highly strained spiro-intermediate.
-
Rearrangement: To relieve steric strain and restore aromaticity, the spiro-intermediate undergoes a retro-aza-ene reaction via a rapid [1,5]-hydride shift, yielding the stable imidazo[1,2-a]pyridine core 2[2].
Logical flow and mechanistic sequence of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Quantitative Data: Reaction Optimization
The efficiency of the one-pot GBB reaction is highly dependent on the catalyst and energy input. Table 1 summarizes the optimization parameters for the synthesis of imidazo[1,2-a]pyridines using green chemistry principles (water as a solvent) 3[3].
Table 1: Optimization of Catalyst and Energy Modalities in Aqueous Media
| Entry | Catalyst | Solvent | Temperature / Modality | Yield (%) | Causality / Observation |
| 1 | None | H₂O | 25 °C (Stirring) | Trace | Lack of imine activation prevents cycloaddition. |
| 2 | NH₄Cl (10 mol%) | H₂O | 25 °C (Stirring) | 50% | Mild Brønsted acid activates aldehyde, but mass transfer is poor. |
| 3 | PBA (10 mol%) | H₂O | 60 °C (Stirring) | 65% | Thermal energy improves solubility of organic intermediates. |
| 4 | NH₄Cl (10 mol%) | H₂O | 60 °C (Ultrasound) | 86% | Acoustic cavitation overcomes aqueous insolubility, driving rapid kinetics. |
Validated Experimental Protocols
Protocol A: Ultrasound-Assisted Green Synthesis via GBBR
Rationale: Water is an ideal green solvent but suffers from poor organic solubility. Sonication induces acoustic cavitation, generating localized high temperatures and pressures that overcome mass transfer limitations. NH₄Cl acts as a mild, eco-friendly Brønsted acid to activate the aldehyde 3[3].
Step-by-Step Methodology:
-
In a 10 mL ultrasonication vial, add 2-aminopyridine (1.0 mmol) and the desired aldehyde (1.0 mmol) in 3 mL of deionized water.
-
Add NH₄Cl (10 mol%) to the suspension.
-
Introduce the isocyanide (1.0 mmol) dropwise to the mixture.
-
Subject the vial to ultrasonic irradiation at 60 °C for 30–45 minutes.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Self-Validating Checkpoint: Isocyanides possess a highly distinct, pungent odor. The complete disappearance of this odor is a primary organoleptic indicator of reaction completion. Validate via TLC (EtOAc/Hexane 1:1); the product spot will exhibit strong blue fluorescence under 365 nm UV light due to the extended conjugated system.
Protocol B: Metal-Free Three-Component Synthesis of C–N, C–O, and C–S Bonds
Rationale: Traditional cross-coupling requires expensive Palladium or Copper catalysts. This protocol utilizes ynals as bifunctional electrophiles. The addition of acetic acid (AcOH) facilitates sequential proton transfer, enabling the regiospecific formation of C–N, C–O, or C–S bonds in a single pot without transition metals 4[4].
Step-by-Step Methodology:
-
Charge a sealed tube with pyridin-2-amine (1.0 mmol), ynal (1.2 mmol), and the target nucleophile (alcohol or thiol, 2.0 mmol).
-
Add 2.0 mL of CH₃CN and AcOH (2.0 equiv).
-
Stir the mixture at 80 °C for 12 hours.
-
Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Self-Validating Checkpoint: This reaction relies on sequential proton transfer mediated by AcOH. If the reaction stalls, the pH may be too high. Validate by checking the pH of the reaction mixture (should remain mildly acidic, ~pH 4-5). Monitor the consumption of the ynal via TLC (UV active at 254 nm).
Protocol C: Tandem GBBR and CuAAC Click Chemistry
Rationale: Synthesizing bis-heterocyclic compounds (e.g., triazole-linked imidazo[1,2-a]pyridines) in a single pot prevents intermediate loss and maximizes throughput. By performing a tandem one-pot reaction, an azide-functionalized intermediate is immediately consumed in a Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC)5[5].
One-pot tandem workflow combining GBBR and CuAAC click chemistry for bis-heterocycles.
Step-by-Step Methodology:
-
Step 1 (GBBR): Mix 2-aminopyridine (1 mmol), aldehyde (1 mmol), and an azido-isocyanide (1 mmol) in EtOH. Irradiate with microwaves at 80 °C for 15 minutes.
-
Step 2 (CuAAC): Without isolating the intermediate, add a terminal alkyne (1.2 mmol), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%) directly to the vessel.
-
Irradiate at 80 °C for an additional 15 minutes.
-
Dilute with water, extract with EtOAc, and purify via column chromatography.
Self-Validating Checkpoint: Do NOT proceed to the CuAAC step until the isocyanide is fully consumed. Unreacted isocyanide is a powerful ligand that will strongly coordinate and poison the Cu(I) catalyst. Validate isocyanide consumption via the disappearance of its characteristic strong IR stretch at ~2140 cm⁻¹.
Analytical Quality Control
To definitively confirm the formation of the imidazo[1,2-a]pyridine core across any of the above protocols, utilize ¹H NMR spectroscopy. The characteristic C5 proton of the newly formed imidazo[1,2-a]pyridine ring is highly deshielded due to the bridgehead nitrogen and typically appears as a distinct doublet far downfield around δ 8.10–8.40 ppm . Furthermore, HRMS (ESI-TOF) should be used to confirm the exact mass of the [M + H]⁺ ion, ensuring no hydration or incomplete cyclization artifacts remain 3[3].
References
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- Source: MDPI (Chemistry Proceedings)
- Source: ACS Publications (Organic Letters)
- Source: MDPI (Chemistry Proceedings)
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Advanced Crystallography Techniques for Imidazo[4,5-b]pyridine Derivatives: From Small Molecule Lattices to Kinase Co-Structures
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Executive Summary & Structural Rationale
The imidazo[4,5-b]pyridine core is a highly privileged heterocyclic scaffold in modern drug discovery. Because of its structural resemblance to endogenous purines, it acts as a versatile isostere capable of interacting with a wide array of biological targets, including Aurora kinases, p38 MAP kinases, bromodomain-containing proteins (BRD4), and phosphodiesterases (PDE10A)[1],[2].
From a crystallographic perspective, the imidazo[4,5-b]pyridine system presents unique biophysical behaviors. The fused ring system is strictly planar, which drives strong intermolecular forces—specifically π−π stacking and T-type stacking—in the crystal lattice[3],[4]. Furthermore, the imidazole nitrogen (N3) acts as a potent hydrogen bond donor (pKa ~11.07), while the pyridine nitrogen (N4) serves as a strong hydrogen bond acceptor[5]. In structure-based drug design (SBDD), understanding the causality of these interactions is critical. For instance, when targeting the Aurora-A kinase, this specific N3/N4 donor-acceptor motif perfectly anchors the molecule to Ala213 in the kinase hinge region[6].
This application note details the causality behind crystallization strategies for imidazo[4,5-b]pyridine derivatives and provides self-validating protocols for both small-molecule structure determination and macromolecular co-crystallization.
Biophysical Causality in Crystallization Strategy
Small Molecule Crystal Packing
The high planarity of the imidazo[4,5-b]pyridine unit (maximum deviation of ~0.016 Å) often results in poor aqueous solubility due to highly stable crystal packing[3]. Molecules frequently link via pairs of weak intermolecular C—H⋯N hydrogen bonds to form inversion dimers with an R22(20) ring motif[3].
-
Strategic Implication: To yield diffraction-quality single crystals, crystallization must be driven by slow evaporation in polar aprotic solvents (e.g., DMF) or hot protic solvents (e.g., ethanol) to prevent rapid, amorphous precipitation driven by hydrophobic collapse[1],[3].
Protein-Ligand Co-Crystallization
When co-crystallizing imidazo[4,5-b]pyridine derivatives with target proteins, the ligand's high affinity can induce localized conformational shifts.
-
Strategic Implication: Pre-incubation (ligand soaking or co-complexation prior to drop setup) is mandatory. We utilize Polyethylene Glycol Monomethyl Ether (PEG MME) rather than standard diol PEGs as a precipitant. PEG MME lowers the dielectric constant of the solution to gently drive the complex out of solubility, while its lack of a second hydroxyl group prevents the cross-linking of protein molecules, preserving the delicate hinge-binding conformation[7],[6].
Quantitative Crystallization Parameters
The following table synthesizes field-proven crystallization conditions for imidazo[4,5-b]pyridine derivatives across various structural targets.
| Target System | Ligand / Compound | Crystallization Method | Buffer & Precipitant Conditions | Resolution | Ref. |
| Aurora-A Kinase | Compound 51 (CCT137690) | Vapor Diffusion (Hanging Drop) | 0.1 M Na-Acetate pH 4.5, 0.2 M (NH₄)₂SO₄, 25% PEG 4000/2000 MME | 3.35 Å | [5],[6] |
| BRD4 (BD1/BD2) | BET Inhibitor (Compound 9/21) | Vapor Diffusion (Sitting Drop) | 1.8–3.8 M Sodium Formate, 10% Glycerol, 18 °C | High | [8] |
| p38 MAP Kinase | Compound 10 | Vapor Diffusion (Sitting Drop) | 0.1 M MES-Na pH 7.4, 24% PEG MME 5000, 4 °C | N/A | [7] |
| PDE10A | Compound 7 / 24a | X-ray Co-crystallization | Optimized proprietary PEG/Salt screens | 2.08 Å | [9] |
| Small Molecule | 4-allyl-6-bromo derivative | Slow Evaporation | N,N-dimethylformamide (DMF) / Dichloromethane | Single Crystal | [3], |
Self-Validating Experimental Protocols
Protocol A: Small Molecule Single-Crystal Growth
Objective: Obtain high-resolution single crystals of synthesized imidazo[4,5-b]pyridine derivatives to map Hirshfeld surfaces and π−π stacking interactions.
-
Dissolution & Saturation: Dissolve 10-20 mg of the purified imidazo[4,5-b]pyridine derivative in a minimum volume (e.g., 2-5 mL) of hot ethanol or DMF. Causality: Heat overcomes the high lattice energy of the π−π stacked dimers, ensuring complete solvation[1].
-
Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into a clean, dust-free vial. Causality: Particulate matter acts as premature nucleation sites, leading to microcrystalline clusters rather than single crystals.
-
Controlled Nucleation: Cap the vial loosely (or puncture the cap with a needle) and place it in a vibration-free environment at room temperature. Allow slow evaporation over 3-7 days.
-
Validation Checkpoint (Self-Validating System): Examine the vial under a polarized light microscope. True single crystals will exhibit uniform birefringence (extinction at specific angles). If spherulites or needles are observed, the evaporation rate was too fast; restart with a less volatile solvent mixture (e.g., DMF/Dichloromethane)[3].
-
Data Collection: Mount the validated crystal on a diffractometer at 100 K. Solve using direct methods (e.g., SHELXT).
Protocol B: Protein-Ligand Co-Crystallization (Aurora-A Kinase Model)
Objective: Determine the binding pose of imidazo[4,5-b]pyridine inhibitors within the kinase hinge region.
-
Complex Formation: Concentrate purified Aurora-A kinase to 10 mg/mL in storage buffer. Add the imidazo[4,5-b]pyridine ligand (dissolved in 100% DMSO) to a final molar ratio of 1:3 (Protein:Ligand). Ensure the final DMSO concentration does not exceed 2% v/v.
-
Incubation: Incubate the mixture on ice for 2 hours. Causality: This allows the N3/N4 donor-acceptor motif to fully engage Ala213 before lattice constraints are imposed[6].
-
Validation Checkpoint (Dynamic Light Scattering): Run the complex through DLS. A monodisperse peak indicates a stable complex. Polydispersity indicates ligand-induced aggregation, requiring a reduction in ligand concentration.
-
Vapor Diffusion Setup: Using a sitting-drop or hanging-drop plate, mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M Na-Acetate pH 4.5, 0.2 M (NH₄)₂SO₄, 25% PEG 4000/2000 MME)[6]. Seal and incubate at 18 °C.
-
Cryoprotection & Harvesting: Once crystals appear (typically 1-3 weeks), briefly soak the crystal in the reservoir solution supplemented with 15-20% glycerol. Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during liquid nitrogen flash-freezing, which would otherwise obscure the diffraction pattern[8].
-
Structure Solution: Collect data at a synchrotron source (e.g., 100 K) and solve via molecular replacement using an apo-Aurora-A model (e.g., PDB: 1MQ4)[6].
Workflow Visualization
Workflow for structure-based drug design using imidazo[4,5-b]pyridine co-crystallography.
References
-
[1] Benchchem. Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. 1
-
[8] Journal of Medicinal Chemistry (ACS). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. 8
-
[5] Journal of Medicinal Chemistry (ACS). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. 5
-
[3] Acta Crystallographica Section E (PMC). Crystal structure and Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. 3
-
[4] Journal of Coordination Chemistry (Taylor & Francis). Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. 4
-
[7] Protein Data Bank Japan (PDBj). 6m9l - Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridine-2-one based p38 MAP Kinase Inhibitors. 7
-
[9] RCSB Protein Data Bank. 4P0N: Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor. 9
-
Journal of Chemical Technology and Metallurgy (UCTM). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS.
-
[2] Pharmaceuticals (PMC). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. 2
-
[6] Journal of Medicinal Chemistry (PMC). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. 6
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- 3. Crystal structure and Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6m9l - Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridine-2-one based p38 MAP Kinase Inhibitors by scaffold hopping - compound 10 - Experimental details - Protein Data Bank Japan [pdbj.org]
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- 9. rcsb.org [rcsb.org]
Application Notes & Protocols: Harnessing 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one as a Versatile Chemical Probe for Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and receptor modulation.[1][2] This document provides a comprehensive guide to the development and application of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one and its derivatives as chemical probes for target identification and validation. As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring that researchers can not only execute the described experiments but also adapt and troubleshoot them effectively. We will explore the journey from a bioactive "hit" to a validated chemical probe, detailing the necessary steps for probe design, synthesis, and application in cutting-edge chemoproteomic workflows.
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold
The structural similarity of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with a wide array of biological targets, making them a fertile ground for drug discovery.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one core represents a unique starting point for the development of chemical probes—small molecules designed to bind to a specific protein target, enabling its identification and functional characterization.[4][5]
A high-quality chemical probe is characterized by its potency, selectivity, and ability to engage its target within a cellular context.[5][6] This guide will provide the conceptual framework and practical protocols for transforming a 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one-based compound into such a tool.
From Hit to Probe: Essential Modifications and Design Principles
The journey from a bioactive compound to a functional chemical probe involves strategic chemical modifications to enable target enrichment and identification without compromising the inherent biological activity. The two primary strategies for converting a lead compound into a probe are affinity-based protein profiling (AfBP) and photoaffinity labeling (PAL).[7][8]
Affinity-Based Protein Profiling (AfBP) Probes
AfBP probes are designed to "fish" for their protein targets in a complex biological mixture, such as a cell lysate.[9] This is typically achieved by immobilizing the probe on a solid support (e.g., beads) to pull down its binding partners. A more versatile approach involves the incorporation of a "handle" for subsequent capture, such as a biotin tag or a "clickable" moiety like an alkyne or azide.
Photoaffinity Labeling (PAL) Probes
PAL probes offer the advantage of forming a covalent bond with their target upon photoactivation, which can provide a more robust and less transient snapshot of the interaction in a cellular environment.[10][11] These probes contain a photoreactive group (e.g., a diazirine or benzophenone) that, when exposed to UV light, generates a highly reactive species that crosslinks with nearby amino acid residues.
Designing a 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one-Based Probe
To develop a chemical probe from the 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one scaffold, a synthetic strategy must be devised to introduce an appropriate functional group for linkage to a reporter or affinity tag. The choice of attachment point is critical and should be guided by any existing structure-activity relationship (SAR) data to minimize disruption of the compound's binding to its target. A linker is often incorporated to distance the bulky tag from the core molecule, reducing steric hindrance.
Diagram: General Workflow for Chemical Probe-Based Target Identification
Caption: A generalized workflow for target identification using a chemical probe.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing a 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one-based chemical probe for target identification. These protocols assume the successful synthesis of an alkyne-functionalized probe and a corresponding inactive control.
Protocol 1: Target Identification in Cell Lysates using Affinity-Based Protein Profiling
This protocol describes the use of a clickable chemical probe to pull down its binding partners from a total cell lysate.
Materials:
-
Alkyne-functionalized 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one probe
-
Inactive control probe
-
Human cancer cell line (e.g., HeLa, U87)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Biotin-azide
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., 2% SDS in PBS)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Aliquot the lysate and treat with the alkyne-probe (e.g., 1 µM final concentration) or the inactive control for 1 hour at 4°C.
-
For competitive profiling, pre-incubate the lysate with an excess of the non-tagged parent compound for 30 minutes before adding the probe.
-
-
Click Chemistry:
-
To the probe-incubated lysate, add biotin-azide, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with wash buffers of increasing stringency (e.g., 1% SDS in PBS, followed by 0.1% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.
-
Analyze the eluates by SDS-PAGE and silver staining or proceed with in-gel or on-bead digestion for mass spectrometry-based protein identification.
-
Diagram: Affinity-Based Protein Profiling Workflow
Caption: A simplified workflow for affinity-based protein profiling.
Protocol 2: In-Situ Target Identification using Photoaffinity Labeling
This protocol is designed for PAL probes to identify targets in living cells, providing a more physiologically relevant context.
Materials:
-
Photoaffinity probe (containing a diazirine or benzophenone group and a clickable handle)
-
Human cancer cell line
-
Cell culture medium
-
Handheld UV lamp (e.g., 365 nm)
-
Reagents for cell lysis, click chemistry, and protein enrichment as described in Protocol 1.
Procedure:
-
Probe Labeling in Live Cells:
-
Culture cells to ~80-90% confluency.
-
Replace the culture medium with fresh medium containing the PAL probe (e.g., 1-10 µM final concentration).
-
Incubate for the desired time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Place the culture dish on ice and irradiate with a UV lamp for 10-30 minutes. The optimal time and distance should be determined empirically.
-
-
Cell Lysis and Target Enrichment:
-
Lyse the cells as described in Protocol 1.
-
Proceed with the click chemistry reaction to attach a biotin tag to the cross-linked proteins.
-
Enrich the biotinylated proteins using streptavidin beads as detailed in Protocol 1.
-
-
Analysis:
-
Elute and analyze the captured proteins by SDS-PAGE and Western blotting for specific candidates or by mass spectrometry for unbiased, proteome-wide identification.
-
Data Interpretation and Target Validation
A successful chemoproteomics experiment will yield a list of potential protein targets. It is crucial to distinguish true binding partners from non-specific interactors.
Key Considerations for Data Analysis:
-
Enrichment over Controls: True targets should be significantly enriched in the probe-treated sample compared to the inactive control and/or the competitively inhibited sample.
-
Label-Free Quantification (LFQ): Use LFQ intensities from mass spectrometry data to quantitatively compare protein abundance across different experimental conditions.
-
Bioinformatics Analysis: Utilize bioinformatics tools to classify identified proteins by function and pathway to gain insights into the compound's mechanism of action.
Target Validation: The identification of a protein target by chemoproteomics is the beginning of a deeper investigation. Validation is essential and can be achieved through various methods:
-
Western Blotting: Confirm the interaction with a specific antibody against the putative target.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Genetic Approaches: Use RNA interference (siRNA) or CRISPR-Cas9 to knockdown or knockout the target protein and assess whether this phenocopies the effects of the compound.
-
Recombinant Protein Assays: Confirm direct binding and functional modulation using purified recombinant protein.
Summary of Key Probe Characteristics and Experimental Readouts
| Parameter | Description | Experimental Readout |
| Potency | The concentration of the probe required to elicit a biological effect or bind to its target. | IC50 or EC50 in a functional assay; Kd from a binding assay. |
| Selectivity | The degree to which the probe interacts with its intended target versus off-targets. | Comparison of enrichment ratios in chemoproteomic experiments; kinase profiling panels. |
| On-Target Engagement | Confirmation that the probe binds to its intended target in a cellular context. | CETSA, Western blot of pull-down, cellular imaging with fluorescent probes. |
| Mechanism of Action | The downstream biological consequences of the probe-target interaction. | Pathway analysis of proteomic data, phenotypic assays following target knockdown. |
Conclusion
The 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one scaffold represents a promising starting point for the development of novel chemical probes. By following the principles of rational probe design and employing robust chemoproteomic workflows such as those detailed in these application notes, researchers can successfully identify and validate the protein targets of bioactive compounds derived from this scaffold. This, in turn, will accelerate the understanding of their mechanisms of action and facilitate their development as potential therapeutics.
References
- Target Identific
- Which Small Molecule?
- Probing your next target?
- General schemes of affinity‐based protein profiling. a) The compounds...
- Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing).
- Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - RSC Publishing.
- Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology - ACS Public
- Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter.
- Chemoproteomics - Wikipedia.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
Sources
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
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- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
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- 8. Chemoproteomics - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: Pharmacological Profiling of Novel Imidazo[4,5-b]pyridine Compounds as Multi-Targeted Kinase Inhibitors
Introduction and Mechanistic Rationale
The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting structural homology to naturally occurring purines. This biomimetic nature allows these derivatives to readily occupy the ATP-binding pockets of various kinases [1]. Recent medicinal chemistry campaigns have successfully optimized imidazo[4,5-b]pyridines into highly potent, orally bioavailable inhibitors targeting Aurora kinases (A, B, and C), Cyclin-Dependent Kinase 9 (CDK9), and FMS-like tyrosine kinase 3 (FLT3)[2, 3].
Causality in Scaffold Design: The pharmacological utility of the imidazo[4,5-b]pyridine core stems from the imidazole NH, which acts as a robust hydrogen bond donor (pKa ~11.0) capable of forming critical interactions with the kinase hinge region [2]. Substitutions at the 6- and 7-positions (e.g., piperazine-linked moieties) are strategically employed to project into the solvent-exposed regions or selectivity pockets, driving target specificity and improving physicochemical properties like aqueous solubility and microsomal stability [4].
This application note details a comprehensive, self-validating workflow for the pharmacological profiling of novel imidazo[4,5-b]pyridine derivatives, transitioning from biochemical target validation to cellular mechanism-of-action studies.
Pharmacological Profiling Workflow
To ensure robust preclinical evaluation, the profiling cascade must systematically validate intrinsic enzymatic inhibition, confirm cellular penetration and target engagement, and evaluate phenotypic outcomes (e.g., apoptosis).
Figure 1: Step-by-step pharmacological profiling cascade for novel imidazo[4,5-b]pyridine kinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Profiling (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred modality for profiling heterocyclic compounds like imidazo[4,5-b]pyridines. The time-delayed fluorescence measurement effectively eliminates compound autofluorescence, a common false-positive driver in standard fluorescence assays.
Materials:
-
Recombinant Kinases (e.g., Aurora-A, Aurora-B, FLT3-ITD)
-
Europium-labeled anti-phospho antibodies (Donor)
-
ULight™-labeled peptide substrates (Acceptor)
-
ATP (at apparent K_m for each respective kinase)
-
384-well low-volume white microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyridine compounds in 100% DMSO. Transfer 50 nL of the compounds into the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume dispensing and avoid plastic adsorption.
-
Enzyme Addition: Add 5 µL of the kinase solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 5 µL of a substrate mix containing the ULight-peptide and ATP. Crucial Step: Ensure ATP concentration is kept at the predetermined K_m to accurately calculate competitive inhibition constants (K_i).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Termination and Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 ratio to determine substrate phosphorylation.
Protocol 2: Cellular Target Engagement and Apoptosis Assessment
To validate that the biochemical potency translates to the cellular environment, compounds must be tested in relevant cell lines. MV4-11 cells are utilized due to their constitutive FLT3-ITD mutation, making them exquisitely sensitive to dual FLT3/Aurora inhibitors [3].
Step-by-Step Methodology (Immunoblotting for Target Engagement):
-
Cell Culture & Treatment: Seed MV4-11 cells at 1×106 cells/well in 6-well plates. Treat with the lead imidazo[4,5-b]pyridine compound at varying concentrations (e.g., 0.1, 1, 10 µM) for 4 hours. Rationale: A 4-hour timepoint is optimal for capturing direct kinase inhibition (e.g., loss of auto-phosphorylation) before secondary apoptotic degradation occurs.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Resolve 30 µg of lysate on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Probe the membrane with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-Aurora A (Thr288), p-STAT5 (downstream of FLT3), and Cleaved Caspase-3 (apoptosis marker).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
Figure 2: Mechanism of action for dual FLT3/Aurora kinase inhibition by imidazo[4,5-b]pyridines leading to apoptosis.
Quantitative Data Presentation
When profiling a novel series, it is critical to benchmark against known standards. Below is a representative data structure summarizing the pharmacological profile of an optimized imidazo[4,5-b]pyridine lead compound (e.g., Compound 27e) [3].
Table 1: Pharmacological Profile of Lead Imidazo[4,5-b]pyridine Derivatives
| Compound / Target | Aurora-A IC₅₀ (nM) | Aurora-B IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | MV4-11 GI₅₀ (nM) | HCT116 GI₅₀ (nM) | Microsomal Stability (T½, min) |
| Lead Imidazo[4,5-b]pyridine | 7.5 | 48.0 | 38.0 | 15.2 | 70.5 | > 60 (Human) |
| Reference (Tozasertib) | 13.0 | 1.0 | > 1000 | 45.0 | 15.0 | 25 (Human) |
| Reference (Sorafenib) | > 10000 | > 10000 | 15.0 | 10.5 | > 5000 | > 60 (Human) |
Data Interpretation: The lead imidazo[4,5-b]pyridine demonstrates potent dual inhibition of both Aurora-A and FLT3-ITD, translating to exceptional anti-proliferative activity in the FLT3-dependent MV4-11 cell line, while maintaining high metabolic stability necessary for in vivo efficacy.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at:[Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228. Available at:[Link]
-
Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. Available at:[Link]
-
Ali, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. European Journal of Medicinal Chemistry, 158, 201-216. Available at:[Link]
Technical Support Center: Optimizing the Synthesis of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
Welcome to the technical support guide for the synthesis of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including antidepressant, antiviral, and cardiotonic properties.[1] However, its synthesis can be challenging, with researchers frequently encountering issues of low yield and complex purification.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for systematic troubleshooting and optimization.
Section 1: Foundational Synthetic Strategy & Baseline Protocol
The most common and fundamental approach to constructing the imidazo[4,5-b]pyridin-2-one core involves the cyclization of a 2,3-diaminopyridine intermediate with a one-carbon carbonyl equivalent. The overall transformation is conceptually straightforward, but success is highly dependent on the quality of the intermediate and the choice of cyclizing agent.
General Synthetic Pathway
The synthesis typically begins with a substituted 2-aminopyridine, which is first nitrated at the 3-position and then reduced to afford the key 2,3-diaminopyridine intermediate. This diamine is then cyclized to form the final product.
Caption: General two-step synthesis pathway.
Baseline Protocol: Synthesis via 2-Amino-3-hydroxypyridine and Cyclization
This protocol uses readily available starting materials and a common cyclizing agent. It serves as a reliable baseline from which to troubleshoot.
Part A: Preparation of 2-Amino-3-hydroxypyridine [2]
-
Setup: To a solution of 2-hydroxy-3-nitropyridine (1 eq.) in methanol, add 10% Palladium on Carbon (Pd/C) (0.2 eq. by weight).
-
Hydrogenation: Flush the reaction vessel with an inert gas (Argon or Nitrogen), then introduce hydrogen gas (H2) via a balloon or a controlled inlet.
-
Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by silica gel chromatography (e.g., 5% MeOH in CH2Cl2) to yield pure 2-amino-3-hydroxypyridine.[2]
Part B: Cyclization to 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-amino-3-hydroxypyridine (1 eq.) in anhydrous THF or DMF.
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature. Caution: Gas evolution (CO2) will occur.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC for the formation of the product.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of water.
-
Isolation: The product may precipitate upon addition of water. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
A: Low yields are a frequent problem and can originate from multiple stages of the synthesis. A systematic approach is the most effective way to identify and solve the issue.[3]
-
Purity of Reagents and Solvents: This is the most common and often overlooked cause. Impurities in the starting 2,3-diaminopyridine or moisture in solvents can drastically reduce yield.[3]
-
Actionable Advice:
-
Ensure your 2,3-diaminopyridine intermediate is pure before proceeding to the cyclization step. Recrystallize or re-purify via column chromatography if necessary.
-
Use anhydrous solvents for the cyclization step, especially when using moisture-sensitive reagents like triphosgene or CDI.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Actionable Advice:
-
Incomplete Reaction: If you recover significant amounts of starting material, the reaction may require a higher temperature or longer reaction time. Try increasing the temperature in 10 °C increments.[4]
-
Product Decomposition: If the TLC shows the product forming and then disappearing over time, or if the crude product is dark and tarry, the desired product may be unstable at the reaction temperature.[5] In this case, attempt the reaction at a lower temperature for a longer duration.[6]
-
-
-
Atmospheric Contamination: The 2,3-diaminopyridine intermediate can be sensitive to air oxidation, leading to colored impurities and reduced yield.
-
Actionable Advice: Ensure the entire process, from the workup of the diamine to the final cyclization, is performed under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Choice of Cyclizing Agent: Not all cyclizing agents are equally effective for all substrates.
Caption: A decision tree for troubleshooting low yields.
Q2: I'm observing the formation of significant side products. How can I minimize them?
A: Side product formation often arises from the trifunctional nature of the 2,3-diaminopyridine intermediate.[4]
-
Cause: Incomplete cyclization can lead to the formation of urea or carbamate intermediates that may react further or complicate purification.
-
Actionable Advice: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (TLC, LC-MS).[4] Adjusting the stoichiometry of the cyclizing agent (from 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.
-
-
Cause: At high temperatures, undesired intermolecular reactions can occur, leading to oligomeric byproducts.
-
Actionable Advice: Running the reaction at a lower temperature can disfavor side reactions, which often have a higher activation energy.[4] Consider running the reaction at a more dilute concentration to favor the intramolecular cyclization over intermolecular side reactions.
-
Q3: Are there more modern and efficient methods than the classical approach?
A: Yes. Palladium-catalyzed methods have emerged as powerful alternatives that often provide higher yields under milder conditions.[1][7]
-
Palladium-Catalyzed Cascade Reaction: This approach involves a one-pot tandem reaction where a carbamoyl chloride is first aminated and then undergoes an intramolecular palladium-catalyzed urea cyclization.[1] This method avoids the isolation of potentially unstable intermediates and has been shown to provide moderate to excellent yields.[1][7]
-
Microwave-Assisted Synthesis: For many N-heterocycle syntheses, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[6][8] This is due to efficient and uniform heating.
Section 3: Advanced Yield-Improvement Protocol
For researchers looking to maximize yield and efficiency, a palladium-catalyzed approach is highly recommended.
Protocol: One-Pot Tandem Ureidation/Palladium-Catalyzed Cyclization [1]
This protocol is based on an efficient, high-throughput method for accessing the imidazo[4,5-b]pyridine-2-one core.
-
Reagent Preparation: Prepare the necessary N-Boc protected 2-amino-3-chloropyridine and convert it to the corresponding carbamoyl chloride using triphosgene.[1]
-
Setup: In a reaction vial, add the starting 2-amino-3-chloropyridine (1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K2CO3, 2 eq.).
-
Solvent: Add an appropriate high-boiling solvent, such as toluene or p-xylene.[1]
-
Amine Addition: Add the desired primary amine (1.2 eq.) to the mixture.
-
Reaction: Seal the vial and heat the mixture to 100-120 °C. The reaction proceeds through in-situ formation of the urea followed by palladium-catalyzed C-N bond formation to close the ring. Monitor progress by LC-MS.
-
Workup & Purification: After completion, cool the reaction, filter through celite, and concentrate. The crude product can then be purified by standard column chromatography.
Section 4: Data Summary & Quick Reference
The following table summarizes key parameters for different synthetic approaches to provide a quick comparison for experimental design.
| Method | Key Reagents | Typical Solvent | Temperature (°C) | Common Base | Typical Yield Range | Key Advantages/Disadvantages |
| Classical Cyclization | 2,3-Diaminopyridine, CDI | Anhydrous THF/DMF | 60 - 100 °C | N/A | 30 - 60% | Simple setup; yield can be variable. |
| Triphosgene Method | 2,3-Diaminopyridine, Triphosgene | Anhydrous Toluene/DCM | 0 °C to Reflux | Et3N, DIPEA | 50 - 85% | High yielding; uses highly toxic reagent.[5] |
| Pd-Catalyzed Cascade | 2-Chloro-3-aminopyridine derivative, Primary Amine, Pd Catalyst | Toluene, Dioxane | 100 - 120 °C | K2CO3, Cs2CO3 | 60 - 95% | One-pot, high yielding, good scope.[1] |
| Microwave-Assisted | Varies (adaptable) | High-boiling polar solvents (e.g., DMF, NMP) | 120 - 180 °C | Varies | Often >70% | Extremely fast reaction times.[6][8] |
References
-
Mbatia, V. M., et al. (2014). Reaction for the Synthesis of Benzimidazol-2-ones, Imidazo[5,4-b]-, and Imidazo[4,5-c]pyridin-2-ones via the Rearrangement of Quinoxalin-2-ones and Their Aza Analogues When Exposed to Enamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Couturier, C., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science. Retrieved from [Link]
-
AstraZeneca. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science. Retrieved from [Link]
-
El-Sayed, N., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Issues of Imidazo[4,5-b]pyridin-2-one Derivatives
As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of imidazo[4,5-b]pyridin-2-one derivatives. While this scaffold is highly privileged—serving as the core for [1], [2], and various JAK inhibitors—it is notoriously plagued by poor aqueous solubility.
This guide provides a causality-driven, field-proven troubleshooting framework to help you overcome these solubility bottlenecks without compromising target affinity or pharmacokinetic (PK) integrity.
Mechanistic FAQs: Understanding the Solubility Bottleneck
Q1: Why does the imidazo[4,5-b]pyridin-2-one core consistently exhibit aqueous solubility below 5 µM? A: The poor solubility is primarily driven by high crystal lattice energy and strong intermolecular hydrogen bonding. The imidazole NH in the 1,3-dihydro-imidazo[4,5-b]pyridin-2-one system acts as a potent hydrogen bond donor ()[2]. This promotes tightly packed crystal lattices that resist solvation in aqueous media. Furthermore, the high planarity of the fused bicyclic system exacerbates lipophilicity-driven insolubility[1].
Q2: How do I decide whether to pursue structural modification or advanced formulation? A: The decision hinges on your Structure-Activity Relationship (SAR) flexibility. If the imidazole NH or the C6 position is not critical for target engagement (e.g., not acting as a crucial H-bond donor in the binding pocket), structural modification is preferred to improve intrinsic thermodynamic solubility. If the core is rigidly required for potency, you must pivot to enabling formulations like nanosuspensions[1].
Decision workflow for addressing imidazo[4,5-b]pyridin-2-one solubility.
Troubleshooting Guide: Chemical Optimization Strategies
Issue: Lead compounds show excellent in vitro potency but precipitate in assay buffers or exhibit poor oral bioavailability.
Root Cause: High lipophilicity and strong intermolecular H-bonding limit dissolution in the gastrointestinal tract and aqueous assay buffers.
Solution: Disruption of Planarity and H-Bond Replacement Replacing the hydrogen bond donor groups (e.g., N-alkylation) or introducing solubilizing appendages (e.g., piperazine, morpholine, or aliphatic alcohols) can drastically improve solubility[1][2]. Introducing sp3-hybridized carbons disrupts the planar packing of the crystal lattice, lowering the melting point and increasing aqueous solubility.
Protocol 1: Synthesis of N-Alkylated/Amine-Substituted Derivatives
Self-validating mechanism: The success of this protocol is verified by a shift in HPLC retention time (indicating lower lipophilicity) and a measurable increase in thermodynamic solubility via the shake-flask method.
-
Starting Material Preparation: Dissolve the parent 1,3-dihydro-imidazo[4,5-b]pyridin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Causality: NaH selectively deprotonates the acidic imidazole NH, generating a reactive nucleophile while preventing side reactions. Stir for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Introduce the alkylating agent (e.g., 1-bromo-2-methoxyethane or a Boc-protected aminoalkyl halide, 1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor via LC-MS. Validation: Look for the disappearance of the parent mass and the emergence of the M+alkyl mass.
-
Workup & Deprotection: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. If a Boc-protected amine was used, treat the crude intermediate with 20% TFA in DCM for 2 hours at room temperature to reveal the basic amine.
-
Purification: Purify via reverse-phase preparative HPLC to obtain the TFA or HCl salt. Causality: Salt formation of the newly introduced basic amine further enhances aqueous solubility by lowering the pH of the microenvironment during dissolution.
Troubleshooting Guide: Formulation-Based Strategies
Issue: Chemical modifications at the imidazo[4,5-b]pyridin-2-one core result in a >10-fold loss of target affinity.
Root Cause: The binding pocket strictly requires the H-bond donor or the exact steric profile of the parent planar core, meaning structural modification is not a viable path.
Solution: Nanosuspension Formulation When thermodynamic solubility cannot be altered chemically, we must increase the kinetic dissolution rate. According to the Noyes-Whitney equation, reducing particle size to the nanometer range exponentially increases the surface area, driving rapid dissolution in vivo[1].
Protocol 2: Preparation of a Stable Nanosuspension via Wet Milling
Self-validating mechanism: Dynamic Light Scattering (DLS) must confirm a polydispersity index (PDI) < 0.2 and a Z-average particle size of 100-300 nm to ensure the formulation will not agglomerate upon dosing.
-
Vehicle Preparation: Prepare an aqueous vehicle containing a steric stabilizer (e.g., 1% w/v Hydroxypropyl methylcellulose, HPMC E5) and a surfactant (e.g., 0.1% w/v Tween 80 or Sodium Lauryl Sulfate). Causality: HPMC coats the particles to prevent Ostwald ripening, while the surfactant lowers interfacial tension to prevent agglomeration.
-
API Wetting: Disperse the crystalline imidazo[4,5-b]pyridin-2-one API (up to 10% w/v) into the vehicle. Homogenize briefly using a high-shear mixer at 5,000 RPM for 2 minutes to break up large aggregates.
-
Milling Media Addition: Transfer the suspension to a planetary micro-mill or bead mill. Add yttrium-stabilized zirconium oxide (YTZ) beads (0.5 mm diameter) at a 50% volume ratio.
-
Wet Milling: Mill at 400 RPM for 2 to 4 hours. Crucial Step: Pause the mill every 30 minutes to cool. Causality: Excessive kinetic energy generates heat, which can cause localized dissolving and subsequent recrystallization of the API into larger, unstable polymorphs.
-
Characterization: Separate the nanosuspension from the beads using a 10 µm sieve. Measure particle size via DLS.
-
In Vivo Dosing: The resulting stable nanosuspension can be dosed orally (PO) or intraperitoneally (IP), enabling robust target engagement (e.g.,) despite the compound's inherently poor solubility[1].
Quantitative Data Presentation
The following table summarizes the expected impact of these troubleshooting strategies on the physicochemical properties of a standard imidazo[4,5-b]pyridin-2-one hit compound.
| Strategy / Compound State | Structural Modification | Kinetic Aqueous Solubility (pH 7.4) | Thermodynamic Solubility (pH 2.0) | Target Affinity (IC₅₀) | In Vivo Exposure (AUC) |
| Parent Hit (Unmodified) | None (Planar, NH intact) | < 2 µM | < 4 µM | 20 nM | Poor / Variable |
| Chemical Optimization | N-alkylation (Basic amine) | > 100 µM | > 500 µM | 150 nM (Slight loss) | High (Solution dose) |
| Chemical Optimization | C6-sp3 Appendage | ~ 50 µM | ~ 80 µM | 45 nM | Moderate |
| Nanosuspension | None (Parent API milled) | N/A (Dispersion) | Apparent > 200 µM | 20 nM (Maintained) | High (Nanoparticle) |
Data synthesized from preclinical evaluations of imidazo[4,5-b]pyridin-2-one derivatives in mood disorder and kinase inhibitor models[1][2].
References
-
Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Sources
Technical Support Center: Regioselectivity in the Amination of Chloropyridines
Welcome to the technical support center dedicated to addressing the complex issue of regioselectivity in the amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges.
Introduction
The amination of chloropyridines is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel pharmaceuticals and functional materials. However, the inherent electronic properties of the pyridine ring often lead to challenges in controlling the position of amination, resulting in mixtures of regioisomers and reduced yields of the desired product.[1] This guide will equip you with the knowledge to understand, control, and troubleshoot these regioselectivity issues.
Understanding the Fundamentals: Why is Regioselectivity a Problem?
The pyridine ring is electron-deficient, a consequence of the electron-withdrawing nature of the nitrogen atom. This electronic characteristic makes the positions ortho (C2, C6) and para (C4) to the nitrogen susceptible to nucleophilic attack.[2][3] When a chloropyridine has multiple chlorine atoms, predicting which one will be substituted by an amine can be challenging. The outcome is a delicate interplay of several factors.
Here is a conceptual overview of the factors influencing regioselectivity:
Caption: Key factors influencing regioselectivity in chloropyridine amination.
Troubleshooting Guides: A Problem-and-Solution Approach
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Problem 1: My Buchwald-Hartwig amination of 2,4-dichloropyridine is yielding the C4-aminated product, but I need the C2-isomer.
Core of the Issue: The C4 position in 2,4-dichloropyridine is often kinetically favored in cross-coupling reactions.[2] However, specific catalytic systems can override this inherent preference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for achieving C2-amination of 2,4-dichloropyridine.
Detailed Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in directing the regioselectivity. For C2-selective amination of 2,4-dichloropyridine, ligands with a wide bite angle, such as Xantphos , have proven highly effective, with selectivities of up to 50:1 being reported.[3][4]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the substitution at the more electronically activated C2 position.[3] A subsequent functionalization at the C4 position can then be performed at a higher temperature if desired.[3]
-
Protecting Group Strategy: The use of an N-acetyl-masked aminoarene in conjunction with Buchwald-Hartwig conditions has been shown to be highly regioselective for the C2 position of 2,4-dichloropyridine derivatives.[5]
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 equiv), the N-acetyl-protected amine (1.1 equiv), cesium carbonate (1.5 equiv), and Xantphos (6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add palladium(II) acetate (3 mol%) and anhydrous dioxane.
-
Reaction Conditions: Stir the mixture at 90 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
Problem 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyridine, but the reaction is sluggish and non-selective.
Core of the Issue: SNAr reactions on chloropyridines are generally less facile than on more activated systems (e.g., dinitrochlorobenzene) and are highly sensitive to reaction conditions.[6][7] The inherent reactivity of the C2, C4, and C6 positions can be similar, leading to poor regioselectivity.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Solvent | Use polar aprotic solvents like DMF, DMSO, or NMP. | These solvents effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[2][8] |
| Base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or a strong inorganic base like K₂CO₃ or Cs₂CO₃ is often used.[9] | The base is required to neutralize the HCl generated during the reaction and can influence the nucleophilicity of the amine. |
| Temperature | Higher temperatures (often >100 °C) are typically required to drive the reaction to completion. | SNAr reactions with less activated aryl chlorides often have a significant activation energy barrier.[2] |
| Substituent Effects | Electron-withdrawing groups on the pyridine ring will activate it towards SNAr. | These groups help to stabilize the negative charge of the Meisenheimer complex, which is the rate-determining step.[10] |
Problem 3: My amination of a polychlorinated pyridine is resulting in multiple substitutions.
Core of the Issue: When multiple chlorine atoms are present, controlling the stoichiometry and reactivity to achieve mono-amination can be difficult.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the amine nucleophile. Using 1.0 to 1.2 equivalents of the amine can favor mono-substitution.
-
Temperature Gradient: Start the reaction at a lower temperature to favor substitution at the most reactive position. Once mono-substitution is complete (as monitored by LC-MS), the temperature can be increased if a second substitution is desired.
-
Protecting Groups: In some cases, protecting a more reactive position on the pyridine ring can allow for selective amination at a less reactive site.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on a pyridine ring in amination reactions?
A1: Generally, the reactivity towards nucleophilic attack follows the order C4 > C2 > C6 >> C3, C5.[2][3] However, this can be influenced by steric hindrance and the specific reaction conditions. For palladium-catalyzed aminations, the oxidative addition step is often favored at the C2 and C6 positions.[2]
Q2: How does the nature of the amine (primary vs. secondary, aliphatic vs. aromatic) affect the reaction?
A2: More nucleophilic amines, such as aliphatic secondary amines, may react under non-catalyzed SNAr conditions, whereas less nucleophilic aromatic amines often require palladium catalysis.[11][12] The steric bulk of the amine can also play a significant role in regioselectivity, with bulkier amines potentially favoring less sterically hindered positions.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave irradiation can often reduce reaction times and improve yields in both SNAr and palladium-catalyzed amination reactions by providing efficient and uniform heating.[9]
Q4: I am observing significant hydrodehalogenation as a side reaction. What can I do to minimize this?
A4: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction in Buchwald-Hartwig aminations.[3] This can be minimized by:
-
Ensuring strictly anhydrous and inert reaction conditions.
-
Using high-purity, anhydrous bases.[3]
-
Employing bulky, electron-rich phosphine ligands that promote the desired C-N reductive elimination.[13]
Q5: Are there any "ligand-free" conditions for amination of chloropyridines?
A5: While less common for aminations, some SNAr reactions can proceed without a transition metal catalyst, particularly with highly activated chloropyridines or very strong nucleophiles under forcing conditions.[12][14] However, for less reactive chloropyridines, palladium catalysis is generally required for efficient C-N bond formation.
References
-
Brambilla, A., et al. (2011). Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Organic Letters, 13(24), 6479-6481. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. [Link]
-
Peng, Z.-H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. [Link]
-
Peng, Z. H., et al. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]
-
Various Authors. (2025). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [Link]
-
Bissonnette, N. B., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry, 85(17), 11235-11243. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Semantic Scholar. [Link]
-
Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. ACS Publications. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Various Authors. (2023). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. ResearchGate. [Link]
-
Hansen, T. V., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Penning, T. D., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. [Link]
-
Li, Y., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Molecules, 24(18), 3290. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. [Link]
-
Various Authors. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
Studer, A., et al. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 14(1), 1-9. [Link]
-
Reid, M., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
Jacobsen, E. N., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Various Authors. (2013). Amination of 2-halopyridines. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
Sci-Hub. (n.d.). The Regioselectivity of Amination of Certain 4-Dimethylaminopyridines. [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
-
Organic Chemistry Portal. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]
-
Movassaghi, M., & Hill, M. D. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters, 14(24), 6142-6145. [Link]
-
Studer, A., et al. (2023). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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Optimizing reaction conditions for imidazo[4,5-b]pyridine synthesis
Welcome to the Technical Support Center for imidazo[4,5-b]pyridine synthesis. As purine isosteres, these scaffolds are highly sought after in drug discovery for developing kinase inhibitors and phosphodiesterase (PDE) inhibitors[1][2]. However, researchers frequently encounter bottlenecks related to poor regioselectivity, harsh cyclization conditions, and inefficient late-stage functionalization.
This guide is engineered to provide you with causally-driven troubleshooting, self-validating protocols, and optimized reaction parameters to streamline your synthetic workflows.
Part 1: Troubleshooting & FAQs
Q1: My direct N-alkylation of the imidazo[4,5-b]pyridine core yields a complex mixture of N1, N3, and N4 isomers. How can I achieve strict N1-regioselectivity? The Causality: The basicity and nucleophilicity of the nitrogen atoms within the fused imidazo[4,5-b]pyridine ring system are too similar, leading to indiscriminate alkylation. Standard alkylation with sodium hydride and benzyl bromide typically yields a frustrating 1:3.6:1.6 ratio of N1:N3:N4 isomers[3]. The Solution: Abandon late-stage alkylation. Instead, utilize a bottom-up construction via the Palladium-catalyzed amidation of 2-chloro-3-aminopyridines[3]. By coupling an N-substituted amide directly to the 2-chloro position prior to cyclization, the N1 substituent is pre-installed. This completely circumvents the regioselectivity issue, guaranteeing 100% N1-substitution upon in-situ cyclization.
Q2: Traditional condensation of 2,3-diaminopyridines with carboxylic acids requires harsh conditions (POCl₃, >150 °C) which degrades my sensitive functional groups. Are there milder alternatives? The Causality: Reagents like POCl₃ or polyphosphoric acid (PPA) act as aggressive dehydrating agents to force the formation of the imidazole ring, which is highly destructive to labile moieties[4]. The Solution: Transition to Lewis acid catalysis using Zinc Triflate (Zn(OTf)₂). Zn(OTf)₂ acts as a mild, oxophilic Lewis acid that activates the carbonyl carbon of an aldehyde for nucleophilic attack by the diamine. This facilitates subsequent dehydrogenative cyclization in refluxing methanol (65 °C) without destroying sensitive functional groups[4].
Q3: I am attempting C6 functionalization via Suzuki-Miyaura cross-coupling, but my yields are inconsistent. What are the optimal parameters? The Causality: The imidazo[4,5-b]pyridine scaffold is nitrogen-rich and can coordinate with palladium, effectively sequestering the catalyst and stalling the transmetalation step[5]. The Solution: Utilize a biphasic solvent system to maximize the solubility of both the polar heterocyclic core and the boronic acid. A mixture of Toluene:Ethanol (2:1) or Dioxane:Water (4:1) combined with Pd(PPh₃)₄ and K₂CO₃ ensures the catalyst remains active and available for the cross-coupling cycle[5].
Part 2: Experimental Workflows & Methodologies
Protocol A: Regioselective Pd-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
This protocol bypasses traditional alkylation mixtures by building the imidazole ring around a pre-installed N1-substituent[3].
Reagents & Materials:
-
2-chloro-3-aminopyridine derivative (0.4 mmol)
-
Substituted amide (0.48 mmol, 1.2 eq)
-
Pd Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1 mol %)
-
Ligand: Xantphos (5 mol %)
-
Base: Cs₂CO₃ (1.6 mmol, 4.0 eq)
-
Solvent: Degassed tert-butanol (t-BuOH) (2.0 mL, 0.2 M)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, charge a sealed tube with the 2-chloro-3-aminopyridine, amide, Pd catalyst, Xantphos, and Cs₂CO₃.
-
Solvent Addition: Add degassed t-BuOH. The bulky nature of t-BuOH prevents it from competing as a nucleophile while providing excellent solubility at elevated temperatures.
-
Reaction: Seal the tube and heat to 110 °C for 4 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe the rapid formation of the uncyclized amide intermediate. As the reaction progresses at 110 °C, this mass must shift to the cyclized product mass ( M+H−18 for the loss of H₂O). If the uncyclized intermediate persists, it indicates insufficient base strength or temperature.
Protocol B: Mild Zn(OTf)₂-Catalyzed Condensation for 2-Substituted Derivatives
This protocol is ideal for substrates containing acid-sensitive or temperature-sensitive functional groups[4].
Reagents & Materials:
-
3,4-diaminopyridine (1.0 mmol)
-
Substituted aryl aldehyde (1.0 mmol)
-
Catalyst: Zn(OTf)₂ (10 mol %)
-
Solvent: Methanol (5.0 mL)
Step-by-Step Procedure:
-
Initiation: Dissolve the 3,4-diaminopyridine and the aldehyde in methanol at room temperature.
-
Catalysis: Add Zn(OTf)₂ (10 mol %). The solution may slightly change color as the Lewis acid coordinates with the aldehyde.
-
Cyclization: Heat the mixture to reflux (approx. 65 °C) and stir for 2–4 hours.
-
Workup: Evaporate the methanol under reduced pressure. Extract the residue with Ethyl Acetate and water to remove the water-soluble zinc catalyst.
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol to yield the pure product.
Self-Validation Checkpoint: Track the reaction via ¹H NMR. The diagnostic aldehydic proton (typically around δ 9.5–10.0 ppm) and the intermediate imine proton ( δ 8.5 ppm) must completely disappear, replaced by the fully aromatic signals of the fused imidazo[4,5-b]pyridine system.
Part 3: Quantitative Data & Optimization Tables
Table 1: Solvent and Base Optimization for Suzuki-Miyaura Coupling of 6-Bromo-imidazo[4,5-b]pyridines [5] Goal: Overcome catalyst sequestration and poor solubility during C6 functionalization.
| Catalyst | Solvent System | Base | Temperature | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ | Toluene:Ethanol (2:1) | K₂CO₃ | 110 °C (MW) | 35–51% | Good solubility for diverse, lipophilic boronic acids. |
| Pd(PPh₃)₄ | Dioxane:Water (4:1) | K₂CO₃ | 110 °C (MW) | 63% | Enhanced transmetalation for electron-rich substrates due to higher aqueous polarity. |
| Pd(dppf)Cl₂ | DMF | Cs₂CO₃ | 90 °C | < 20% | Catalyst sequestration by the heterocycle; poor transmetalation kinetics. |
Table 2: Comparison of Condensation Conditions for Imidazo[4,5-b]pyridine Synthesis [4] Goal: Maximize yield while preserving sensitive functional groups.
| Method | Reagents | Catalyst | Temperature | Time | Yield (%) | Drawbacks / Advantages |
| Traditional | Carboxylic Acid + Diamine | POCl₃ / PPA | > 150 °C | 12–24 h | 40–60% | Harsh dehydrating conditions; severe functional group degradation. |
| Optimized | Aldehyde + Diamine | Zn(OTf)₂ (10 mol%) | 65 °C (Reflux) | 2–4 h | 80–92% | Mild Lewis acid activation; preserves sensitive moieties; high atom economy. |
Part 4: Visualizations
Workflow comparing traditional N-alkylation vs. regioselective Pd-catalyzed amidation.
Catalytic cycle for the Pd-catalyzed synthesis of N1-substituted imidazo[4,5-b]pyridines.
References
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles, ACS Publications,[Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling, MDPI,[Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A), NIH,[Link]
-
Synthesis of 2-Substituted1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate, J Sci Med Central,[Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia, ACS Publications,[Link]
Sources
- 1. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Groebke–Blackburn–Bienaymé (GBB) Reaction Troubleshooting
Audience: Researchers, Scientists, and Drug Development Professionals Scope: Mechanistic troubleshooting, side product suppression, and protocol optimization for the GBB three-component reaction (GBB-3CR).
Mechanistic Foundation & Root Cause Analysis
The Groebke–Blackburn–Bienaymé reaction is a powerful multicomponent reaction (MCR) used to synthesize imidazo[1,2-a]pyridines and related fused heterocycles—privileged scaffolds in drug discovery. The reaction proceeds via the condensation of an aldehyde and a 2-aminoazine to form a Schiff base (imine) intermediate, followed by a non-concerted[4+1] cycloaddition with an isocyanide.
However, because the reaction relies on highly reactive electrophilic intermediates, it is highly susceptible to nucleophilic side reactions, stalling, and regioselectivity issues. Understanding the mechanistic pathway is the first step in diagnosing synthesis failures.
Fig 1: GBB reaction mechanism highlighting the methoxy aminal side product pathway.
Diagnostic FAQ & Troubleshooting Guide
Q1: Why am I observing a mass corresponding to a methanol adduct instead of my desired GBB product? Causality: The GBB reaction relies on a Schiff base intermediate. When utilizing electron-poor cyclic amidines (e.g., 2-amino-5-nitrothiazole or 2-aminopyrazine), the resulting imine becomes highly electrophilic[1]. If the reaction is run in a strongly nucleophilic solvent like methanol, the solvent rapidly attacks the imine carbon, outcompeting the isocyanide for the [4+1] cycloaddition [1]. This results in the formation of a stable methoxy aminal side product. Resolution:
-
Solvent Switch: Replace methanol with a less nucleophilic, fluorinated solvent such as 2,2,2-trifluoroethanol (TFE) to suppress solvent addition [1].
-
Co-solvent System: If substrate solubility demands methanol, use a mixed system like DCM/MeOH (2:1) to dilute the nucleophile while maintaining solvation.
Q2: My reaction stalls at the Schiff base intermediate. How can I drive the isocyanide insertion? Causality: The non-concerted cycloaddition requires proton-assisted or Lewis acid-assisted activation of the Schiff base to trigger the isocyanide attack[1]. If the reaction stalls, the imine is either insufficiently activated or is undergoing hydrolysis back to the starting materials due to the water generated during the initial condensation step. Resolution:
-
Catalyst Optimization: Introduce a strong oxophilic Lewis acid. Scandium triflate (Sc(OTf)₃) at 5–10 mol% is the gold standard for activating the imine without degrading the isocyanide [1]. Rare earth triflates like Gd(OTf)₃ also demonstrate excellent efficacy under microwave heating [2].
-
Water Sequestration: Add 4Å molecular sieves to the reaction mixture to drive the condensation equilibrium forward and protect the imine from hydrolysis.
Q3: I am getting a mixture of two regioisomers. How do I improve regioselectivity? Causality: 2-Aminoazines are ambidentate nucleophiles. Following the isocyanide attack, the trapping of the nitrilium ion can occur via different nitrogen atoms on the heterocyclic ring, leading to an "inverse GBB regioisomer" [3]. The ratio is governed by the thermodynamic stability of the resulting aromatic system and steric clashes during cyclization. Resolution:
-
Steric Direction: Utilizing bulkier isocyanides (e.g., tert-butyl or tert-octyl isocyanide) increases the steric penalty for the less stable transition state, heavily favoring the primary regioisomer.
-
Thermal Control: Regioisomer equilibration is temperature-dependent. Running the reaction under controlled microwave irradiation (e.g., 140 °C for 10–15 mins) provides the kinetic energy required to funnel the intermediates into the most thermodynamically stable regioisomer [4].
Standard Operating Procedure (SOP): Optimized Sc(OTf)₃-Catalyzed GBB Reaction
To prevent isocyanide degradation and side product formation, do not mix all three components simultaneously. This protocol utilizes a self-validating system to ensure intermediate success before proceeding.
Step 1: Imine Pre-formation (Validation Checkpoint)
-
In an oven-dried microwave vial, dissolve the aldehyde (1.0 equiv) and 2-aminopyridine (1.0 equiv) in an anhydrous DCM/MeOH (2:1) solvent mixture to achieve a 0.3 M concentration.
-
Add anhydrous MgSO₄ or activated 4Å molecular sieves.
-
Stir at room temperature for 1 to 2 hours.
-
Self-Validation Check: Analyze an aliquot via TLC or LC-MS. Do not proceed until the aldehyde is completely consumed. This prevents unreacted aldehyde from triggering side reactions and ensures the isocyanide has a pure electrophile to attack.
Step 2: Catalysis & Cycloaddition 4. Add Sc(OTf)₃ (5 mol%) to the reaction mixture. 5. Add the isocyanide (1.1 equiv) dropwise. (Note: Adding the isocyanide only after complete imine formation prevents its premature acid-catalyzed polymerization). 6. Seal the vial and subject it to microwave irradiation at 140 °C for 15 minutes.
Step 3: Workup & Isolation 7. Filter the mixture to remove the solid desiccant. 8. Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid catalyst. 9. Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography to isolate the pure imidazo[1,2-a]pyridine.
Quantitative Data: Solvent and Catalyst Effects on Side Product Formation
The choice of solvent and catalyst drastically alters the reaction trajectory, especially when dealing with electron-poor amidines. The table below summarizes expected outcomes based on reaction conditions.
| Solvent System | Catalyst | Amidine Electronics | Desired GBB Yield (%) | Methoxy Aminal Side Product (%) |
| Methanol (MeOH) | None | Electron-poor | < 20% | > 60% |
| Methanol (MeOH) | Sc(OTf)₃ (5 mol%) | Electron-rich | 85% | < 5% |
| DCM / MeOH (2:1) | Sc(OTf)₃ (10 mol%) | Electron-poor | 75% | < 5% |
| 2,2,2-Trifluoroethanol (TFE) | Sc(OTf)₃ (5 mol%) | Electron-poor | 88% | Not Detected |
Data synthesized from comparative multicomponent reaction studies , .
References
-
Title: The Groebke-Blackburn-Bienayme Reaction Source: European Journal of Organic Chemistry, 2019(42), 7007-7049. URL: [Link]
-
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: Chemistry Proceedings, 2024; 16(1): 28. URL: [Link]
-
Title: A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating Source: Journal of the Brazilian Chemical Society, 2020. URL: [Link]
Sources
Technical Support Center: Optimizing Imidazo-Pyrrolopyridinone Derivatives
Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for drug development professionals and researchers working on the structural optimization of imidazo-pyrrolopyridinone derivatives, a privileged scaffold frequently utilized in the development of Janus Kinase (JAK) inhibitors.
Below, you will find troubleshooting guides, structural optimization strategies, quantitative SAR data, and validated experimental protocols to help you overcome common ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.
Troubleshooting & FAQs: Overcoming ADME Bottlenecks
Q1: My imidazo-pyrrolopyridinone lead exhibits rapid in vitro clearance in Human Liver Microsomes (HLM). How can I identify and block these metabolic soft spots without losing JAK1/3 potency?
A: High microsomal clearance in this scaffold is typically driven by cytochrome P450 (CYP)-mediated oxidation of the pyrrolopyridine core or N-dealkylation of solvent-exposed appendages.
The Mechanistic Solution: Introduce steric hindrance at the C-2 position. Research has demonstrated that substituting the C-2 position with a methyl or hydroxyethyl group effectively shields the core from oxidative enzymes [1].
-
Causality: The C-2 hydroxyethyl group is particularly advantageous. It not only provides steric bulk to block CYP450 access but also engages in a highly specific hydrogen-bonding network with a crystallographic water molecule located in the JAK1 hinge region. This dual-action modification enhances metabolic stability while simultaneously driving >50-fold selectivity for JAK1 over JAK2 [2].
Q2: We achieved excellent metabolic stability using a tricyclic imidazo-pyrrolopyridinone core, but our MDCK permeability and oral bioavailability have plummeted. What is the cause, and how do we fix it?
A: You have encountered the classic "Permeability vs. Stability" trade-off, often referred to as the TPSA trap.
-
Causality: While tricyclic imidazo-pyrrolopyridinones (such as the well-documented derivative 19) resist metabolic degradation, the incorporation of the pyridinone ring introduces additional hydrogen bond donors and acceptors. This pushes the Topological Polar Surface Area (TPSA) above 90 Ų and lowers the cLogD7.4. Molecules with a TPSA > 90 Ų in this chemical space struggle to passively diffuse across lipophilic cell membranes [3].
-
The Mechanistic Solution: Consider scaffold morphing. Transitioning from an imidazo-pyrrolopyridinone to a tricyclic dipyrrolopyridine removes a critical hydrogen bond donor. This subtle bioisosteric replacement drops the TPSA back into the optimal range (50–70 Ų), restoring membrane permeability and oral bioavailability while preserving the metabolic robustness of the tricyclic system [4].
Q3: My compound is stable in HLM (microsomes) but shows high in vivo clearance in rodent models. Why is there an in vitro/in vivo disconnect?
A: If your compound is stable in HLM but rapidly cleared in vivo, you are likely dealing with either extrahepatic metabolism, non-CYP-mediated hepatic clearance, or high unbound fraction ( fu ) leading to rapid renal filtration. Imidazo-pyrrolopyridines are susceptible to oxidation by Aldehyde Oxidase (AO), a cytosolic enzyme not present in standard washed microsomal preparations.
-
Actionable Step: Shift your primary metabolic screening from microsomes to cryopreserved primary hepatocytes (which contain both CYP and non-CYP enzymes like AO and UGTs) across multiple species to accurately predict in vivo clearance.
ADME Optimization Workflow
The following logic diagram outlines the standard optimization pathway for resolving metabolic and permeability liabilities in imidazo-pyrrolopyridinone scaffolds.
Workflow for balancing metabolic stability and permeability in imidazo-pyrrolopyridinones.
Quantitative SAR & Physicochemical Data
To illustrate the causality discussed in the FAQs, the table below summarizes the physicochemical and biological profiles of key imidazo-pyrrolopyridinone modifications [1][2][3][4]. Notice how C-2 substitution improves metabolic stability, while scaffold morphing rescues permeability.
| Scaffold Modification | cLogD (pH 7.4) | TPSA (Ų) | HLM CLint (µL/min/mg) | MDCK Papp (10⁻⁶ cm/s) | JAK1 IC₅₀ (nM) | JAK1/JAK2 Selectivity |
| Unsubstituted Core | 1.8 | 65.2 | > 150 (Poor) | 12.5 (High) | 4.2 | 5-fold |
| C-2 Methyl | 2.1 | 65.2 | 45 (Moderate) | 14.0 (High) | 1.8 | 20-fold |
| C-2 Hydroxyethyl | 1.2 | 85.4 | 12 (Excellent) | 8.2 (Moderate) | 0.9 | > 60-fold |
| Tricyclic Pyridinone | 0.4 | 98.1 | < 5 (Excellent) | 1.1 (Poor) | 1.5 | 15-fold |
| Tricyclic Dipyrrolopyridine | 1.5 | 62.3 | 18 (Good) | 15.6 (High) | 2.1 | 18-fold |
Note: Target parameters for optimal oral bioavailability in this series are cLogD7.4 between 0.5–2.0, TPSA < 90 Ų, and HLM CLint < 20 µL/min/mg.
Validated Experimental Protocol: In Vitro Microsomal Stability Assay
To ensure your metabolic stability data is trustworthy, your assay must be a self-validating system. The protocol below includes a minus-NADPH control. Because CYPs require NADPH to function, any degradation observed in the minus-NADPH control definitively alerts you to non-CYP degradation (e.g., chemical instability or esterase activity), preventing false assumptions about your compound's metabolic soft spots.
Materials Required:
-
Human Liver Microsomes (HLM) pooled (20 mg/mL protein concentration)
-
0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂
-
NADPH Regenerating System (NRS): Solution A (NADP+, Glc-6-P) and Solution B (Glc-6-P dehydrogenase)
-
Test Compound (10 mM stock in DMSO)
-
Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL internal standard (e.g., Tolbutamide)
Step-by-Step Methodology:
-
Preparation of Working Solutions: Dilute the 10 mM compound stock in 50% acetonitrile/water to create a 100 µM intermediate solution.
-
Microsome Master Mix: In a 96-well deep-well plate, prepare a master mix containing 0.1 M Potassium Phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL per well.
-
Compound Addition: Add the intermediate compound solution to the master mix to achieve a final test concentration of 1 µM (Final DMSO concentration must be < 0.1% to prevent CYP inhibition).
-
Pre-Incubation: Incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation:
-
Test Wells: Add the NADPH regenerating system to initiate the CYP-mediated reaction.
-
Self-Validating Control Wells (-NADPH): Add an equivalent volume of plain phosphate buffer instead of NADPH.
-
-
Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture and immediately transfer them into 150 µL of the ice-cold Quench Solution to precipitate proteins and halt metabolism.
-
Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate the intrinsic clearance:
CLint=Nk×V(Where V is the incubation volume and N is the amount of microsomal protein in mg).
References
-
Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Identification of C-2 Hydroxyethyl Imidazopyrrolopyridines as Potent JAK1 Inhibitors with Favorable Physicochemical Properties and High Selectivity over JAK2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]
Troubleshooting low efficacy in in vitro assays with imidazo compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams who are ready to abandon promising imidazo-based scaffolds (such as imidazo[1,2-a]pyridines, imidazoquinolines, or imidazopyrazines) due to apparent "low efficacy" in in vitro assays.
More often than not, the issue is not a lack of target engagement. Instead, the compound is falling victim to physicochemical bottlenecks: poor aqueous solubility, active cellular efflux, or assay interference.
This guide is designed as a self-validating troubleshooting matrix. We will explore the causality behind these failures and provide step-by-step, internally controlled protocols to rescue your assay data.
Diagnostic Workflow
Before diving into specific protocols, use the diagnostic logic below to isolate the root cause of your compound's low efficacy.
Fig 1. Diagnostic workflow for isolating the root cause of low in vitro efficacy.
Module 1: Solubility & Colloidal Aggregation
Q: Why does my imidazo compound show high potency in in silico models but completely fail to inhibit the target in my biochemical assay?
The Causality: Imidazo cores are planar, nitrogen-rich heterocycles. While they offer excellent hydrogen-bonding potential for target engagement, their basic nitrogen atoms render their solubility highly pH-dependent[1]. At physiological pH (7.4), they frequently exist as un-ionized, poorly soluble free bases[2]. When spiked into aqueous assay buffers from DMSO stock solutions, they can rapidly precipitate or form colloidal aggregates. These aggregates sequester the active monomer, drastically reducing the effective concentration. What you perceive as "low efficacy" is actually "low target exposure"[3].
Self-Validating Protocol: Thermodynamic Solubility & Aggregation Assessment
This protocol utilizes a shake-flask method coupled with an internal recovery control to definitively prove if precipitation is occurring[4].
-
Preparation: Add an excess amount of the solid imidazo compound (e.g., 2 mg) to a glass vial.
-
Equilibration: Add 1 mL of the exact aqueous assay buffer used in your experiment (e.g., PBS, pH 7.4). Seal and agitate at 37°C for 24 hours to reach thermodynamic equilibrium[4].
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Extract the supernatant.
-
Self-Validation Step (Recovery Control): Prepare a parallel 10 µM solution of the compound in 100% acetonitrile. Run both the assay supernatant and the recovery control via LC-MS/MS. Logic: The recovery control validates that your analytical method is accurately detecting the compound. If the measured supernatant concentration is lower than your intended assay concentration, precipitation is your culprit.
-
Aggregation Counter-Screen: If solubility is adequate but efficacy remains low, run the biological assay with and without 0.01% Triton X-100. Logic: If efficacy is restored in the presence of the surfactant, colloidal aggregation was masking the compound's potency[3].
Module 2: Cell Permeability & Active Efflux
Q: My compound works perfectly in cell-free biochemical assays. Why does the efficacy drop by 100-fold when I move to cell-based phenotypic assays?
The Causality: The bottleneck is intracellular accumulation. Many imidazo derivatives, particularly imidazoquinolines and imidazo[1,2-a]pyrimidines, are potent substrates for the P-glycoprotein (P-gp/MDR1) efflux pump[5],[6]. The compound successfully enters the cell via passive diffusion but is actively pumped out before it can engage its intracellular target.
Fig 2. P-gp mediated efflux of imidazo compounds and restoration of efficacy via inhibition.
Self-Validating Protocol: P-gp Efflux Competitive Assay
To confirm efflux is causing low efficacy, we use a competitive transport assay with a known P-gp inhibitor[6].
-
Cell Seeding: Plate your target cells (e.g., Caco-2 or MDR-derived cancer lines) at 1×105 cells/well in a 96-well plate.
-
Self-Validation Step (Efflux Confirmation): In parallel control wells, incubate cells with Rhodamine 123 (a fluorescent P-gp substrate). Measure fluorescence retention with and without 10 µM Tariquidar. Logic: This proves that the efflux pumps are actively functioning and inhibitable in your specific cell passage[6].
-
Co-incubation: Pre-incubate the test wells with 10 µM Tariquidar (a specific third-generation P-gp inhibitor) for 30 minutes.
-
Compound Addition: Add your imidazo compound at the IC50 established in your prior biochemical assay.
-
Efficacy Readout: Measure your standard phenotypic readout. Logic: A statistically significant increase in efficacy in the Tariquidar-treated wells confirms that active efflux was masking the compound's true potency.
Module 3: Assay Interference (PAINS-like Behavior)
Q: I've confirmed my compound is soluble and reaches the intracellular target, but my fluorescence assay readouts are wildly inconsistent. What is happening?
The Causality: Imidazo compounds can occasionally exhibit Pan-Assay Interference Compounds (PAINS)-like behavior. While not all imidazo scaffolds are strict PAINS, they can interfere with assay signaling by acting as fluorescence quenchers, redox cyclers, or by forming protein-reactive aggregates[3]. This leads to artificially low signals that mimic low efficacy or false inhibition.
Self-Validating Protocol: Orthogonal Readout Verification
-
Primary Screen: Run the standard fluorescence-based assay (e.g., FITC-labeled substrate).
-
Interference Check: Spike the assay with a known fluorescent standard (e.g., Rhodamine 123) in the presence of the imidazo compound. Logic: If the standard's fluorescence drops, your compound is physically quenching the signal, invalidating the assay[3].
-
Orthogonal Assay: Switch to a label-free technology (e.g., Surface Plasmon Resonance or Mass Spectrometry) to validate true target engagement without optical interference.
Quantitative Benchmarks for Imidazo Compounds
Summarizing the data, use the table below to benchmark your compound's behavior against typical imidazo profiles to quickly identify areas for optimization.
| Parameter | Typical Imidazo Behavior | Diagnostic Threshold | Recommended Optimization |
| Aqueous Solubility (pH 7.4) | Poor (< 10 µM) | Assay Conc. > Measured Solubility | Add cyclodextrins; lower pH if tolerated by the assay[1]. |
| Aqueous Solubility (pH 2.0) | High (> 100 µM) | N/A | Formulate as a salt prior to dissolution[2],[4]. |
| P-gp Efflux Ratio | High (Substrate) | Efflux Ratio > 2.0 | Co-incubate with Tariquidar (10 µM) to restore intracellular levels[6]. |
| Colloidal Aggregation | High risk at > 10 µM | Signal restored with 0.01% Triton X-100 | Add non-ionic surfactants to the assay buffer[3]. |
Frequently Asked Questions (FAQs)
Q: How can I formulate my imidazo compound if it is completely insoluble in my assay buffer? A: Consider using co-solvents or excipients. While DMSO is standard, adding cyclodextrins (e.g., hydroxypropyl- β -cyclodextrin) can encapsulate the hydrophobic imidazo core, forming a soluble inclusion complex without disrupting most cell-based assays[1].
Q: My imidazo[1,2-a]pyridine has great biochemical potency but zero cellular activity, and Tariquidar didn't help. What next? A: If efflux is definitively ruled out, check passive permeability and metabolic stability. Imidazo cores can be rapidly metabolized by intracellular enzymes or exhibit poor passive permeability due to high polarity[5]. Consider running a PAMPA (Parallel Artificial Membrane Permeability Assay) to isolate passive diffusion variables from active transport.
References
-
Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: nih.gov URL: [Link]
-
Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: nih.gov URL: [Link]
-
Title: Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis Source: rsc.org URL: [Link]
-
Title: Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein Source: mdpi.com URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00353K [pubs.rsc.org]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein [mdpi.com]
Technical Support Center: Purification of Polar Imidazo[4,5-b]pyridin-2-one Compounds
Welcome to the Technical Support Center for heterocyclic chemistry. Imidazo[4,5-b]pyridin-2-ones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, corticotropin-releasing factor-1 (CRF1) antagonists, and cardiotonic agents[1][2].
However, the very features that make them biologically active—a basic pyridine nitrogen coupled with a highly polar, hydrogen-bonding imidazolone motif—make their chromatographic purification exceptionally challenging. This amphoteric nature leads to poor solubility, severe streaking on normal-phase silica, and unpredictable retention on reverse-phase media[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these bottlenecks.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my imidazo[4,5-b]pyridin-2-one streak severely on normal-phase silica gel, resulting in poor recovery?
-
Causality: The basic pyridine nitrogen and the hydrogen-bonding cyclic urea/amide motif interact strongly with the acidic silanol (Si-OH) groups on normal-phase silica[4]. This dual interaction (ion-exchange and hydrogen bonding) causes irreversible adsorption and severe peak tailing.
-
Solution: If you must use normal-phase chromatography, outcompete the compound for silanol binding sites by adding a highly polar, basic modifier to the eluent (e.g., 1-5% triethylamine or ammonium hydroxide in a DCM/MeOH gradient)[3]. Alternatively, switch to reverse-phase chromatography.
Q2: I am using Reverse-Phase (C18) HPLC, but the compound elutes at the void volume. How can I increase retention?
-
Causality: Highly polar compounds have a strong affinity for the polar mobile phase and weak interactions with the non-polar C18 stationary phase[3]. If the mobile phase pH leaves the molecule ionized (e.g., protonated pyridine), it becomes too hydrophilic to be retained.
-
Solution: Adjust the mobile phase pH to ensure the compound is in its neutral state (typically a basic pH for the pyridine nitrogen, though care must be taken not to deprotonate the imidazolone NH)[3]. If phase collapse occurs or retention remains poor, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column.
Q3: My crude mixture is completely insoluble in the starting mobile phase. How do I load it onto the column?
-
Causality: High crystal lattice energy and strong intermolecular hydrogen bonding make these heterocycles notoriously insoluble in standard solvents (DCM, hexane, or dilute aqueous buffers).
-
Solution: Utilize the "dry loading" technique[3]. Dissolve the sample in a strong, volatile polar solvent (like DMF, DMSO, or hot methanol), adsorb it onto a solid support (like Celite or C18 silica), evaporate the solvent to form a free-flowing powder, and load this directly onto the column head.
Q4: Alkylation of the core yielded a mixture of N1, N3, and N4 regioisomers. How do I separate them?
-
Causality: The imidazo[4,5-b]pyridine scaffold presents three potential nitrogen atoms for alkylation, leading to complex mixtures depending on steric hindrance and base strength[5]. These isomers have nearly identical polarities on normal-phase silica.
-
Solution: Regioisomers often exhibit distinct dipole moments and 3D conformations. Use a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol on a high-resolution spherical silica column, or utilize reverse-phase LC-MS to exploit subtle differences in hydrophobicity[5].
Part 2: Diagnostic Workflows and Interaction Mechanisms
Caption: Troubleshooting workflow for the purification of polar imidazo[4,5-b]pyridin-2-one compounds.
Caption: Mechanistic interactions of imidazo[4,5-b]pyridin-2-one functional groups with stationary phases.
Part 3: Stationary Phase Selection Guide
| Chromatographic Technique | Stationary Phase | Recommended Mobile Phase | Mechanism of Retention | Suitability for Imidazo[4,5-b]pyridin-2-ones |
| Normal Phase | Bare Silica (Si-OH) | DCM / MeOH (with 1-5% NH₄OH or TEA) | Adsorption / Hydrogen Bonding | Low/Moderate: High risk of irreversible binding and streaking unless basic modifiers are used[3]. |
| Reverse Phase | C18 / C8 | Water / Acetonitrile (with 0.1% TFA or Formic Acid) | Hydrophobic Partitioning | Moderate: Good for alkylated derivatives. Highly polar unsubstituted cores may elute at the void volume[5]. |
| Reverse Phase (pH adjusted) | Polar-embedded C18 | Buffer (pH 7-8) / Methanol | Hydrophobic Partitioning | High: Suppresses pyridine ionization, increasing retention and improving peak shape[3]. |
| HILIC | Diol, Amide, or Zwitterionic | Acetonitrile / Water (with 10mM Ammonium Acetate) | Hydrophilic Partitioning | Excellent: Ideal for highly polar, underivatized cores that fail to retain on C18[3]. |
Part 4: Validated Experimental Protocols
Protocol A: Dry Loading onto a C18 Flash Column for Insoluble Heterocycles
This protocol is a self-validating system designed to prevent column clogging and ensure sharp peak shapes for compounds insoluble in the mobile phase.
-
Dissolution: In a pre-weighed round-bottom flask, dissolve the crude imidazo[4,5-b]pyridin-2-one mixture (e.g., 500 mg) in a minimum volume of a strong, volatile solvent (e.g., 5-10 mL of Methanol, THF, or DMF if necessary).
-
Adsorption: Add a mass of bulk C18 silica gel equal to 2 to 3 times the mass of the crude sample (1.0 - 1.5 g). Note: Do not use normal-phase silica for a C18 column, as the phase mismatch will cause band broadening.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation Check: Weigh the flask after evaporation. The final mass must equal the mass of the empty flask + crude mixture + C18 silica. If the mass is higher, residual solvent (especially DMF) remains. Do not proceed until all solvent is removed , as residual strong solvents will cause premature elution and peak distortion.
-
Loading: Transfer the free-flowing powder into an empty dry-loading cartridge. Compress gently with a frit to eliminate dead volume.
-
Elution: Attach the cartridge in-line with the C18 column and run the reverse-phase gradient (e.g., 5% to 95% Methanol in Water).
Protocol B: HILIC Purification of Highly Polar Regioisomers
Use this protocol when reverse-phase C18 fails to retain the compound.
-
Column Equilibration: Use a HILIC column (e.g., Amide or Zwitterionic phase). Equilibrate the column with 95% Acetonitrile / 5% Aqueous Buffer (10 mM Ammonium Acetate, pH 5.8). Crucial: HILIC requires at least 3-5% water in the mobile phase to maintain the stationary aqueous layer on the silica surface.
-
Sample Preparation: Dissolve the sample in the starting mobile phase (95% Acetonitrile). If solubility is poor, dissolve in a minimum amount of water or DMSO, then dilute with Acetonitrile until the ratio is at least 80% organic.
-
Self-Validation Check: Visually inspect the sample vial. If precipitation occurs upon adding Acetonitrile, centrifuge the sample and inject only the supernatant, or switch to a different stationary phase. Injecting a suspension will destroy the column frit.
-
Gradient Execution: Run a gradient from 95% Acetonitrile down to 50% Acetonitrile over 20 column volumes. Note the inverse logic of HILIC: increasing the aqueous concentration increases eluent strength and elutes the compound.
-
Fraction Collection: Monitor via UV (typically 254 nm or 280 nm for the imidazo[4,5-b]pyridine chromophore) and collect fractions. Remove volatile buffer salts via lyophilization.
References
-
Journal of Medicinal Chemistry (ACS Publications). Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists. Available at:[Link]
-
ChemRxiv. Heterocycles as Supramolecular Handles for Crystal Engineering. Available at:[Link]
-
ACS Omega (via PMC). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available at:[Link]
Sources
Technical Support Center: Stability of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
Welcome to the dedicated technical support guide for researchers working with 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one and related imidazopyridine derivatives. This resource is designed to provide in-depth, practical guidance on troubleshooting and ensuring the stability of your compound in solution. The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines and its role in a wide array of biologically active agents.[1][2] However, this heterocyclic system presents unique stability challenges that can impact experimental reproducibility and the integrity of drug development programs.
This guide moves beyond simple protocols to explain the chemical principles behind the stability—and instability—of these molecules, empowering you to design robust experiments and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid guidance.
Q1: My stock solution of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one is showing signs of degradation after a short time. What are the most likely causes?
A1: The most common culprits for the degradation of imidazopyridine derivatives in solution are, in order of priority:
-
Inappropriate pH: The imidazo[4,5-b]pyridine core is sensitive to pH. Protonation or deprotonation of the nitrogen atoms can significantly alter the molecule's electronic structure, making it susceptible to hydrolysis.[3][4]
-
Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can induce significant and rapid degradation.[5] Imidazopyridines are known to be photosensitive.[5]
-
Oxidative Stress: The presence of dissolved oxygen or peroxide impurities in solvents can lead to oxidative degradation.
-
Elevated Temperature: Storing solutions at room temperature or higher can accelerate hydrolytic and oxidative degradation pathways.
Q2: What is a good starting point for an HPLC method to monitor the stability of my compound?
A2: A reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard for this application.[6] A robust starting point would be:
-
Column: C18 or C8, 5 µm particle size (e.g., 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer or Photodiode Array (PDA) detector. Scan for the compound's λmax, but also monitor at lower wavelengths (e.g., 220 nm) to detect degradants that may have different chromophores.
The key is to develop a "stability-indicating method"—one that can resolve the parent compound from all potential degradation products.[7] This requires performing forced degradation studies.
Q3: How should I properly store solutions of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one?
A3: For maximum stability, stock solutions should be prepared in a high-purity, peroxide-free aprotic solvent like DMSO or DMF. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in amber vials or tubes wrapped in aluminum foil to protect from light. For aqueous working solutions, prepare them fresh daily from the frozen stock and keep them on ice and protected from light as much as possible during experiments.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper, cause-and-effect analysis of common stability issues.
Issue 1: Rapid Degradation in Aqueous Buffers
Q: I'm observing a rapid loss of my parent compound peak and the appearance of new peaks in my HPLC chromatogram when my compound is in an aqueous buffer. What's happening and how do I fix it?
A: This is a classic sign of pH-dependent degradation, most likely hydrolysis.
-
Expertise & Causality: The imidazo[4,5-b]pyridin-2-one structure contains multiple nitrogen atoms and an amide-like lactam ring. The nitrogen atoms can be protonated at acidic pH, while the N-H protons can be deprotonated at alkaline pH.[3] Both scenarios can make the molecule more susceptible to nucleophilic attack by water, leading to the cleavage of the imidazole or pyridinone ring. The goal is to find a pH range where the compound is most stable, often referred to as the "pH-stability minimum."
-
Troubleshooting Workflow & Protocol: You must perform a pH-rate profile study.
-
Prepare a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known pKa values to ensure consistent buffering capacity.
-
Prepare solutions of your compound at a fixed concentration (e.g., 10 µg/mL) in each buffer.
-
Incubate all solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Analyze samples by your stability-indicating HPLC method at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of the parent compound remaining versus time for each pH. The pH with the slowest degradation rate is your optimal pH range for formulation and experiments.
-
Issue 2: Results are Inconsistent and Not Reproducible
Q: My stability results vary significantly from day to day, even when I use the same protocol. What could be causing this variability?
A: The most likely causes are uncontrolled exposure to light or oxidative stress from solvents.
-
Expertise & Causality (Photodegradation): Imidazopyridine derivatives are known to be photosensitive, capable of absorbing UVA/B light.[5] This can lead to the generation of reactive oxygen species (ROS) that, in turn, attack the parent molecule, causing significant photodegradation.[5] This process is often erratic because it depends on ambient light conditions, which are rarely controlled.
-
Trustworthiness & Protocol (Photostability Testing): To obtain reliable data, you must control the light exposure. A confirmatory photostability study, based on ICH Q1B guidelines, is essential.[8]
-
Sample Preparation: Prepare your compound in a photochemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.
-
Light Exposure: Place both samples in a photostability chamber. Expose them to a controlled light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze both the exposed and dark control samples by HPLC. A significant difference in degradation between the two samples confirms photosensitivity.
-
Mitigation: If the compound is photolabile, all subsequent work must be performed under amber or red light, and all containers must be wrapped in foil.
-
-
Expertise & Causality (Oxidative Degradation): Solvents like THF and Dioxane can form explosive peroxides over time. Even HPLC-grade methanol or acetonitrile can contain dissolved oxygen. These oxidizing agents can attack electron-rich portions of the heterocyclic ring system.
-
Trustworthiness & Protocol (Forced Oxidation): To test for oxidative susceptibility, a forced degradation study is performed.
-
Prepare a solution of your compound in a suitable solvent.
-
Add a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).[9]
-
Incubate at room temperature and analyze at various time points until approximately 5-20% degradation is observed.[10]
-
Mitigation: If the compound is sensitive to oxidation, use freshly opened bottles of high-purity solvents or sparge your solvents and buffers with an inert gas (nitrogen or argon) before use.
-
Part 3: Core Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation is essential to identify potential degradants and validate that your analytical method is stability-indicating.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
A systematic approach to stress testing is crucial.
Caption: Workflow for a comprehensive forced degradation study.
| Stress Condition | Reagent/Condition | Typical Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Monitor at intervals up to 24-72h at 40-60°C | Tests for susceptibility to low pH environments. The pyridine and imidazole nitrogens are basic and will be protonated. |
| Base Hydrolysis | 0.01 M to 0.1 M NaOH | Monitor at intervals up to 24h at Room Temp | Tests for susceptibility to high pH. The lactam ring is particularly vulnerable to base-catalyzed hydrolysis. |
| Oxidation | 0.1% to 3% H₂O₂ | Monitor at intervals up to 24h at Room Temp | Simulates degradation by peroxides or dissolved oxygen.[9] Electron-rich aromatic systems are often susceptible. |
| Thermal Degradation | 60-80°C (in oven) | Up to 7 days (for solid) or 24h (for solution) | Assesses the intrinsic thermal stability of the molecule. Test both solid material and a solution. |
| Photostability | ICH Q1B exposure | Per guideline specifications | Essential for imidazopyridines.[5] Evaluates degradation from light/UV exposure during manufacturing and storage.[8] |
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Initial Screening: Begin with a generic gradient RP-HPLC method as described in the FAQ section. Use a photodiode array (PDA) detector to evaluate peak purity and identify the optimal detection wavelength.
-
Analyze Stressed Samples: Inject samples from your forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Optimization:
-
Poor Resolution: If peaks co-elute, adjust the gradient slope (make it shallower for better separation) or change the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa) as they offer different selectivities.[13][14]
-
Poor Peak Shape: If peaks are tailing (common for basic compounds like imidazopyridines), ensure the mobile phase pH is low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the analytes consistently protonated. Alternatively, use a buffer like ammonium acetate.[15][16]
-
Confirmation: The final method is considered "stability-indicating" when you can demonstrate specificity, meaning the parent peak is pure and resolved from all degradants in all stress conditions.
-
A logical approach to resolving common HPLC separation problems.
Caption: Decision tree for optimizing an HPLC stability method.
References
-
Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences. Available at: [Link]
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR - Full-text Institutional Repository. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available at: [Link]
-
Al-Shakliah, N. S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]
-
ACS Omega. (2024). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available at: [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Academia.edu. (n.d.). forced degradation and stability indicating studies of imatinib tablet. Available at: [Link]
-
MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]
-
PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Semantic Scholar. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]
-
ResearchGate. (2001). Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. Available at: [Link]
-
Journal of Food and Drug Analysis. (n.d.). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Available at: [Link]
-
ACS Publications. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available at: [Link]
-
ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Available at: [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Bentham Science. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]
-
ResearchGate. (2018). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Available at: [Link]
-
FULIR. (n.d.). Novel imidazo[4,5-b]pyridine derived acrylonitriles. FULIR - Full-text Institutional Repository. Available at: [Link]
-
Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. helixchrom.com [helixchrom.com]
Comparing the efficacy of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one to existing drugs
As a Senior Application Scientist in early-stage drug discovery, I present this objective comparative guide analyzing the efficacy of the 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold. This core structure has recently emerged as a breakthrough hinge-binding motif for the selective inhibition of Protein Kinase C-theta (PKC-θ), a highly validated target in T-cell-mediated autoimmune diseases and oncology [1].
Unlike older-generation pan-PKC inhibitors that cause broad immunosuppression, this specific scaffold exploits the unique lipophilic pockets of the PKC-θ active site, achieving unprecedented selectivity profiles.
Mechanistic Rationale: Overcoming the Selectivity Bottleneck
Protein Kinase C-θ is predominantly expressed in T-lymphocytes and plays an indispensable role in integrating signals from the T-cell receptor (TCR) and the CD28 co-stimulatory molecule [2]. Upon activation, PKC-θ translocates to the immunological synapse, triggering a phosphorylation cascade that activates transcription factors (NF-κB, AP-1) responsible for IL-2 production and T-cell proliferation.
Historically, targeting PKC-θ was hindered by the highly conserved nature of the ATP-binding pocket across the PKC family (especially the closely related PKC-δ isoform). The 1,7a-dihydroimidazo[4,5-b]pyridin-2-one core solves this by providing a rigid, planar hydrogen-bonding network that perfectly mimics the ATP adenine ring. When substituted appropriately at the lipophilic regions, this scaffold acts as a highly selective hinge binder, driving >500-fold selectivity over PKC-δ[3].
Fig 1. PKC-θ signaling pathway in T-cell activation and targeted inhibition by the scaffold.
Comparative Efficacy and Selectivity Profiling
To objectively evaluate the 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold, we must benchmark it against existing standard-of-care immunosuppressants and clinical-stage pan-PKC inhibitors like Sotrastaurin and Midostaurin.
Table 1: Biochemical Potency & Kinase Selectivity
Data synthesized from established radiometric kinase profiling panels[2][3].
| Compound Class | Target | PKC-θ IC₅₀ (nM) | PKC-δ IC₅₀ (nM) | Selectivity Window (δ/θ) |
| 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one | Selective PKC-θ | 8 | 4,440 | >550x |
| Sotrastaurin | Pan-PKC | 0.22 | 10 | 45x |
| Midostaurin | Multi-Kinase | 25 | 30 | 1.2x |
Analysis: While Sotrastaurin exhibits extreme sub-nanomolar potency, its narrow selectivity window (45x) leads to off-target inhibition of PKC-δ, which is essential for B-cell homeostasis and apoptosis. The imidazo-pyridinone scaffold sacrifices a fraction of absolute potency to achieve a massive >550x selectivity window, drastically improving the theoretical safety margin.
Table 2: Cellular and In Vivo Efficacy (T-Cell Inflammation Models)
| Compound Class | PBMC IL-2 IC₅₀ (μM) | Th17 IL-17 IC₅₀ (μM) | In Vivo Efficacy (CIA Mouse Model) |
| 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one | 0.21 | 1.0 | Significant reduction in cartilage damage; normal antiviral immunity maintained. |
| Sotrastaurin | 0.05 | 0.15 | High efficacy; accompanied by broad immunosuppression. |
| Cyclosporine A | 0.01 | 0.05 | Complete suppression of T-cell function; high nephrotoxicity risk. |
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent data artifacts commonly seen in kinase inhibitor screening.
Fig 2. Self-validating experimental workflow for evaluating PKC-θ inhibitor efficacy and safety.
Protocol A: Orthogonal Radiometric Kinase Assay (Biochemical Potency)
Causality: We utilize ³³P-ATP rather than fluorescent substrates to prevent compound auto-fluorescence interference—a frequent artifact when testing dense heterocyclic scaffolds like imidazo-pyridines.
-
Preparation: Prepare a reaction mix containing recombinant human PKC-θ, ³³P-ATP, and a myelin basic protein (MBP) substrate peptide in a HEPES buffer (pH 7.4) supplemented with MgCl₂.
-
Pre-Incubation: Incubate the kinase with serial dilutions of the 1,7a-dihydroimidazo[4,5-b]pyridin-2-one compound for 30 minutes at room temperature. Causality: This step allows for the equilibration of slow-binding kinetics, a hallmark of highly potent, rigid hinge-binders.
-
Initiation & Quenching: Initiate the reaction by adding the ³³P-ATP/MBP mixture. After 45 minutes, quench the reaction using 3% phosphoric acid.
-
Filtration: Transfer the quenched reaction to phosphocellulose filter plates. Wash extensively with phosphoric acid to remove unreacted ³³P-ATP.
-
Quantification: Measure incorporated radioactivity using a liquid scintillation counter to calculate the IC₅₀.
-
Self-Validation Mechanism: The assay must include a "No Enzyme" control to establish the baseline background signal, and Sotrastaurin as a positive control. The run is only validated if the Z'-factor is >0.6 and the reference standard IC₅₀ falls within 3-fold of its historical average.
Protocol B: Human PBMC IL-2 Release Assay with Viability Counter-Screen
Causality: Primary human PBMCs are utilized because immortalized T-cell lines (e.g., Jurkat cells) often possess dysregulated PTEN/PI3K pathways, which can artificially skew kinase dependency profiles.
-
Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: Pre-incubate the PBMCs (1x10⁵ cells/well) with serial dilutions of the test compounds for 1 hour.
-
Co-Stimulation: Stimulate the cells using plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies. Causality: Co-stimulation is mandatory. PKC-θ specifically integrates signals from both the TCR and CD28; bypassing CD28 (e.g., using PMA/Ionomycin) artificially bypasses the proximal signaling complex and masks the inhibitor's true physiological efficacy.
-
Quantification: Harvest supernatants at 24 hours and quantify IL-2 secretion via a standard sandwich ELISA.
-
Self-Validation Mechanism (Crucial): Perform a parallel CellTiter-Glo luminescent viability assay on the remaining cells in the well. If a compound shows an IC₅₀ of 200 nM for IL-2 inhibition but reduces cellular ATP levels (viability) by 50% at 300 nM, the "efficacy" is confounded by cytotoxicity. True target-specific efficacy requires a minimum 10-fold therapeutic window between IL-2 inhibition and cytotoxicity.
References
- US20240239794A1 - PKC-Theta Modulators Source: Google Patents URL
-
Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Validation of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one as a Kinase Inhibitor: A Comparative Guide
As kinase inhibitor design moves beyond broad-spectrum ATP-competitive molecules toward highly selective therapeutics, the structural nuances of the hinge-binding motif become the primary driver of success. The 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold (often analyzed interchangeably with its 1,3-dihydro tautomer) has emerged as a premier core for developing highly selective inhibitors targeting kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C-theta (PKC-θ)[1],[2].
This guide objectively compares the performance of the imidazo[4,5-b]pyridin-2-one scaffold against traditional alternatives (e.g., aminopyrimidines and quinazolines) and provides self-validating experimental protocols to rigorously evaluate its efficacy in your drug development pipeline.
Mechanistic Rationale: The "Peptide Flip" Selectivity Filter
To understand why 1,7a-dihydroimidazo[4,5-b]pyridin-2-one outperforms many classical scaffolds, we must examine the causality of its binding kinetics. Most kinases maintain a standard hinge conformation where the backbone amide and carbonyl groups point directly into the ATP-binding pocket.
When the imidazo[4,5-b]pyridin-2-one core binds to the hinge region (e.g., at Met109 and Gly110 in p38 MAPK), its rigid carbonyl group forms dual hydrogen bonds[3]. The unique geometric constraint of this scaffold forces an infrequent flip of the peptide bond between the hinge residues[4]. Because this flipped conformation is energetically unfavorable for the vast majority of off-target kinases, it acts as a strict, structure-based selectivity filter, drastically reducing off-target toxicity[1].
Caption: Mechanistic pathway of 1,7a-dihydroimidazo[4,5-b]pyridin-2-one inducing a selective peptide flip.
Objective Scaffold Comparison
When selecting a core for a novel kinase inhibitor, the imidazo[4,5-b]pyridin-2-one scaffold must be weighed against industry standards like aminopyrimidines (found in Dasatinib) and quinazolines (found in Gefitinib).
Table 1: Structural and Pharmacological Comparison
| Feature | 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one | Aminopyrimidines | Quinazolines |
| Primary Binding Mode | Hinge binder (Dual H-bonds via Carbonyl/NH) | Hinge binder (NH/N interactions) | Hinge binder (N1/N3 interactions) |
| Selectivity Mechanism | Induces rare peptide bond flip[1] | Side-chain lipophilic pocket filling | Water-mediated network / T-loop |
| Target Examples | p38 MAPK, PKC-θ, Aurora Kinases[2],[5] | BCR-ABL, Src, CDKs | EGFR, HER2 |
| Metabolic Stability | High (Resistant to CYP-mediated oxidation) | Moderate (Susceptible to N-dealkylation) | Moderate to High |
| Solubility Profile | Low to Moderate (Requires polar side chains) | Good | Moderate |
Table 2: Quantitative Performance Data (Representative)
Data synthesized from benchmark studies on p38 MAPK and PKC-θ targets .
| Compound / Scaffold | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity Profile |
| Imidazo[4,5-b]pyridin-2-one Lead | p38 MAPK | 1.2 | 15 (TNF-α) | >100-fold over 50 kinases |
| Imidazo[4,5-b]pyridin-2-one Lead | PKC-θ | 0.12 | 25 (IL-2) | Highly selective over PKC-δ |
| Standard Aminopyrimidine | p38 MAPK | 15.0 | 120 (TNF-α) | Broad-spectrum (Off-targets common) |
| Standard Quinazoline | EGFR | 0.5 | 10 (Proliferation) | Selective for ERBB family |
Experimental Validation Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems . They include internal checks to confirm that the observed inhibition is a true pharmacological effect rather than an assay artifact.
Caption: Step-by-step validation workflow for evaluating kinase inhibitor efficacy and pharmacokinetics.
Protocol A: Biochemical Validation via HTRF KinEASE Assay
Why HTRF? Homogeneous Time-Resolved Fluorescence (HTRF) minimizes compound auto-fluorescence interference, which is crucial since heterocyclic scaffolds often absorb in the UV-Vis range.
-
Reagent Preparation : Prepare 1X Kinase Buffer supplemented with 10 mM MgCl₂. Causality: Mg²⁺ is essential for coordinating ATP in the kinase active site.
-
Compound Serial Dilution : Prepare a 10-point dose-response curve starting at 10 µM in 100% DMSO. Dilute into the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining 1% DMSO prevents solvent-induced kinase denaturation while ensuring the hydrophobic regions of the scaffold remain soluble.
-
Enzyme-Substrate Incubation : Add recombinant kinase (e.g., PKC-θ) and biotinylated substrate to the wells. Incubate for 30 minutes at room temperature.
-
Reaction Initiation : Add ATP at its apparent Km value. Causality: Testing precisely at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors like our scaffold, without being artificially outcompeted by non-physiological ATP levels[2].
-
Detection : Stop the reaction and add Eu³⁺-Cryptate labeled anti-phospho antibody alongside XL665-labeled Streptavidin. Read the TR-FRET signal at 665 nm and 620 nm.
-
Self-Validation Check : Calculate the Z'-factor using DMSO (vehicle) and a pan-kinase inhibitor (e.g., Staurosporine) as controls. A Z' > 0.6 validates the assay run's integrity.
Protocol B: Cellular Efficacy via THP-1 Cytokine Suppression
Why this assay? It proves that the biochemical inhibition translates to functional cellular efficacy, overcoming the low membrane permeability occasionally associated with polar hinge binders.
-
Cell Seeding : Seed THP-1 human monocytic leukemia cells at 5×104 cells/well in a 96-well plate.
-
Compound Treatment : Pre-incubate cells with the imidazo[4,5-b]pyridin-2-one inhibitor for 1 hour. Causality: This incubation period allows the compound to permeate the cell membrane and reach steady-state binding with the intracellular kinase before pathway activation.
-
Stimulation : Add 1 µg/mL Lipopolysaccharide (LPS) to trigger the MAPK/NF-κB signaling cascade[1].
-
Quantification : After 4 hours, harvest the supernatant and measure TNF-α (for p38 MAPK) or IL-2 (for PKC-θ) using a standard ELISA kit.
-
Self-Validation Check (Critical) : Run a parallel cell viability assay (e.g., CellTiter-Glo) on the remaining cells. Causality: This ensures that the reduction in cytokine production is due to true target inhibition, not compound-induced cytotoxicity.
Conclusion
The 1,7a-dihydroimidazo[4,5-b]pyridin-2-one scaffold represents a masterclass in structure-based drug design. By leveraging a unique hydrogen-bonding geometry to force a peptide flip in the kinase hinge region, it achieves an isozyme selectivity profile that classical aminopyrimidines and quinazolines struggle to match. When validated through rigorous, self-controlled biochemical and cellular assays, this scaffold provides a highly reliable foundation for next-generation targeted therapeutics.
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Kaieda, A., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022–1030. URL:[Link]
- Exscientia AI / Evotec (2024).PKC-Theta Modulators. US Patent Application US20240239794A1.
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Vucicevic, J., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 9:641100. URL:[Link]
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Comparative Analysis of Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Isomers: Scaffolds for Advanced Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic dilemma of selecting the optimal heterocyclic scaffold during hit-to-lead optimization. The imidazopyridine core—a privileged bioisostere of endogenous purines—offers immense versatility in drug design[1]. Specifically, the 1-deaza-9H-purine (imidazo[4,5-b]pyridine) and 3-deaza-9H-purine (imidazo[4,5-c]pyridine) isomers have emerged as critical frameworks for novel therapeutics[1].
While structurally similar, the transposition of the pyridine nitrogen fundamentally alters the molecule's electronic distribution, pKa, hydrogen-bonding profile, and consequently, its target selectivity. This guide objectively compares the pharmacological utility and synthetic methodologies of these two isomers to assist researchers in making data-driven scaffold selections.
Structural & Pharmacological Divergence
The structural resemblance of these fused heterocyclic ring systems to purines allows them to interact with a vast array of biological targets[1]. However, the specific location of the nitrogen atom in the pyridine ring dictates the binding pocket preferences.
-
Imidazo[4,5-b]pyridines (1-deaza-purines): The imidazole NH in these isomers acts as a strong hydrogen donor (pKa ~11.07 for 2-phenyl derivatives)[2]. This makes them highly effective at anchoring into the deep ATP-binding pockets of kinases. They have been successfully optimized as potent inhibitors of Aurora Kinases (A/B) for mitotic inhibition[2] and as selective BET bromodomain inhibitors for managing neuropathic pain[3].
-
Imidazo[4,5-c]pyridines (3-deaza-purines): The altered electron density in the[4,5-c] configuration is frequently exploited to target DNA repair mechanisms and viral polymerases. Notable applications include highly potent PARP-1 inhibitors for cancer therapy[4] and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors utilized as radiosensitizers[5].
Divergent therapeutic targeting of imidazo[4,5-b] and[4,5-c]pyridine isomers in drug discovery.
Quantitative Performance Comparison
The following table summarizes the quantitative experimental data of representative lead compounds derived from both scaffolds, highlighting their respective potencies against primary targets.
| Isomer Scaffold | Biological Target | Key Derivative / Compound | Experimental Potency / Efficacy | Ref. |
| Imidazo[4,5-b]pyridine | Aurora Kinase A/B | Compound 40c | High enzymatic potency; orally bioavailable | [2] |
| Imidazo[4,5-b]pyridine | BET Proteins | DDO-8926 (Compound 16) | Ki = 0.14 μ M; Alleviates hypersensitivity | [3] |
| Imidazo[4,5-c]pyridine | PARP-1 | 11a (XZ-120312) | IC 50 = 8.6 ± 0.6 nM | [4] |
| Imidazo[4,5-c]pyridine | DNA-PK | Compound 78 | nM range inhibition; broad radiosensitization | [5] |
Validated Synthetic Methodologies
A major bottleneck in imidazopyridine drug discovery is achieving strict regioselectivity during synthesis. Direct alkylation of unsubstituted scaffolds is notoriously unselective, often yielding difficult-to-separate N1:N3:N4 isomeric mixtures[6]. To ensure scientific integrity and high yields, modern protocols rely on self-validating catalytic or solid-phase systems.
Protocol A: Regioselective Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
Causality & Rationale: To bypass unselective alkylation, this protocol utilizes a Palladium-catalyzed amide coupling on a 2-chloro-3-amino-pyridine precursor. The bulky phosphine ligand (e.g., Xantphos) sterically directs the C-N bond formation exclusively to the C2 position. This steric control ensures that the subsequent intramolecular cyclization yields strictly the N1-substituted isomer[6].
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine 2-chloro-3-aminopyridine (0.4 mmol), the desired primary amide, a Pd catalyst (1 mol%), and a phosphine ligand (5 mol%) in t-BuOH (2 mL)[6].
-
Catalytic Amidation: Heat the mixture to 110 °C for 4 hours. The Pd catalyst facilitates oxidative addition at the C-Cl bond, while the base deprotonates the amide to drive the cross-coupling event[6].
-
Cyclization: The resulting C2-amide intermediate undergoes spontaneous intramolecular cyclization under the thermal reaction conditions to form the fused imidazole ring[6].
-
Validation: Purify via recrystallization or chromatography. Confirm regioselectivity via 13 C NMR; the presence of the expected carbon signals without isomeric doubling validates the steric control of the ligand[7].
Regioselective Pd-catalyzed synthesis workflow for N1-substituted imidazo[4,5-b]pyridines.
Protocol B: Directed Solid-Phase Synthesis of Imidazo[4,5-c]pyridines
Causality & Rationale: Synthesizing fully decorated 3-deaza-9H-purine analogs in solution often requires tedious chromatographic separation of regioisomers. By anchoring 2,4-dichloro-3-nitropyridine to a polymer-supported amine, we physically isolate the intermediate. The resin physically dictates the regiochemistry of the second amination, ensuring the final cyclization exclusively forms the [4,5-c] architecture[8].
Step-by-Step Methodology:
-
Resin Loading: React 2,4-dichloro-3-nitropyridine with a polymer-supported primary amine. This replaces the first chlorine atom and securely anchors the scaffold to the solid phase[8].
-
Second Amination: Introduce a diverse primary amine in DMSO to replace the remaining chlorine atom. Stir at room temperature overnight[8].
-
Nitro Reduction: Reduce the nitro group using Na 2 S 2 O 4 and K 2 CO 3 in a biphasic DCM/H 2 O system to yield the diamine intermediate[8].
-
Cyclization & Cleavage: React the supported diamine with an aldehyde at 80 °C, followed by treatment with 50% TFA in DCM. The acidic environment simultaneously drives the imidazole ring closure and cleaves the pure imidazo[4,5-c]pyridine from the resin[8].
Conclusion
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds offer exceptional utility in modern drug discovery. The choice between the two should be dictated by the target's binding pocket requirements: the [4,5-b] isomer excels in kinase hinge-binding (e.g., Aurora, BET), while the[4,5-c] isomer demonstrates superior efficacy in targeting DNA repair enzymes (e.g., PARP-1, DNA-PK). By employing advanced, regioselective synthetic protocols—such as Pd-catalyzed amidation or solid-phase directed synthesis—researchers can rapidly generate highly pure libraries for hit-to-lead optimization.
References
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Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Benchchem. 7
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Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters - ACS Publications. 6
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry - ACS Publications. 5
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Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications. 3
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Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed. 4
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. 2
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. 1
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science - ACS Publications. 8
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A Researcher's Guide to the In Vivo Validation of Imidazo[4,5-b]pyridine Compounds: Bridging In Vitro Discovery and Preclinical Efficacy
The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, is a cornerstone in modern medicinal chemistry, giving rise to a multitude of candidates for diverse therapeutic areas, including oncology and inflammatory diseases.[1][2][3] The journey from a promising hit in a high-throughput in vitro screen to a viable preclinical candidate, however, is fraught with challenges. The ultimate litmus test for any new chemical entity is its performance within a complex biological system. This guide provides a comparative framework for researchers on validating in vitro findings for imidazo[4,5-b]pyridine compounds with robust in vivo models, ensuring a logical and evidence-based progression in drug development.
One of the most significant hurdles in drug discovery is the translation of promising results from controlled laboratory environments to complex living organisms.[4] While in vitro assays offer cost-effectiveness and high-throughput capabilities for assessing a compound's activity against a specific molecular target, they often fail to predict in vivo efficacy due to the intricate interplay of pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicities within a whole organism.[4] The average success rate of translation from animal models to clinical trials in oncology is dismally low, often cited as less than 8%, underscoring the critical need for rigorous and well-designed validation studies.[5]
This guide will use a case study approach, focusing on imidazo[4,5-b]pyridine derivatives developed as kinase inhibitors—a common application for this scaffold—to illustrate the validation workflow.
The In Vitro to In Vivo Translation Workflow
A structured approach is paramount to successfully bridge the gap between benchtop results and animal studies. The workflow ensures that only the most promising candidates, those with a higher probability of in vivo success, advance, thereby conserving resources.
Caption: A generalized workflow for the progression of a drug candidate from initial in vitro screening to in vivo validation.
Part 1: The In Vitro Prediction — A Case Study on Aurora/FLT3 Kinase Inhibitors
Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora and FMS-like tyrosine kinase 3 (FLT3), which are crucial targets in Acute Myeloid Leukemia (AML).[6] Let's consider a representative compound from this class, Compound 27e , to illustrate the in vitro characterization process.[6]
Key In Vitro Assays
-
Biochemical Kinase Assay: This is the first step to determine the direct inhibitory effect of the compound on the purified target enzyme. It measures the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀ or Kᵢ/KᏧ).
-
Cell-Based Antiproliferation Assay: This assay assesses the compound's ability to inhibit the growth of cancer cell lines. It provides a more biologically relevant measure of potency, as it accounts for cell permeability and engagement with the target in a cellular context.
-
Kinome Selectivity Screening: To predict potential off-target effects, the compound is screened against a broad panel of other kinases. High selectivity is a desirable trait to minimize toxicity.
Data Presentation: In Vitro Profile of Imidazo[4,5-b]pyridine Kinase Inhibitors
| Compound | Target Kinase(s) | Biochemical Potency (KᏧ, nM) | Antiproliferative Potency (EC₅₀, nM) | Key Cell Line(s) |
| GSK1070916 | Aurora B/C | 0.38 (B), 1.5 (C) | 7 | A549 (Lung), HCT116 (Colon) |
| CCT137690 | Aurora A, B, C | IC₅₀: 15 (A), 25 (B), 19 (C) | Not explicitly stated | SW620 (Colon) |
| Compound 27e | Aurora A, B; FLT3 | 7.5 (A), 48 (B), 6.2 (FLT3) | 300 (HCT116), 291 (MV4-11) | HCT116 (Colon), MV4-11 (AML) |
Data compiled from publicly available research.[1][6][7]
Causality Behind Experimental Choices: The selection of cell lines is critical. For Compound 27e, the MV4-11 cell line is used because it harbors the FLT3-ITD mutation, which drives the malignancy and is the intended target of the drug.[6] This provides a direct link between target inhibition and cellular effect. HCT116 is a common colon cancer cell line used for broader antiproliferative screening.[1]
Part 2: The In Vivo Confirmation — Validating Compound 27e in an AML Xenograft Model
Promising in vitro data for Compound 27e, particularly its dual activity against Aurora and FLT3 kinases, justifies the investment in in vivo studies.[6] The primary goals are to assess its bioavailability, efficacy in a disease-relevant animal model, and preliminary safety.
Key In Vivo Experiments
-
Pharmacokinetic (PK) Analysis: This is a prerequisite for efficacy studies. The compound is administered to rodents (often mice or rats) to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include oral bioavailability (%F) and clearance. A compound with poor bioavailability may not reach therapeutic concentrations at the tumor site.
-
Xenograft Efficacy Model: This is the gold standard for preclinical cancer studies. Human cancer cells (like MV4-11 for AML) are implanted into immunocompromised mice.[8] Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.
Detailed Protocol: Subcutaneous AML Xenograft Model
-
Cell Culture: MV4-11 cells are cultured under standard conditions until a sufficient number of cells are obtained for implantation.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude mice) are used to prevent rejection of the human tumor cells.[8]
-
Implantation: A suspension of MV4-11 cells (typically 5-10 million cells in a matrix like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment: Mice are randomized into vehicle control and treatment groups. Compound 27e is administered orally at a predetermined dose and schedule.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Key endpoints include tumor growth inhibition (TGI) and changes in animal body weight (as a measure of toxicity).
Trustworthiness and Self-Validation: This protocol includes essential controls. The vehicle group provides a baseline for tumor growth, against which the treated group is compared. Regular monitoring of body weight and general animal health is a critical component for assessing the compound's safety profile.
Data Presentation: In Vivo Profile of Compound 27e
| Compound | Animal Model | Xenograft Cell Line | Dosing Regimen | Outcome |
| Compound 27e | Nude Mice | MV4-11 (AML) | Oral administration | Strong inhibition of tumor growth |
Data based on published findings.[6]
Part 3: Bridging the Data — A Comparative Discussion
The in vivo success of Compound 27e validates its in vitro profile. The potent inhibition of the FLT3-ITD kinase in vitro translated directly to the inhibition of tumor growth in a xenograft model driven by that specific mutation.[6] This strong correlation is the ideal outcome in drug discovery.
However, discrepancies are common. A compound may be potent in vitro but fail in vivo due to:
-
Poor Pharmacokinetics: Low oral bioavailability or rapid clearance can prevent the drug from reaching effective concentrations in the tumor tissue.[4]
-
Unforeseen Toxicity: The compound might be toxic to the host animal at doses required for efficacy.
-
Lack of Target Engagement: The drug may not effectively engage its target in the complex in vivo environment.
The imidazo[4,5-b]pyridine scaffold has been optimized over time to yield compounds with favorable drug-like properties, including oral bioavailability, as demonstrated by Compound 27e and CCT137690.[6][7]
Visualizing the Target Pathway
The dual inhibition of Aurora and FLT3 kinases by compounds like 27e is a strategic approach to combat cancer cell proliferation and survival.
Caption: Dual inhibition of FLT3 and Aurora kinase pathways by an imidazo[4,5-b]pyridine compound.
Conclusion and Future Directions
The successful translation from in vitro to in vivo models is a critical milestone in drug discovery. For the imidazo[4,5-b]pyridine class of compounds, a systematic approach involving target-relevant biochemical and cell-based assays, followed by well-designed pharmacokinetic and efficacy studies in appropriate animal models, is essential. The case of dual Aurora/FLT3 inhibitors demonstrates that a strong scientific rationale, linking the molecular mechanism to the disease pathology, provides the clearest path to in vivo validation. Future work should continue to focus on optimizing the ADME properties of this versatile scaffold to enhance the probability of clinical success.
References
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Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Retrieved from [Link]
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. Retrieved from [Link]
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Norman, M. H., et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183. Retrieved from [Link]
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Leonetti, C., et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 22(17), 2056-2070. Retrieved from [Link]
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Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 709-714. Retrieved from [Link]
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Pupa, C., et al. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 17(10), 1310. Retrieved from [Link]
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Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Retrieved from [Link]
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Dong, G., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9695-9714. Retrieved from [Link]
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Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 25(2), 1345-1356. Retrieved from [Link]
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Zhao, X., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5947. Retrieved from [Link]
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Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. University of Alberta. Retrieved from [Link]
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Wang, H., et al. (2016). In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Molecular Cancer Therapeutics, 15(4), 640-650. Retrieved from [Link]
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Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Mini-Reviews in Organic Chemistry, 21(1), 1-15. Retrieved from [Link]
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Mak, I. W., et al. (2014). Lost in translation: animal models and clinical trials in cancer treatment. WBI Studies Repository. Retrieved from [Link]
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Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 709-714. Retrieved from [Link]
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Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. Retrieved from [Link]
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Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. Retrieved from [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. Retrieved from [Link]
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Mathew, B., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Pharmaceutical and Biosciences Journal. Retrieved from [Link]
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Benchmarking the antiproliferative activity against doxorubicin or etoposide
As a Senior Application Scientist, I've observed that while doxorubicin and etoposide are cornerstone chemotherapeutics, a nuanced understanding of their comparative efficacy requires rigorous, multi-faceted benchmarking. This guide is designed for researchers, scientists, and drug development professionals to move beyond simple IC50 values and build a comprehensive picture of how these drugs impact cancer cells. We will explore not just if the drugs inhibit proliferation, but how they do so, ensuring that your comparative data is robust, reproducible, and mechanistically insightful.
At the heart of this guide is the principle of self-validating systems. Each experimental choice, from assay selection to the inclusion of specific controls, is explained to ensure the integrity and trustworthiness of the data you generate.
The Mechanistic Foundation: Topoisomerase II Inhibition
Both doxorubicin and etoposide exert their primary anticancer effects by targeting topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[1] However, their precise interactions with the enzyme-DNA complex differ, which can influence their cellular effects.
-
Doxorubicin : This anthracycline has a dual mechanism. It intercalates into the DNA, physically obstructing the replication and transcription machinery.[2][3] Concurrently, it "poisons" topoisomerase II, stabilizing the transient double-strand breaks the enzyme creates, which prevents the re-ligation of the DNA strands.[2][3] This leads to an accumulation of DNA damage.
-
Etoposide : A derivative of podophyllotoxin, etoposide is a non-intercalating topoisomerase II inhibitor.[4][5] Its primary function is to stabilize the covalent complex formed between topoisomerase II and the cleaved DNA.[5] This action effectively converts a transient enzymatic step into a permanent, lethal DNA double-strand break, triggering downstream cell death pathways.
The convergence of these mechanisms on DNA damage is a critical starting point for our benchmarking. The resulting DNA breaks trigger cell cycle arrest, typically at the G2/M phase, allowing the cell time to attempt repairs.[6][7] If the damage is too extensive, the cell is driven into apoptosis (programmed cell death).[1][5]
Caption: Doxorubicin and Etoposide converge on Topoisomerase II to induce DNA damage and apoptosis.
Part 1: Assessing Antiproliferative Activity and Cytotoxicity
A common point of confusion is the distinction between an antiproliferative and a cytotoxic effect. An antiproliferative effect slows or stops cell growth, while a cytotoxic effect actively kills cells.[8] A compound can be one, the other, or both. We must therefore use assays that can distinguish between these outcomes.
Foundational Assays: Measuring Viability and Proliferation
These assays provide the initial IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a drug that inhibits a given biological process by 50%.
This is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Causality Behind Choices : We use this assay for its high throughput and sensitivity. However, it's crucial to be aware of its limitations. Doxorubicin is red and can interfere with the absorbance reading of the purple formazan.[9][10] The protocol below includes a wash step to mitigate this interference.
Step-by-Step Methodology:
-
Cell Seeding : Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of doxorubicin and etoposide in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions. Include vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Incubation : After treatment, carefully aspirate the drug-containing medium. Wash each well once with 100 µL of sterile Phosphate-Buffered Saline (PBS) to remove residual drug.[9]
-
Add 100 µL of MTT reagent (typically 0.5 mg/mL in serum-free medium or PBS) to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization : Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Caption: General workflow for endpoint-based cell viability assays like MTT and SRB.
Comparative IC50 Data
The sensitivity of cancer cells to chemotherapeutics is highly dependent on the cell line's genetic background.[13] Below is a table of representative IC50 values that one might expect when testing doxorubicin and etoposide across various cancer cell lines after a 48-hour treatment.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~1.3 - 2.5[13][14] | ~25 |
| HeLa | Cervical Carcinoma | ~2.4 - 2.9[13][14] | ~10 - 20 |
| A549 | Lung Carcinoma | >20 (Resistant)[13] | ~3.5 - 11[15][16] |
| HepG2 | Hepatocellular Carcinoma | ~12.2[13] | ~15 - 30[17] |
| SCLC Lines | Small Cell Lung Cancer | Varies | ~2.0 - 16 (Sensitive)[18] |
Note: These values are illustrative and can vary based on experimental conditions such as cell passage number, media formulation, and incubation time.[19]
Part 2: Dissecting the Cellular Response
IC50 values tell us about the potency of a drug but not its mechanism of action. To build a complete picture, we must investigate how these drugs affect fundamental cellular processes like cell cycle progression and apoptosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This technique allows us to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Both doxorubicin and etoposide are known to cause an accumulation of cells in the G2/M phase, which is indicative of DNA damage checkpoint activation.[6][7][20]
-
Causality Behind Choices : We use propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows us to distinguish between cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).
Step-by-Step Methodology:
-
Cell Treatment : Seed cells in 6-well plates and treat with the IC50 concentration of doxorubicin or etoposide (as determined from the MTT assay) for 24 hours. Include a vehicle control.
-
Cell Harvest : Harvest both adherent and floating cells to ensure you capture the entire population. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation : Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition : Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
Analysis : Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Caption: Western blot targets key cleavage events in the apoptotic cascade.
Ensuring Trustworthiness: The Role of Good Cell Culture Practice
The reliability of any in vitro data is fundamentally dependent on the quality of the cell culture. Adhering to the principles of Good Cell Culture Practice (GCCP) is non-negotiable for generating trustworthy, reproducible results. [21][22]
-
Authentication : Always source cell lines from reputable cell banks (e.g., ATCC). Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. [23]* Aseptic Technique : Work in a certified biological safety cabinet and use sterile reagents and supplies to prevent microbial contamination.
-
Mycoplasma Testing : Routinely test your cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
Passage Number : Use cells at a low, consistent passage number for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.
Conclusion
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University of California, Davis. Doxorubicin. Chem 105. Available at: [Link]
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Pommier, Y. (2017). Topoisomerase II and etoposide — a tangled tale. Nature Reviews Cancer, 17, 708. Available at: [Link]
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Li, Y., et al. (2025). Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. Cancers, 17(2), 295. Available at: [Link]
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Wonganan, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology (WJST), 21(34), e202434. Available at: [Link]
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Huang, X., et al. (2002). Flow cytometric analysis of the cell cycle phase specificity of DNA damage induced by radiation, hydrogen peroxide and doxorubicin. Carcinogenesis, 23(3), 379-386. Available at: [Link]
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Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(4), 1298. Available at: [Link]
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Huang, X., et al. (2002). Flow cytometric analysis of the cell cycle phase specificity of DNA damage induced by radiation, hydrogen peroxide and doxorubicin. Carcinogenesis, 23(3), 379–386. Available at: [Link]
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Coecke, S., et al. (2005). Guidance on Good Cell Culture Practice (GCCP). JRC Publications Repository. Available at: [Link]
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PharmGKB. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Available at: [Link]
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Pamies, D., et al. (2022). Guidance Document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). ALTEX, 39(1), 30-74. Available at: [Link]
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Bromberg, K. D., et al. (2003). A two-drug model for etoposide action against human topoisomerase IIalpha. Journal of Biological Chemistry, 278(9), 7498-7504. Available at: [Link]
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van der Loo, B., et al. (1993). Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content. Cytometry, 14(5), 538-544. Available at: [Link]
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Coecke, S., et al. (2005). Guidance on Good Cell Culture Practice - A report of the second ECVAM task force on Good Cell Culture Practice. ResearchGate. Available at: [Link]
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Kumar, S., et al. (2023). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling, 21(1), 32. Available at: [Link]
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Bio-Rad. Apoptosis Analysis by Imaging. Available at: [Link]
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Gewirtz, D. A. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00303. Available at: [Link]
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ResearchGate. (A) This figure depicts the IC 50 of Etoposide against human cancers.... Available at: [Link]
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Marsden, E. R., et al. (2016). MTT assay. Bio-protocol, 6(16), e1902. Available at: [Link]
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Wang, Y., et al. (2020). Apoptosis detection: a purpose-dependent approach selection. Apoptosis, 25(9-10), 601-616. Available at: [Link]
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Reaction Biology. Cell Proliferation Assay Services. Available at: [Link]
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Wang, Z., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB-[9]modified iron-oxide nanoparticles. Chemical Science, 8(5), 3463-3468. Available at: [Link]
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Gjelnes, K., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(10), 1686. Available at: [Link]
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Cancer Discovery. (2012). Topoisomerase IIβ Mediates Doxorubicin-Induced Cardiotoxicity. Available at: [Link]
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DSpace@MIT. (2008). The Effects of Doxorubicin on the U20S Cell Cycle. Available at: [Link]
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Bio-Rad. Analysis by Western Blotting - Apoptosis. Available at: [Link]
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ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. Available at: [Link]
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Paixão, P., et al. (2019). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Molecules, 24(8), 1493. Available at: [Link]
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Lauria, A., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(22), 14389. Available at: [Link]
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Liu, X., et al. (2019). A novel mutation panel for predicting etoposide resistance in small-cell lung cancer. Cancer Management and Research, 11, 8221-8232. Available at: [Link]
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Hasanzadeh, M., et al. (2018). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup1), 1019-1027. Available at: [Link]
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Al-Said, M. S., et al. (2021). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Latin American Journal of Pharmacy, 40(12), 2993-3001. Available at: [Link]
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Gwom, S. L., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Journal of Cell and Animal Biology, 13(1), 1-8. Available at: [Link]
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Al-Fatimi, M., et al. (2013). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. Pharmacognosy Research, 5(1), 34-42. Available at: [Link]
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Comparison of different synthetic routes to imidazo[4,5-b]pyridin-2-ones
Executive Summary
The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is a privileged structure in medicinal chemistry. It serves as the core pharmacophore for a diverse array of therapeutic agents, including potent p38 mitogen-activated protein (MAP) kinase inhibitors , dual 5-HT7/5-HT2A receptor antagonists , and cAMP phosphodiesterase (PDE) III inhibitors . Due to its high polarity and the presence of multiple hydrogen bond donors/acceptors, synthesizing this bicyclic system efficiently and regioselectively is critical for drug discovery pipelines.
As an Application Scientist, I have structured this guide to objectively compare the three most prominent synthetic routes to imidazo[4,5-b]pyridin-2-ones. This document provides researchers with the mechanistic rationale, comparative performance data, and self-validating experimental protocols necessary to select the optimal strategy for their specific workflow.
Mechanistic Overview of Primary Synthetic Routes
Route A: Classical Urea Formation via Phosgenation The most direct method involves the cyclization of 2,3-diaminopyridines using phosgene equivalents. While phosgene gas is highly toxic, safer alternatives like 1,1'-carbonyldiimidazole (CDI) or triphosgene are now standard. This route is highly efficient but requires access to appropriately substituted 2,3-diaminopyridines, which can sometimes be challenging to synthesize with specific regiochemistry.
Route B: Curtius Rearrangement When 2,3-diaminopyridines are not readily available, 2-aminonicotinic acid derivatives serve as excellent precursors. Treatment with diphenylphosphoryl azide (DPPA) induces a Curtius rearrangement . The carboxylic acid is converted to an acyl azide, which undergoes thermal rearrangement to an isocyanate. Intramolecular trapping of the isocyanate by the adjacent 2-amino group yields the imidazo[4,5-b]pyridin-2-one ring. This method strategically avoids the isolation of potentially explosive acyl azide intermediates.
Route C: Solid-Phase Cyclative Cleavage For combinatorial library generation, a solid-phase approach is highly advantageous. 2-Amino-3-nitropyridines are attached to a Wang resin via a carbamate linkage. Following nitro group reduction and reductive alkylation, base-catalyzed cyclative cleavage releases the highly pure 3-substituted imidazo[4,5-b]pyridin-2-one into solution .
Workflow comparison of the three primary synthetic routes to imidazo[4,5-b]pyridin-2-ones.
Objective Performance Comparison
To aid in route selection, the following table summarizes the quantitative and qualitative performance metrics of each approach based on standard medicinal chemistry practices.
| Parameter | Route A: CDI/Triphosgene | Route B: Curtius (DPPA) | Route C: Solid-Phase |
| Typical Yield | 75–95% | 60–80% | 30–50% (Overall) |
| Reaction Time | 2–4 hours | 8–12 hours | 3–4 days (multistep) |
| Scalability | Excellent (Multi-gram) | Good (Gram scale) | Poor (Milligram scale) |
| Safety Profile | Moderate (CDI is safe; Triphosgene requires care) | Moderate (DPPA releases N 2 gas; thermal hazard) | High (Resin-bound intermediates) |
| Atom Economy | High | Moderate (Loss of N 2 and DPPA byproducts) | Low (Use of excess reagents/resin) |
| Best Use Case | Scale-up of known active pharmaceutical ingredients | Accessing complex regiochemistry | High-throughput library synthesis |
Validated Experimental Protocols
Successful execution of these protocols relies on strict moisture control and real-time reaction monitoring. Every step below is designed as a self-validating system to ensure experimental integrity.
Protocol 1: Route A - Cyclization via 1,1'-Carbonyldiimidazole (CDI)
Causality Check: CDI is chosen over phosgene gas to eliminate severe inhalation hazards, and over triphosgene to avoid the generation of corrosive HCl gas, which can protonate the diaminopyridine starting material and stall the reaction.
-
Preparation: Dissolve the substituted 2,3-diaminopyridine (1.0 equiv, e.g., 10 mmol) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert argon atmosphere. Rationale: Moisture hydrolyzes CDI into imidazole and CO 2 , destroying the reagent before cyclization can occur.
-
Activation: Add CDI (1.5 equiv) in one portion at room temperature. Stir the mixture and gradually heat to 70 °C (reflux).
-
Validation (In-Process): Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The system validates itself when the highly polar diamine peak disappears and the product mass [M+H] + emerges, confirming urea formation.
-
Workup: Once complete (typically 2-3 hours), cool to room temperature and concentrate under reduced pressure. Triturate the crude residue with cold water. Rationale: Water selectively dissolves the imidazole byproduct, leaving the highly polar but water-insoluble imidazopyridinone intact.
-
Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry in vacuo to afford the pure product.
Protocol 2: Route B - Curtius Rearrangement via DPPA
Causality Check: DPPA allows for a one-pot conversion of the carboxylic acid to the isocyanate. Isolating acyl azides is notoriously dangerous due to their explosive nature; DPPA circumvents this by generating the azide in situ at elevated temperatures where it immediately rearranges.
-
Preparation: Suspend the 2-aminonicotinic acid derivative (1.0 equiv, 5 mmol) in anhydrous toluene or 1,4-dioxane (0.1 M). Add triethylamine (1.2 equiv) to deprotonate the carboxylic acid, increasing its nucleophilicity.
-
Azidation & Rearrangement: Add DPPA (1.1 equiv) dropwise at room temperature. Slowly heat the reaction mixture to 90 °C. Rationale: Slow heating controls the rate of nitrogen gas evolution during the thermal Curtius rearrangement, preventing reaction runaway.
-
Cyclization: Maintain heating for 8 hours. The in situ generated isocyanate is immediately attacked by the adjacent 2-amino group.
-
Validation (In-Process): Monitor the cessation of N 2 evolution (bubbling stops). Verify product formation via LC-MS; the intermediate isocyanate should be completely absent.
-
Workup: Cool the mixture, dilute with ethyl acetate, and wash sequentially with 5% aqueous NaHCO 3 and brine. Dry the organic layer over Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography if necessary.
Biological Application: p38 MAPK Inhibition
Understanding the downstream application of this scaffold is vital. Imidazo[4,5-b]pyridin-2-ones are highly effective at maintaining hydrogen bond interactions with the flipped hinge backbone of the p38 MAP kinase . This specific binding mode halts the downstream signaling cascade responsible for inflammatory cytokine production, making it a prime target for rheumatoid arthritis therapies.
Inhibition of the p38 MAPK inflammatory pathway by imidazo[4,5-b]pyridin-2-one derivatives.
References
-
Kaieda, A., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1." ChemMedChem, 2019.[Link]
-
Deau, E., et al. "Rational Design, Pharmacomodulation, and Synthesis of Dual 5-Hydroxytryptamine 7 (5-HT7)/5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonists and Evaluation by [18F]-PET Imaging in a Primate Brain." Journal of Medicinal Chemistry, 2015.[Link]
-
Singh, B., et al. "Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs." Journal of Medicinal Chemistry, 1994.[Link]
-
Ermann, M., et al. "Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage." Journal of Combinatorial Chemistry, 2002.[Link]
Validating DNA/RNA binding of tetracyclic imidazo[4,5-b]pyridine derivatives
Validating DNA/RNA Binding of Tetracyclic Imidazo[4,5-b]pyridine Derivatives: A Comparative Application Guide
Executive Summary & Structural Rationale
As drug development pivots toward highly targeted nucleic acid interactions, tetracyclic imidazo[4,5-b]pyridine derivatives have emerged as privileged scaffolds[1]. Their bioisosteric resemblance to natural purines, combined with an extended planar aromatic core, makes them exceptional candidates for DNA/RNA intercalation and G-quadruplex stabilization[1]. Unlike traditional intercalators that suffer from indiscriminate toxicity, the introduction of specific amino side chains and the strategic positioning of the nitrogen atom in the pyridine nucleus allow for precise tuning of their binding affinities (log Ks = 5–7) and sub-micromolar antiproliferative activity[1][2].
This guide provides a rigorous comparative analysis of these derivatives against standard nucleic acid probes and details the self-validating experimental workflows required to definitively characterize their binding mechanisms.
Comparative Performance Analysis
To contextualize the efficacy of tetracyclic imidazo[4,5-b]pyridines, we must benchmark them against established alternatives. The table below synthesizes quantitative performance metrics, highlighting why these novel derivatives are replacing older standards in targeted oncology and probe development.
| Compound Class / Probe | Primary Target | Binding Mode | Binding Affinity (log Ks ) | Antiproliferative IC50 (μM) | Mechanistic Advantage / Limitation |
| Tetracyclic Imidazo[4,5-b]pyridines | dsDNA, RNA, G-Quadruplex | Intercalation & Groove Binding | 5.0 – 7.0 | 0.3 – 0.9 (HCT116, MCF-7) | Advantage: High purine bioisosterism; highly tunable via amino side chains for selective targeting[1]. |
| Amidino-Substituted Imidazopyridines | dsDNA | Intercalation | 5.5 – 6.5 | 0.4 – 0.7 (SW620) | Advantage: Strong broad-spectrum antiproliferative effect; precise cell cycle arrest[2]. |
| Ethidium Bromide (Alternative) | dsDNA, dsRNA | Intercalation | ~5.5 | N/A (Highly Toxic) | Limitation: Lacks sequence specificity; high baseline toxicity restricts therapeutic use. |
| DAPI (Alternative) | AT-rich dsDNA | Minor Groove Binding | ~7.0 | N/A (Stain) | Limitation: Excellent for imaging, but poor RNA binding and no therapeutic utility. |
| Etoposide (Drug Control) | Topoisomerase II / DNA | Ternary Complex Poisoning | N/A | 1.5 – 5.0 | Limitation: Clinically validated, but highly susceptible to acquired drug resistance[1]. |
Mechanistic Pathway of Action
The therapeutic efficacy of these derivatives stems from their ability to physically disrupt nucleic acid replication, triggering a cascade of DNA damage responses that ultimately force the cell into apoptosis.
Figure 1: Mechanistic pathway of imidazo[4,5-b]pyridines triggering apoptosis via DNA/RNA binding.
Self-Validating Experimental Protocols
To prove that a novel tetracyclic imidazo[4,5-b]pyridine derivative binds to DNA/RNA, empirical data must be cross-validated across multiple orthogonal techniques. The following methodologies are designed as self-validating systems, ensuring that artifacts (like compound aggregation or solvent effects) are identified and eliminated.
Figure 2: Orthogonal experimental workflow for validating nucleic acid binding and cytotoxicity.
Protocol 1: Spectroscopic Titration (UV-Vis & Fluorescence)
-
Causality: Imidazo[4,5-b]pyridines possess a highly conjugated π -system. When this planar core intercalates between DNA base pairs, it is shielded from the polar aqueous solvent. This microenvironmental shift causes hypochromism (decrease in absorbance) and a bathochromic (red) shift in UV-Vis spectra, alongside significant fluorescence quenching or enhancement.
-
Step-by-Step:
-
Preparation: Prepare a 10 μM solution of the imidazo[4,5-b]pyridine derivative in a physiological buffer (e.g., sodium cacodylate, pH 7.0).
-
Titration: Progressively add aliquots of calf thymus DNA (ctDNA) or synthetic RNA polynucleotides (0 to 100 μM base pairs).
-
Equilibration: Allow 2 minutes of equilibration per addition before recording the UV-Vis and fluorescence emission spectra.
-
Data Analysis: Plot the change in fluorescence intensity against DNA concentration. Fit the data to the Scatchard equation to calculate the intrinsic binding constant ( Ks ).
-
-
Self-Validation Check: The presence of a clear isosbestic point in the UV-Vis spectra confirms a clean, two-state equilibrium between the free and bound ligand. If the isosbestic point drifts, it indicates compound aggregation or secondary binding modes, invalidating the Ks calculation.
Protocol 2: Thermal Denaturation ( ΔTm ) Assay
-
Causality: To definitively distinguish between intercalation and groove binding, we measure the thermodynamic stability of the DNA duplex. Intercalators physically wedge between base pairs, drastically increasing the energy required to melt the helix ( ΔTm≥5∘C ). Groove binders exert a much weaker stabilizing effect.
-
Step-by-Step:
-
Sample Setup: Prepare a control sample of 20 μM ctDNA in buffer. Prepare a test sample containing 20 μM ctDNA and 10 μM of the derivative (ratio r=0.5 ).
-
Thermal Ramping: Monitor the absorbance at 260 nm while heating the samples from 25°C to 95°C at a rate of 1°C/min using a Peltier-equipped spectrophotometer.
-
Calculation: Determine the melting temperature ( Tm ) as the inflection point of the hyperchromic transition curve. Calculate ΔTm=Tm(complex)−Tm(freeDNA) .
-
-
Self-Validation Check: Perform a reverse cooling ramp (95°C to 25°C). If the cooling curve perfectly overlaps the heating curve (minimal hysteresis), the binding is thermodynamically reversible and stable. Significant hysteresis suggests covalent cross-linking or irreversible degradation of the compound.
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Causality: While UV-Vis and fluorescence confirm that binding occurs, CD confirms how binding alters the nucleic acid's topology. The small molecule is typically achiral, but upon binding to the chiral DNA helix, it acquires an Induced Circular Dichroism (ICD) signal. Furthermore, CD is the gold standard for verifying if the compound stabilizes specific G-quadruplex conformations[1].
-
Step-by-Step:
-
Baseline: Record the CD spectrum of 30 μM free DNA/RNA in buffer from 220 nm to 400 nm.
-
Titration: Add the imidazo[4,5-b]pyridine derivative at increasing molar ratios ( r=0.1 to 1.0 ).
-
Observation: Monitor changes in the intrinsic DNA CD bands (e.g., the positive band at 275 nm and negative band at 245 nm for B-DNA).
-
ICD Detection: Look for new CD signals appearing in the >300 nm region, where only the ligand absorbs.
-
-
Self-Validation Check: The buffer control must be rigorously subtracted. If the ICD signal aligns perfectly with the absorption maximum of the ligand in the UV-Vis spectrum, it definitively proves that the ligand has become rigidly locked in a chiral environment (e.g., the minor groove or intercalation pocket)[3].
References
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study.PubMed (Eur J Med Chem).
- Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.MDPI.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
Sources
Comparative Molecular Docking Studies of Imidazo[4,5-b]pyridine Derivatives: A Guide to Target-Specific Optimization
The imidazo[4,5-b]pyridine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Due to its structural similarity to purine, it acts as an excellent ATP-competitive hinge-binder in various kinases, while its functionalization potential allows for precise allosteric and non-covalent targeting across diverse protein classes.
This guide provides an objective, data-driven comparison of different imidazo[4,5-b]pyridine derivatives against standard therapeutics. By analyzing molecular docking studies and their corresponding in vitro validations, we will explore the causality behind specific structural modifications and outline a self-validating computational protocol for future drug design.
Target-Specific Performance & Structural Causality
The true value of the imidazo[4,5-b]pyridine core lies in its adaptability. Minor functional group substitutions drastically alter the spatial geometry and electrostatic potential of the molecule, shifting its selectivity from oncology targets to neuroprotective or antimicrobial pathways.
Aurora-A Kinase: Achieving Isoform Selectivity (Oncology)
Aurora-A and Aurora-B kinases share high sequence homology, making selective inhibition notoriously difficult. Pan-Aurora inhibitors often suffer from dose-limiting toxicities. However, structural analysis reveals three differing residues in the ATP-binding pocket: L215, T217, and R220.
By derivatizing the C7 position of the imidazo[4,5-b]pyridine core with an N-phenylbenzamide fragment, researchers successfully exploited the T217 residue. Molecular docking into the Aurora-A active site (PDB: 3H0Z) demonstrated that this substitution perfectly occupies the unique spatial cavity created by T217. In vitro assays confirmed the computational predictions: Compound 28c yielded an IC50 of 25 nM against Aurora-A. Crucially, an Aurora-A T217E mutant was significantly less sensitive to the compound, proving that the T217 interaction is the causal driver of isoform selectivity .
Mixed-Lineage Kinase 3 (MLK3): Outperforming Standard Therapeutics (Neuroprotection)
MLK3 is a critical MAP3K implicated in neurodegenerative diseases (such as Parkinson's) and various cancers. While standard pan-MLK inhibitors like URMC-099 are effective and brain-penetrant, there is a continuous push for higher potency and reduced off-target kinase activity.
Recent homology modeling and docking studies of novel 3H-imidazo[4,5-b]pyridine derivatives revealed superior binding affinities compared to indole-based standards. Derivatives such as Compound 9a fit deeply into the MLK3 hinge region. The nitrogen atoms of the imidazopyridine core establish critical, high-affinity hydrogen bonds with the kinase backbone. This optimal steric matching resulted in an enzymatic IC50 of 6 nM—more than twice as potent as the URMC-099 standard ( IC50 = 14 nM) .
DprE1 Inhibition: Antitubercular Activity (Infectious Disease)
Beyond kinases, the scaffold shows promise against Mycobacterium tuberculosis. 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were docked into the active site of DprE1, an essential enzyme for mycobacterial cell wall synthesis. Docking studies confirmed that adding a 2,6-dimethoxyphenyl substitution at the C2 position maximizes hydrophobic contacts within the DprE1 pocket. Compound 5g demonstrated a Minimum Inhibitory Concentration (MIC) of 0.5 μmol/L, outperforming many early-generation antituberculars in whole-cell assays .
Caption: Logical mapping of imidazo[4,5-b]pyridine structural modifications to therapeutic targets.
Quantitative Data Synthesis
The following table summarizes the comparative performance of optimized imidazo[4,5-b]pyridine derivatives against their respective targets, highlighting the causal relationship between structural modifications and experimental outcomes.
| Target / Disease | Compound | Key Structural Modification | Primary Interaction Site | Performance Metric ( IC50 / MIC) | Comparison to Standard Alternatives |
| Aurora-A (Cancer) | Compound 28c | C7 N-phenylbenzamide | T217, L215, R220 | 25 nM | Highly selective over Aurora-B compared to traditional pan-Aurora inhibitors. |
| MLK3 (Neurodegeneration) | Compound 9a | 3H-imidazo[4,5-b]pyridine | Hinge region (ATP pocket) | 6 nM | >2x more potent than the brain-penetrant standard URMC-099 ( IC50 = 14 nM). |
| AT1 / PPARγ (Metabolic) | Compound 8 | R2 ethyl substitution | AT1 / PPARγ dual pocket | 1.6 nM (AT1) | Superior dual-action profile compared to unmodified telmisartan . |
| DprE1 (Tuberculosis) | Compound 5g | 2-(2,6-dimethoxyphenyl) | Hydrophobic active site | 0.5 μmol/L (MIC) | Outperforms early-generation DprE1 inhibitors in whole-cell mycobacterial assays. |
Self-Validating Molecular Docking Protocol
To ensure the trustworthiness of computational predictions, docking protocols cannot simply be "fire-and-forget." Standard scoring functions (e.g., Glide SP/XP, AutoDock Vina) often fail to account for the desolvation penalty, leading to false positives.
The following step-by-step methodology incorporates a strict self-validation loop and thermodynamic rescoring to ensure that in silico predictions reliably translate to in vitro success.
Step 1: Protein Preparation & Active Site Definition
-
Causality: Raw PDB structures contain crystallographic water molecules and lack hydrogen atoms, which distorts electrostatic calculations and prevents accurate hydrogen bond mapping.
-
Action: Remove water molecules >5 Å from the active site. Add polar hydrogens, assign Kollman charges, and optimize the hydrogen bond network at physiological pH (7.4). Define the grid box strictly around the known binding pocket (e.g., the T217 residue in Aurora-A) to prevent the algorithm from sampling non-physiological allosteric sites.
Step 2: Ligand Preparation & Conformational Search
-
Causality: 2D structures lack the spatial geometry required for accurate steric matching within a 3D protein pocket.
-
Action: Generate 3D conformers of the imidazo[4,5-b]pyridine derivatives using the OPLS3e force field. Minimize energy to find the global minimum for each ligand prior to docking.
Step 3: Self-Validation (Native Ligand Re-docking)
-
Causality: A docking protocol is only trustworthy if it can mathematically reproduce a known experimental reality.
-
Action: Re-dock the native co-crystallized ligand back into the prepared grid.
-
Validation Threshold: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. The RMSD must be < 2.0 Å. If the RMSD exceeds this threshold, the grid parameters, protonation states, or bounding box dimensions must be recalibrated before any novel derivatives are screened.
Step 4: High-Throughput Docking & MM-GBSA Rescoring
-
Causality: Because basic docking scores do not adequately model solvent entropy and enthalpy, they correlate poorly with true binding affinity.
-
Action: Subject the top 10% of docked poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. This step incorporates implicit solvent models, providing a ΔGbind (kcal/mol) that correlates much more strongly with experimental IC50 values.
Caption: Self-validating molecular docking workflow for screening imidazo[4,5-b]pyridine derivatives.
References
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.[Link]
-
Yoon, H. R., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Casimiro-Garcia, A., et al. (2017). Molecular docking 3DQSAR and structural optimization on imidazopyridine derivatives dually targeting AT1 and PPARγ. Oncotarget.[Link]
-
Gawad, J., & Bonde, C. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b] pyridine derivatives as novel antitubercular agents. Chemistry Central Journal.[Link]
-
Goodfellow, V. S., et al. (2013). Discovery, Synthesis, and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3. ACS Medicinal Chemistry Letters.[Link]
Navigating the Disposal of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one: A Guide to Safe and Compliant Laboratory Practices
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle chemical reagents safely and effectively, extending beyond their application to their entire lifecycle, including disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one, a member of the biologically active imidazo[4,5-b]pyridine class. Our approach is grounded in the "Principle of Prudent Practice," which dictates that in the absence of specific hazard data, chemicals should be handled as if they are hazardous.
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its structural similarity to naturally occurring purines.[1][2] Derivatives of this class have shown a wide spectrum of biological activities, including potential as kinase inhibitors and anticancer agents.[1][3][4][5][6] This biological activity necessitates a cautious approach to waste management to ensure personnel safety and environmental protection.
Part 1: Hazard Characterization and Waste Classification
Inferred Hazards:
-
Irritation: Many heterocyclic amine compounds are known to be irritants. Safety data for related compounds indicate that they can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Toxicity: The biological activity of imidazo[4,5-b]pyridine derivatives suggests potential cytotoxic effects.[6][8] Some analogues are classified as harmful if swallowed (H302).[7]
-
Ecotoxicity: Certain derivatives are classified as very toxic to aquatic life with long-lasting effects (H410).
Regulatory Classification:
Under the guidelines set by the U.S. Environmental Protection Agency (EPA), any laboratory chemical should be treated as hazardous waste unless it is explicitly known to be non-hazardous.[9] Given the inferred hazards, 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one waste must be managed under the Resource Conservation and Recovery Act (RCRA). It would be classified as a characteristic hazardous waste due to its potential toxicity.
Part 2: Core Disposal Protocol
This protocol ensures that all waste containing 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one is handled in a manner that is safe, compliant, and environmentally responsible.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The causality here is direct: preventing skin, eye, and respiratory contact minimizes the risk of irritation and absorption of a potentially toxic substance.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemically resistant | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust.[10] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Prevents inhalation of dust or aerosols.[11] |
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12] Never mix incompatible waste streams.
-
Solid Waste: Collect pure 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a dedicated solid waste container.
-
Liquid Waste: Collect solutions containing 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one in a dedicated liquid waste container. Do not mix with other solvent streams unless their compatibility is confirmed. For example, keep acidic waste separate from basic waste and oxidizers away from flammable liquids.[12]
Step 3: Containerization
The integrity of the waste containment system is non-negotiable. The choice of container and its handling are governed by safety and regulatory requirements.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the waste (e.g., High-Density Polyethylene (HDPE) for many organic solids and solutions). The original chemical container is often the best choice for waste.[9]
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.[9]
-
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times except when adding or removing waste.[13][14] This prevents the release of vapors and protects against spills. Using a funnel for liquids does not count as being closed; the funnel must be removed and the lid sealed.[9]
Step 4: Labeling
Accurate labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system. It communicates the container's contents and associated hazards to everyone, ensuring safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) office.
| Label Element | Requirement | Purpose |
| Words | "HAZARDOUS WASTE" | Unambiguous identification as regulated waste. |
| Generator Info | Principal Investigator's Name, Lab, Phone # | Establishes accountability and a point of contact. |
| Contents | Full chemical name: "1,7a-Dihydroimidazo[4,5-b]pyridin-2-one". List all components, including solvents, by percentage. | Informs handlers of the exact contents for safe handling and disposal routing. |
| Hazards | Check appropriate boxes (e.g., Toxic, Irritant) | Provides an at-a-glance summary of the primary risks. |
| Accumulation Date | The date waste is first added to the container. | Starts the clock for regulatory time limits on storage (e.g., 12 months in a Satellite Accumulation Area).[15] |
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14]
-
Designate the SAA: The location must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray. This is a self-validating measure to contain any potential leaks from the primary container.
-
Segregation within SAA: Keep incompatible waste containers segregated within the SAA.
-
Quantity Limits: Do not exceed 55 gallons of hazardous waste in any single SAA. For acutely toxic "P-listed" wastes, the limit is 1 quart.[13] While this compound is not P-listed, it is good practice to maintain minimal waste volumes.
Step 6: Arranging for Disposal
Laboratory personnel are prohibited from transporting hazardous waste themselves or disposing of it via standard drains or trash.[9][16]
-
Request Pickup: Once a waste container is full or has been in the SAA for an extended period (well before the 12-month limit), submit a chemical waste pickup request to your institution's EHS or equivalent safety office.[9][15]
-
Documentation: Your EHS office will handle the creation of the necessary Uniform Hazardous Waste Manifest, which tracks the waste to its final, permitted treatment, storage, and disposal facility (TSDF).[14][17]
Part 3: Spill and Emergency Procedures
For a small spill (contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in Part 2, Step 1.
-
Containment: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to cover the spill.
-
Collection: Carefully sweep or wipe up the absorbed material, working from the outside in.
-
Dispose: Place all contaminated materials into a dedicated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
For a large spill or a spill outside of a containment area:
-
EVACUATE the area immediately.
-
ALERT others by activating a fire alarm or calling your institution's emergency number.
-
REPORT the spill to your EHS office from a safe location. Provide the chemical name, quantity spilled, and exact location. Do not attempt to clean it up yourself.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one.
Caption: Decision workflow for safe handling and disposal of chemical waste.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Laboratory Chemical Waste Management Practices. Duke Safety.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Industrial Waste Management.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010, June 21).
- Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells.
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed.
- Understanding EPA Hazardous Waste Classific
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflamm
- SAFETY DATA SHEET - Sigma-Aldrich (for a rel
- SAFETY DATA SHEET - TCI Chemicals (for a rel
- SAFETY DATA SHEET - Sigma-Aldrich (for a rel
- Material Safety Data Sheet - Pi Chemicals (for a rel
- SAFETY DATA SHEET - ACCELA CHEMBIO INC (for a rel
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy.
- Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (n.d.).
- Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.).
- Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023, April 26). Current Medicinal Chemistry.
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- 17. americanchemistry.com [americanchemistry.com]
Comprehensive Safety & Operational Guide: Handling 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
Executive Summary & Chemical Profile
1,7a-Dihydroimidazo[4,5-b]pyridin-2-one (and its tautomer 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, CAS 16328-62-4) is a highly valued heterocyclic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as CGRP receptor antagonists[1]. As a fine, crystalline solid, its physical properties dictate stringent handling protocols to mitigate risks associated with aerosolization, dermal absorption, and respiratory irritation.
Hazard Assessment & Mechanistic Causality
As a drug development professional, understanding the why behind safety protocols is critical. The hazards of imidazopyridinone derivatives are driven by their lipophilicity and particulate nature ()[2].
| GHS Classification | Hazard Code | Mechanistic Causality & Operational Impact |
| Acute Toxicity (Oral/Dermal/Inhalation) | H302, H312, H332 | The planar heterocyclic structure allows for rapid absorption across mucous membranes and compromised skin. Systemic toxicity requires strict barrier isolation ()[3]. |
| Skin Irritation | H315 | The mildly lipophilic base can disrupt the stratum corneum lipid bilayer, causing localized dermatitis upon prolonged contact[4]. |
| Eye Irritation (2A) | H319 | Fine particulate dust can dissolve in ocular fluid, altering local pH and causing severe irritation[4]. |
| STOT SE 3 (Respiratory) | H335 | Inhalation of API dust triggers inflammatory responses in the upper respiratory tract. Powders easily aerosolize during weighing[5]. |
Tiered Personal Protective Equipment (PPE) Strategy
Because imidazopyridinone derivatives can penetrate standard single-layer latex, nitrile is the required standard due to its superior chemical resistance to organic heterocycles ()[1].
| Operational Scale | Required PPE Configuration | Causality / Rationale |
| Analytical Scale (<100 mg) | Single Nitrile Gloves, Safety Goggles, Standard Lab Coat. | Risk of aerosolization is low. Primary risk is direct dermal contact during spatulation. |
| Preparative Scale (100 mg - 50 g) | Double Nitrile Gloves, Spandex-cuffed Lab Coat, Safety Goggles, N95/P100 Respirator (if outside hood). | Double gloving prevents breakthrough if the outer layer is compromised by a carrier solvent (e.g., DMSO/MeOH)[3]. |
| Bulk/Process Scale (>50 g) | Tyvek Suit, Double Nitrile Gloves (extended cuff), Full Face PAPR (Powered Air-Purifying Respirator). | High risk of massive aerosolization. PAPR ensures zero inhalation of active pharmaceutical intermediates. |
Step-by-Step Operational Protocols
Protocol A: Safe Weighing and Transfer
Self-validating mechanism: This protocol uses a closed-system transfer approach to ensure containment before, during, and after weighing.
-
Environmental Verification: Ensure the fume hood or ventilated balance enclosure is operating at a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: The compound is a fine powder prone to static cling, which can cause sudden dispersion when transferring.
-
Primary Containment: Tare a sealable vial inside the balance enclosure.
-
Transfer: Carefully transfer the solid using a micro-spatula. Cap the vial before removing it from the balance enclosure.
-
Decontamination: Wipe down the spatula and balance pan with a damp lint-free cloth (water/methanol mixture) immediately after use to capture residual micro-dust.
Protocol B: Solution Preparation (e.g., in DMSO or Methanol)
-
Solvent Addition: Keep the pre-weighed, capped vial inside the fume hood. Inject the solvent directly through a septum if possible, or open the vial deep within the hood.
-
Dissolution: Use vortexing or sonication rather than vigorous shaking to prevent pressure buildup and micro-leaks.
-
Secondary Containment: Place the solution vial in a secondary shatter-proof container if transporting to an LC-MS or assay station.
Spill Response & Decontamination Workflow
In the event of a spill, dry sweeping is strictly prohibited as it generates a highly hazardous dust cloud[3].
Logical workflow for assessing and mitigating 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one spills.
Step-by-Step Spill Mitigation:
-
Evacuation & Assessment: If >5 grams are spilled outside a hood, evacuate the immediate area for 15 minutes to allow the HVAC system to clear aerosolized dust.
-
Don Tier 3 PPE: Responders must wear N95/P100 respirators and double nitrile gloves[3].
-
Containment (Dry Spill): Gently cover the powder with absorbent pads lightly dampened with water or a 10% bleach solution to suppress dust.
-
Containment (Liquid Spill): Surround and cover the spill with an inert absorbent like vermiculite. Do not use combustible materials (like paper towels) for large solvent spills.
-
Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution or a strong surfactant. Causality: Surfactants lift the lipophilic API from the surface, while hypochlorite can oxidatively degrade the imidazopyridine ring system.
-
Disposal: Place all cleanup materials into a clearly labeled, sealable hazardous waste container designated for high-temperature incineration[2].
References
-
1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | Source: PubChem (National Institutes of Health) | URL:[Link]
-
1H-Imidazo[4,5-b]pyridin-2(3H)-one (CAS 16328-62-4) | Source: PubChem (National Institutes of Health) | URL:[Link]
-
Safety Data Sheet: Rimegepant Impurity 1 | Source: SynZeal Research | URL:[Link]
Sources
- 1. 16328-62-4 | 1H-Imidazo[4,5-b]pyridin-2(3H)-one - AiFChem [aifchem.com]
- 2. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synzeal.com [synzeal.com]
- 4. nextsds.com [nextsds.com]
- 5. 1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE | 16328-62-4 [chemicalbook.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
